(S)-3-Amino-1,2-propanediol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-aminopropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO2/c4-1-3(6)2-5/h3,5-6H,1-2,4H2/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIGMPWTAHJUMN-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](CO)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
91.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61278-21-5 | |
| Record name | (S)-3-Amino-1,2-propanediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(S)-3-Amino-1,2-propanediol chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
(S)-3-Amino-1,2-propanediol, a chiral amino alcohol, is a versatile and highly valued building block in the fields of pharmaceutical and chemical synthesis. Its unique structural features, including a primary amine and two hydroxyl groups with a defined stereocenter, make it an essential intermediate in the asymmetric synthesis of a wide range of biologically active molecules. This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, purification, and analysis of (S)-3-Amino-1,2-propanediol, tailored for professionals in research and drug development.
Chemical Properties and Structure
(S)-3-Amino-1,2-propanediol, also known by its IUPAC name (2S)-3-aminopropane-1,2-diol, is a white to off-white crystalline solid or a viscous liquid, depending on its purity and hydration state.[1] Its hygroscopic nature necessitates storage in a dry, inert atmosphere.[2] The molecule possesses a chiral center at the second carbon, leading to its significant role in stereoselective synthesis.
Structural Information
The structure of (S)-3-Amino-1,2-propanediol is characterized by a three-carbon backbone with a primary amine group at the C3 position and hydroxyl groups at the C1 and C2 positions. The "(S)" designation indicates the specific spatial arrangement of these functional groups around the chiral center.
Key Structural Features:
-
Chiral Center: The carbon atom at the C2 position is a stereocenter, leading to two enantiomeric forms: (S) and (R).
-
Functional Groups: The presence of a primary amine (-NH2) and two hydroxyl (-OH) groups imparts both basic and hydrophilic properties to the molecule. These functional groups are key to its reactivity and utility as a synthon.
The structural details are summarized in the table below:
| Identifier | Value |
| IUPAC Name | (2S)-3-aminopropane-1,2-diol[3] |
| CAS Number | 61278-21-5[4] |
| Molecular Formula | C3H9NO2[4] |
| SMILES String | NC--INVALID-LINK--CO[5] |
| InChI Key | KQIGMPWTAHJUMN-VKHMYHEASA-N[5] |
Physicochemical Properties
A summary of the key physicochemical properties of (S)-3-Amino-1,2-propanediol is presented in the following table for easy reference.
| Property | Value | Reference |
| Molecular Weight | 91.11 g/mol | [4] |
| Appearance | White, orange or green powder or solid | [4] |
| Melting Point | 54-60 °C | [4] |
| Boiling Point | 117-119 °C at 0.4 mmHg; 266.7 ± 20.0 °C at 760 mmHg | [2][6] |
| Density | 1.175 g/mL at 25 °C | [2] |
| Solubility | Soluble in water | [2] |
| Optical Rotation | [α]20/D −28±1°, c = 4 in 5 M HCl | [5] |
| Refractive Index | n20/D 1.483 | [5] |
| pKa | 12.11 ± 0.35 (Predicted) | [2] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of (S)-3-Amino-1,2-propanediol are crucial for its effective application in research and development.
Synthesis of (S)-3-Amino-1,2-propanediol
A common and effective method for the synthesis of (S)-3-Amino-1,2-propanediol involves the ammonolysis of (S)-glycidol.
Protocol: Ammonolysis of (S)-Glycidol
-
Reaction Setup: In a pressure-rated reaction vessel, charge (S)-glycidol and a significant molar excess of aqueous ammonia (e.g., 25-28% solution). The large excess of ammonia is crucial to minimize the formation of secondary and tertiary amine byproducts.
-
Reaction Conditions: Seal the vessel and heat the mixture to a temperature between 50-80 °C. The reaction is typically carried out for several hours (e.g., 4-10 hours) with constant stirring. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After the reaction is complete, cool the vessel to room temperature. Carefully vent the excess ammonia in a well-ventilated fume hood.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove water and excess ammonia. The crude product is obtained as a viscous oil or a semi-solid.
Another established synthetic route starts from 3-chloro-1,2-propanediol, which is reacted with ammonia in an alkaline environment.[1]
Purification of (S)-3-Amino-1,2-propanediol
The crude product from the synthesis typically contains unreacted starting materials and byproducts. Purification is essential to obtain high-purity (S)-3-Amino-1,2-propanediol suitable for pharmaceutical applications.
Protocol: Purification by Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus. It is important to use a short-path distillation setup to minimize product loss, given the viscous nature of the compound.
-
Distillation: Heat the crude product under a high vacuum (e.g., <1 mmHg). Collect the fraction that distills at the appropriate boiling point (e.g., 117-119 °C at 0.4 mmHg).[2] The receiving flask may need to be warmed to prevent the product from solidifying.
Protocol: Purification by Crystallization
-
Solvent Selection: Dissolve the crude product in a minimal amount of a suitable hot solvent or solvent mixture. Alcohols such as isopropanol or ethanol can be effective.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of the cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Analytical Methods
To ensure the purity and identity of (S)-3-Amino-1,2-propanediol, various analytical techniques are employed.
Gas Chromatography (GC)
GC is a common method for assessing the purity of (S)-3-Amino-1,2-propanediol. Due to its low volatility and polar nature, derivatization is often required.
-
Derivatization: A common derivatizing agent is trifluoroacetic anhydride (TFAA), which reacts with the amine and hydroxyl groups to form more volatile trifluoroacetyl derivatives.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17).
-
Injector and Detector: A split/splitless injector and a Flame Ionization Detector (FID) are typically used.
-
Temperature Program: An appropriate temperature gradient is applied to separate the derivatized product from any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the structure of (S)-3-Amino-1,2-propanediol.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent, such as deuterium oxide (D₂O) or methanol-d₄.
-
Analysis: The resulting spectra will show characteristic peaks corresponding to the different protons and carbons in the molecule, allowing for structural verification.
Chiral High-Performance Liquid Chromatography (HPLC)
To determine the enantiomeric purity of (S)-3-Amino-1,2-propanediol, chiral HPLC is the method of choice.
-
Chiral Stationary Phase: A chiral column, such as one based on a cyclodextrin or a polysaccharide derivative, is used to separate the (S) and (R) enantiomers.
-
Mobile Phase: A suitable mobile phase, often a mixture of a non-polar solvent like hexane and a polar solvent like isopropanol or ethanol, is used for elution.
-
Detection: A UV detector is typically used for detection, often after derivatization to introduce a chromophore if the underivatized compound has poor UV absorbance.
Applications in Drug Development
(S)-3-Amino-1,2-propanediol is a key chiral building block in the synthesis of numerous pharmaceuticals.[7] Its primary application lies in providing the core structure for a variety of active pharmaceutical ingredients (APIs).
-
Beta-Blockers: It is a crucial intermediate in the synthesis of several beta-blockers, which are used to manage cardiovascular conditions such as hypertension and angina.[7]
-
Immunomodulators: A notable example is its use in the synthesis of FTY720 (Fingolimod), a sphingosine-1-phosphate receptor modulator used in the treatment of multiple sclerosis.
-
Antiviral Agents: The 3-amino-1,2-propanediol scaffold has been utilized in the design of novel anti-adenovirus agents.[5]
-
Contrast Agents: It serves as an important intermediate in the production of non-ionic X-ray contrast agents like iohexol.[5]
Signaling Pathways
Currently, there is limited evidence to suggest that (S)-3-Amino-1,2-propanediol itself has direct activity on specific biological signaling pathways. Its primary role in a biological context is as a precursor or building block for larger, more complex molecules that do interact with signaling pathways. For instance, while FTY720, synthesized from an (S)-3-amino-1,2-propanediol derivative, is a potent modulator of the sphingosine-1-phosphate signaling pathway, this activity is a property of the final drug molecule, not the initial building block. Research on derivatives of 3-amino-1,2-propanediol has shown some cardiovascular effects in animal models, but this does not elucidate a direct signaling mechanism for the parent compound.[8]
Conclusion
(S)-3-Amino-1,2-propanediol is a cornerstone chiral intermediate for the pharmaceutical and chemical industries. Its well-defined stereochemistry and versatile functional groups make it an invaluable tool for the synthesis of complex, enantiomerically pure molecules. A thorough understanding of its chemical properties, combined with robust protocols for its synthesis, purification, and analysis, is essential for its effective utilization in research and drug development. While its direct role in biological signaling pathways is not established, its importance as a foundational element for a multitude of therapeutic agents is undeniable.
References
- 1. WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 3-Amino-1,2-propanediol(616-30-8) 13C NMR spectrum [chemicalbook.com]
- 4. Synthesis and Application of 3-Amino-1,2-propanediol_Chemicalbook [chemicalbook.com]
- 5. CN104610074A - Preparation method of 3-amino-1,2-propanediol - Google Patents [patents.google.com]
- 6. CN103319354A - Synthesis method of 3-amino-1,2-propanediol - Google Patents [patents.google.com]
- 7. allindianpatents.com [allindianpatents.com]
- 8. Three new derivatives of 3-amino-1,2-propanediol; their spectral properties and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-3-Amino-1,2-propanediol CAS number and molecular weight
An In-depth Technical Guide to (S)-3-Amino-1,2-propanediol
For researchers, scientists, and professionals in drug development, (S)-3-Amino-1,2-propanediol is a crucial chiral building block. Its unique structural properties make it a valuable component in the synthesis of a wide array of complex molecules, particularly in the pharmaceutical and cosmetic industries. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and its applications in various research and development fields.
Core Properties of (S)-3-Amino-1,2-propanediol
(S)-3-Amino-1,2-propanediol, a chiral amino alcohol, is recognized for its role as a versatile intermediate in asymmetric synthesis.
CAS Number: 61278-21-5[1][2][3][4]
Molecular Weight: 91.11 g/mol [1][3][4]
The following table summarizes the key quantitative data for (S)-3-Amino-1,2-propanediol, providing a quick reference for its physical and chemical properties.
| Property | Value |
| Molecular Formula | C₃H₉NO₂ |
| Purity | ≥ 98% |
| Appearance | White to orange to green powder or solid |
| Melting Point | 54-60 °C |
| Boiling Point | 129-131 °C at 5 mmHg |
| Density | 1.175 g/mL at 25 °C |
| Refractive Index | n20/D 1.483 |
| Optical Rotation | [α]20/D -2 to -4° (c=5 in H₂O) |
| InChI Key | KQIGMPWTAHJUMN-VKHMYHEASA-N |
| SMILES | NC--INVALID-LINK--CO |
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of scientific research. Below are experimental protocols for the synthesis of 3-amino-1,2-propanediol.
Synthesis of 3-Amino-1,2-propanediol from Glycerin Chlorohydrin
This method describes the synthesis of 3-amino-1,2-propanediol using glycerin chlorohydrin and ammonia with a mixed catalyst system.
Materials:
-
Glycerin chlorohydrin (100g)
-
Cupric oxide (2.0g)
-
Magnesium oxide (0.1g)
-
Titanium oxide (0.1g)
-
26% Ammoniacal liquor (500g)
Procedure:
-
In a reaction vessel, combine 100g of glycerin chlorohydrin, 2.0g of cupric oxide, 0.1g of magnesium oxide, and 0.1g of titanium oxide.
-
Add 500g of 26% (mass concentration) ammoniacal liquor to the reactor.
-
Initiate stirring and heat the mixture. Maintain the reaction temperature at 50 °C for 3 hours.[1]
-
After the reaction is complete, filter the mixture to separate the filtrate and the solid catalyst. The catalyst can be dried and reclaimed for future use.[1]
-
Evaporate the water from the filtrate.
-
Perform underpressure distillation on the remaining solution and collect the fraction that is heated up in a steamer head to obtain 3-amino-1,2-propanediol.[1]
-
The purity of the resulting product can be determined by gas chromatography. In a reported synthesis, a purity of 99.4% was achieved with a yield of 77.21g.[1]
Synthesis of Ceramide Analogs using 3-Amino-1,2-propanediol
(S)-3-Amino-1,2-propanediol serves as a key starting material for the enzymatic synthesis of pseudo-ceramides. This process involves a two-step acylation.
Enzyme: Immobilized Candida antarctica lipase B (Novozym® 435)
Step 1: Selective N-acylation
-
The first step involves the selective N-acylation of 3-amino-1,2-propanediol.
-
Stearic acid is used as the initial acyl donor.
-
This reaction is carried out in a packed-bed bioreactor with the immobilized lipase.
Step 2: Selective O-acylation
-
The N-stearyl 3-amino-1,2-propanediol synthesized in the first step is then subjected to selective O-acylation.
-
Myristic acid serves as the second acyl donor in this step.
-
This results in the formation of a N,O-diacyl 3-amino-1,2-propanediol-type pseudo-ceramide, specifically 1-O-myristyl, 3-N-stearyl 3-amino-1,2-propanediol.
The process can be optimized by evaluating factors such as feed flow rate, the quantity of the biocatalyst, and substrate concentration.
Applications and Workflows
(S)-3-Amino-1,2-propanediol is a versatile building block with numerous applications in drug development and beyond.
Pharmaceutical Intermediate
It is a key intermediate in the synthesis of various pharmaceuticals. Notably, it is used in the preparation of the non-ionic X-ray contrast agent iohexol.[4] It also serves as a starting material for the production of specialty materials and in the synthesis of lipid-like delivery molecules (lipidoids) for RNA interference (RNAi) therapeutics.[4]
Chiral Building Block in Synthesis
The chirality of (S)-3-Amino-1,2-propanediol is pivotal in asymmetric synthesis, allowing for the creation of enantiomerically pure compounds. This is particularly important in the development of beta-blockers and other therapeutic agents where stereochemistry dictates efficacy and safety.
Role in Advanced Materials
Researchers are exploring its use in the design of novel deep eutectic solvents, which are considered greener alternatives to volatile organic compounds (VOCs).[4] It is also used in the synthesis of cationic polymers for gene delivery.[5]
Visualizing Workflows and Relationships
The following diagrams, created using the DOT language, illustrate key processes and relationships involving (S)-3-Amino-1,2-propanediol.
Caption: Synthesis workflow for 3-Amino-1,2-propanediol.
References
Spectroscopic Profile of (S)-3-Amino-1,2-propanediol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for (S)-3-Amino-1,2-propanediol, a versatile chiral building block crucial in pharmaceutical and chemical synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, supported by detailed experimental protocols and a workflow visualization to aid in its identification and characterization.
Core Spectroscopic Data
The following sections present the quantitative spectroscopic data for (S)-3-Amino-1,2-propanediol. The NMR and IR data are representative of the compound's structure, while the mass spectrometry data was obtained for the racemic mixture, 3-Amino-1,2-propanediol, and is expected to be identical for the (S)-enantiomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of (S)-3-Amino-1,2-propanediol. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom in the molecule.
Table 1: ¹H NMR Spectroscopic Data for (S)-3-Amino-1,2-propanediol
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.5-2.8 | Multiplet | 2H | H-3 (CH₂) |
| ~3.3-3.6 | Multiplet | 2H | H-1 (CH₂) |
| ~3.6-3.8 | Multiplet | 1H | H-2 (CH) |
| Variable | Broad Singlet | 3H | -NH₂, -OH |
Note: The chemical shifts of the amine and hydroxyl protons are highly dependent on the solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data for (S)-3-Amino-1,2-propanediol [1]
| Chemical Shift (δ) ppm | Assignment |
| ~45 | C-3 (CH₂-NH₂) |
| ~65 | C-1 (CH₂-OH) |
| ~72 | C-2 (CH-OH) |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in (S)-3-Amino-1,2-propanediol by measuring the absorption of infrared radiation.
Table 3: IR Absorption Bands for 3-Amino-1,2-propanediol
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3500-3200 | Strong, Broad | O-H and N-H stretching |
| 2950-2850 | Medium | C-H stretching (aliphatic) |
| 1650-1550 | Medium | N-H bending (scissoring) |
| 1470-1430 | Medium | C-H bending |
| 1100-1000 | Strong | C-O stretching |
| ~1050 | Strong | C-N stretching |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of 3-Amino-1,2-propanediol provides information on its molecular weight and fragmentation pattern. The mass spectrum is characterized by a molecular ion peak and several key fragment ions.[2]
Table 4: Key Mass Spectrometry Data (EI-MS) for 3-Amino-1,2-propanediol [2]
| m/z | Relative Intensity (%) | Proposed Fragment |
| 91 | Low | [M]⁺ (Molecular Ion) |
| 73 | Moderate | [M - H₂O]⁺ |
| 60 | High | [CH₂=CH-CH₂OH]⁺ or [HO-CH₂-CH=OH]⁺ |
| 44 | Moderate | [CH₂=NH-CH₃]⁺ |
| 31 | High | [CH₂=OH]⁺ |
| 30 | Very High | [CH₂=NH₂]⁺ (Base Peak) |
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented above.
NMR Spectroscopy Protocol
-
Sample Preparation : A solution of (S)-3-Amino-1,2-propanediol (approximately 10-20 mg) is prepared in a suitable deuterated solvent (e.g., 0.6 mL of D₂O or DMSO-d₆) in a clean, dry 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP) for aqueous solutions, is added for chemical shift calibration.
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used for data acquisition.
-
¹H NMR Acquisition : A standard one-pulse sequence is used to acquire the ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. For improved signal-to-noise, 16 to 64 scans are typically co-added.
-
¹³C NMR Acquisition : A proton-decoupled pulse sequence (e.g., zgpg30) is used to acquire the ¹³C NMR spectrum. Typical parameters include a 30-degree pulse angle, a spectral width of 240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.
-
Data Processing : The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software. The chemical shifts are referenced to the internal standard.
IR Spectroscopy Protocol
-
Sample Preparation : As (S)-3-Amino-1,2-propanediol is a liquid, a thin film of the neat sample is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, for Attenuated Total Reflectance (ATR) FTIR, a drop of the neat liquid is placed directly onto the ATR crystal.
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.
-
Data Acquisition : A background spectrum of the clean salt plates or the empty ATR crystal is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum. Peak positions are identified and reported in wavenumbers (cm⁻¹).
Mass Spectrometry Protocol
-
Sample Preparation : A dilute solution of (S)-3-Amino-1,2-propanediol is prepared in a volatile solvent such as methanol or acetonitrile.
-
Instrumentation : A mass spectrometer equipped with an Electron Ionization (EI) source is used. The sample can be introduced via a direct insertion probe or a gas chromatograph (GC) inlet.
-
Data Acquisition : The sample is vaporized and introduced into the ion source. The molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) and detected.
-
Data Processing : The resulting mass spectrum is plotted as relative intensity versus m/z. The molecular ion peak and the major fragment ions are identified and their relative abundances are determined.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of (S)-3-Amino-1,2-propanediol.
Caption: Workflow for the spectroscopic characterization of (S)-3-Amino-1,2-propanediol.
References
Solubility and stability of (S)-3-Amino-1,2-propanediol
An In-depth Technical Guide on the Solubility and Stability of (S)-3-Amino-1,2-propanediol
For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of (S)-3-Amino-1,2-propanediol is crucial for its application in pharmaceutical synthesis and formulation. This guide provides a comprehensive overview of its solubility and stability, complete with experimental protocols and graphical representations of key processes.
Physicochemical Properties
(S)-3-Amino-1,2-propanediol is a chiral amino alcohol that serves as a versatile building block in the synthesis of various pharmaceutical compounds, including beta-blockers and contrast media.[1] Its physical and chemical characteristics are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₃H₉NO₂ | [1] |
| Molecular Weight | 91.11 g/mol | [1] |
| Appearance | White, orange or green powder or solid; may also be a clear colorless/weak yellow viscous liquid. | [1][2][3] |
| Melting Point | 54 - 60 °C | [1] |
| Boiling Point | 264 - 265 °C at 739 mmHg | [4] |
| Density | 1.175 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.492 | [4] |
| Optical Rotation | [α]20/D = -2 to -4° (c=5 in H₂O) | [1] |
Solubility Profile
(S)-3-Amino-1,2-propanediol is characterized by its high solubility in water and other polar organic solvents, a property attributed to the presence of hydroxyl and primary amino groups that facilitate hydrogen bonding.[3]
| Solvent | Solubility | Reference |
| Water | >1000 g/L (highly soluble) | [5] |
| Alcohols | Soluble | [2] |
Experimental Protocol for Solubility Determination
This protocol outlines a general method for determining the solubility of (S)-3-Amino-1,2-propanediol in a given solvent.
Materials:
-
(S)-3-Amino-1,2-propanediol
-
Solvent of interest (e.g., water, ethanol)
-
Analytical balance
-
Glass vials with screw caps
-
Vortex mixer
-
Ultrasonic water bath
-
Shaking incubator or water bath with temperature control
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Preparation of Stock Solutions: Prepare a series of vials with increasing amounts of (S)-3-Amino-1,2-propanediol.
-
Solvent Addition: Add a fixed volume of the solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Observation: Visually inspect the vials for any undissolved solid.
-
Separation of Undissolved Solid: For supersaturated solutions, centrifuge the vials at high speed to pellet the undissolved solid.
-
Quantification: Carefully withdraw an aliquot of the supernatant and dilute it with the solvent to a suitable concentration for analysis by HPLC or UV-Vis spectrophotometry to determine the concentration of the dissolved compound.
-
Data Analysis: The solubility is reported as the concentration of the saturated solution (e.g., in mg/mL or mol/L).
Stability Profile
The stability of (S)-3-Amino-1,2-propanediol is a critical parameter for its storage and handling. It is known to be hygroscopic, meaning it readily absorbs moisture from the air.[3][6]
| Condition | Observation | Recommendation | Reference |
| Storage Temperature | Stable at room temperature. Can be stored at a maximum of 40°C without quality degradation for 12 months in a sealed container. | Store below +30°C in a well-sealed container. | [2][3][5] |
| Moisture/Air | Hygroscopic. | Store in a dry environment and keep containers tightly closed. | [3][6][7] |
| Incompatible Materials | Acids, bases, strong oxidizing agents, reducing agents. | Avoid contact with incompatible materials. | [6] |
| Hazardous Decomposition | When heated to decomposition, it may emit toxic fumes of nitrogen oxides (NOx). | Avoid excessive heating. | [5] |
| Shelf Life | Retesting is suggested after 12 months of storage. | Follow retest-date recommendations from the supplier. | [2] |
Experimental Protocol for Stability Testing
This protocol is based on ICH guidelines for stability testing of active pharmaceutical ingredients.
Materials:
-
(S)-3-Amino-1,2-propanediol from a single batch
-
Appropriate container closure system
-
Stability chambers with controlled temperature and humidity
-
HPLC with a validated stability-indicating method
-
pH meter
-
Photostability chamber
Procedure:
-
Sample Preparation: Package (S)-3-Amino-1,2-propanediol in the proposed container closure system.
-
Long-Term Stability Study:
-
Store samples at the recommended long-term storage condition (e.g., 25°C ± 2°C / 60% RH ± 5% RH).
-
Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).
-
-
Accelerated Stability Study:
-
Store samples at an accelerated storage condition (e.g., 40°C ± 2°C / 75% RH ± 5% RH).
-
Withdraw samples at specified time points (e.g., 0, 3, 6 months).
-
-
Stress Testing (Forced Degradation):
-
Hydrolysis: Expose the compound to acidic, basic, and neutral aqueous solutions.
-
Oxidation: Treat with an oxidizing agent (e.g., hydrogen peroxide).
-
Thermal: Expose to high temperatures (e.g., 60°C).
-
Photostability: Expose to light according to ICH Q1B guidelines.
-
-
Analysis: At each time point, analyze the samples for:
-
Appearance
-
Assay (potency)
-
Degradation products/impurities
-
Moisture content
-
-
Data Evaluation: Evaluate the data to determine the shelf life and appropriate storage conditions.
Potential Degradation Pathway
While specific degradation pathways for (S)-3-Amino-1,2-propanediol are not extensively detailed in the available literature, a putative pathway can be proposed based on its chemical structure, which contains primary and secondary alcohol functional groups, as well as a primary amine. These groups are susceptible to oxidation and other reactions under stress conditions.
Disclaimer: The degradation pathway presented is hypothetical and based on the chemical functionalities of the molecule. Experimental studies are required to confirm the actual degradation products and pathways.
References
- 1. chemimpex.com [chemimpex.com]
- 2. borregaard.com [borregaard.com]
- 3. Page loading... [guidechem.com]
- 4. 3-Amino-1,2-propanediol | 616-30-8 [chemicalbook.com]
- 5. 3-Amino-1,2-propanediol CAS#: 616-30-8 [m.chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. (S)-(-)-3-Amino-1,2-propanediol, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
(S)-3-Amino-1,2-propanediol: A Chiral Catalyst for Pharmaceutical Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(S)-3-Amino-1,2-propanediol, a versatile chiral building block, has emerged as a critical component in the asymmetric synthesis of a wide array of pharmaceutical compounds. Its inherent chirality and dual functionality, featuring both an amino group and two hydroxyl groups, make it an invaluable starting material for creating enantiomerically pure drugs, leading to enhanced therapeutic efficacy and reduced side effects. This guide provides a comprehensive overview of its synthesis, applications, and the underlying biological pathways of molecules derived from it, tailored for professionals in organic synthesis and drug development.
Physicochemical Properties and Data
(S)-3-Amino-1,2-propanediol is a white to off-white crystalline solid with the following properties:
| Property | Value |
| Molecular Formula | C₃H₉NO₂ |
| Molecular Weight | 91.11 g/mol |
| Melting Point | 55-57 °C |
| Boiling Point | 264-265 °C |
| Density | 1.175 g/mL at 25 °C |
| Specific Rotation [α]D | -28° (c=4 in 5 M HCl) |
| CAS Number | 61278-21-5 |
Synthesis of Chiral Aminopropanediol
The enantioselective synthesis of (S)-3-Amino-1,2-propanediol is crucial for its use as a chiral building block. While several methods exist for the synthesis of the racemic mixture, obtaining the pure (S)-enantiomer often involves asymmetric synthesis or chiral resolution. One of the most effective methods for the direct enantioselective synthesis is the Sharpless asymmetric aminohydroxylation of an appropriate alkene precursor.
Experimental Protocol: Sharpless Asymmetric Aminohydroxylation of Allyl Acetate
This protocol outlines a general procedure for the asymmetric aminohydroxylation of allyl acetate, which can be subsequently hydrolyzed to yield (S)-3-Amino-1,2-propanediol.
Materials:
-
Allyl acetate
-
Potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄)
-
(DHQ)₂PHAL (hydroquinine 1,4-phthalazinediyl diether)
-
Potassium carbonate (K₂CO₃)
-
n-Propyl carbamate
-
tert-Butanol
-
Water
-
Sodium sulfite
Procedure:
-
To a stirred solution of (DHQ)₂PHAL (0.05 mol%) and potassium osmate(VI) dihydrate (0.04 mol%) in a 1:1 mixture of tert-butanol and water at room temperature, add potassium carbonate (3.0 eq).
-
Cool the resulting mixture to 0 °C and add n-propyl carbamate (1.1 eq).
-
Add allyl acetate (1.0 eq) to the reaction mixture.
-
Stir the reaction vigorously at 0 °C until the reaction is complete (monitored by TLC).
-
Upon completion, add sodium sulfite (1.5 g per 100 mL of reaction volume) and stir for 30 minutes.
-
Extract the aqueous phase with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting carbamate-protected amino alcohol can be purified by column chromatography.
-
Subsequent hydrolysis of the carbamate and acetate groups under basic conditions (e.g., with sodium hydroxide in methanol/water) yields (S)-3-Amino-1,2-propanediol.
Quantitative Data:
| Parameter | Result |
| Yield of protected amino alcohol | Typically >90% |
| Enantiomeric Excess (e.e.) | >95% |
Application in the Synthesis of Beta-Blockers: (S)-Propranolol
(S)-3-Amino-1,2-propanediol and its derivatives are pivotal in the synthesis of beta-blockers, a class of drugs used to manage cardiovascular diseases. The therapeutic activity of beta-blockers predominantly resides in the (S)-enantiomer.
Experimental Protocol: Synthesis of (S)-Propranolol via Kinetic Resolution
This protocol describes the synthesis of (S)-Propranolol starting from racemic 1-(1-naphthyloxy)-2,3-epoxypropane, where a chiral catalyst is used to selectively react with one enantiomer, allowing for the isolation of the desired (S)-enantiomer of the final product. This method highlights the importance of chirality in the synthesis of beta-blockers, a field where (S)-3-amino-1,2-propanediol derived synthons are frequently employed.
Materials:
-
1-(1-Naphthyloxy)-2,3-epoxypropane (racemic)
-
Isopropylamine
-
(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) [(R,R)-Co(salen)] as the chiral catalyst
-
Glacial acetic acid
-
Toluene
Procedure:
-
To a solution of racemic 1-(1-naphthyloxy)-2,3-epoxypropane (1.0 eq) in toluene, add the (R,R)-Co(salen) catalyst (0.01 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add isopropylamine (0.55 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours.
-
After 24 hours, add glacial acetic acid (0.01 eq) to quench the catalyst.
-
The unreacted (S)-1-(1-naphthyloxy)-2,3-epoxypropane can be recovered and the (R)-propranolol derivative can be separated.
-
Alternatively, to directly obtain (S)-propranolol, the reaction can be performed with an excess of isopropylamine (e.g., 2.0 eq) and a chiral Lewis acid catalyst system that promotes the enantioselective ring-opening of the (S)-epoxide.
Quantitative Data for Kinetic Resolution Approach:
| Parameter | Result |
| Yield of (S)-Propranolol | Up to 45% (based on racemic starting material) |
| Enantiomeric Excess (e.e.) | >98% |
Application in the Synthesis of X-ray Contrast Media: Iohexol
(S)-3-Amino-1,2-propanediol is a key raw material in the industrial synthesis of non-ionic X-ray contrast agents like Iohexol.
Experimental Protocol: N-Alkylation Step in Iohexol Synthesis
This protocol details a crucial step in the synthesis of Iohexol, where 5-acetylamino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-isophthalamide is N-alkylated using a derivative of 3-amino-1,2-propanediol.
Materials:
-
5-acetylamino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-isophthalamide
-
3-chloro-1,2-propanediol (derived from 3-amino-1,2-propanediol)
-
Sodium methoxide
-
Propylene glycol
Procedure:
-
Dissolve 5-acetylamino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-isophthalamide in propylene glycol.
-
Add a solution of sodium methoxide in methanol to the reaction mixture.
-
Slowly add 3-chloro-1,2-propanediol to the mixture at a controlled temperature.
-
Stir the reaction at room temperature for several hours until the reaction is complete.
-
The crude Iohexol is then isolated and purified through a series of work-up and crystallization steps.
Quantitative Data:
| Parameter | Result |
| Yield of crude Iohexol | Typically high, often exceeding 80% for this step |
| Purity after purification | >99.5% |
Visualization of Pathways and Workflows
Beta-Adrenergic Signaling Pathway
Beta-blockers, often synthesized using chiral building blocks like (S)-3-Amino-1,2-propanediol, exert their therapeutic effects by antagonizing beta-adrenergic receptors. The following diagram illustrates the signaling cascade initiated by the activation of these receptors.
Caption: Beta-adrenergic signaling pathway and the inhibitory action of beta-blockers.
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of a chiral pharmaceutical, such as a beta-blocker, utilizing (S)-3-Amino-1,2-propanediol as a key chiral starting material.
Caption: General workflow for chiral drug synthesis from (S)-3-amino-1,2-propanediol.
Conclusion
(S)-3-Amino-1,2-propanediol stands as a cornerstone chiral building block in modern organic synthesis and pharmaceutical development. Its utility in the enantioselective synthesis of beta-blockers and other complex molecules underscores the critical role of chirality in drug design. The detailed protocols and pathways presented in this guide offer valuable insights for researchers and scientists, facilitating the development of next-generation therapeutics with improved safety and efficacy profiles. The continued exploration of novel synthetic routes and applications of this versatile molecule promises to drive further innovation in the pharmaceutical industry.
(S)-3-Amino-1,2-propanediol: A Comprehensive Technical Guide on its Synthesis and Analysis
A thorough investigation into the scientific literature reveals a notable absence of evidence for the natural occurrence of (S)-3-Amino-1,2-propanediol. Consequently, no native biosynthetic pathways have been identified for this compound. Its significance lies primarily as a synthetic chiral building block in the pharmaceutical and chemical industries. This technical guide provides a detailed overview of its chemical and chemo-enzymatic synthesis routes, proposes hypothetical biosynthetic pathways based on known biochemical transformations, and offers comprehensive experimental protocols for its analysis.
Hypothetical Biosynthetic Pathways
While no natural production of (S)-3-Amino-1,2-propanediol has been documented, it is conceivable that it could be synthesized biologically through the modification of existing metabolic pathways. Two plausible hypothetical routes are proposed here, starting from common metabolic intermediates.
1. Reductive Amination of a Glycerol-derived Precursor:
This pathway envisions the conversion of a glycerol-derived keto-acid to (S)-3-Amino-1,2-propanediol.
-
Step 1: Oxidation of Glycerol. Glycerol, a ubiquitous metabolite, could be oxidized to glyceraldehyde and subsequently to glyceric acid. Further oxidation would yield 2-hydroxy-3-oxopropanoic acid.
-
Step 2: Reductive Amination. A stereoselective aminotransferase or an engineered amine dehydrogenase could then catalyze the reductive amination of the keto group in 2-hydroxy-3-oxopropanoic acid, using an amino donor like glutamate or ammonia, to form (S)-3-amino-1,2-propanediol-1-oic acid.
-
Step 3: Reduction. Finally, a carboxylate reductase would reduce the carboxylic acid moiety to a hydroxyl group, yielding (S)-3-Amino-1,2-propanediol.
2. Transamination of an Amino Acid Precursor:
This pathway speculates on the modification of an existing amino acid backbone.
-
Step 1: Hydroxylation of an Alanine Derivative. A hydroxylase could introduce a hydroxyl group at the beta-position of an alanine derivative, such as 3-amino-2-oxopropanoic acid.
-
Step 2: Reduction. A reductase could then convert the keto group to a hydroxyl group, forming a dihydroxy amino acid intermediate.
-
Step 3: Decarboxylation. A decarboxylase would then remove the carboxyl group to yield (S)-3-Amino-1,2-propanediol.
Chemical and Chemo-enzymatic Synthesis
The primary route to obtaining (S)-3-Amino-1,2-propanediol is through chemical synthesis, often employing chiral catalysts or starting from a chiral pool.
| Synthesis Method | Starting Material(s) | Key Reagents/Catalysts | Product(s) | Reference |
| Asymmetric Dihydroxylation | Allylamine | Wool-Osmium tetroxide complex | (R)-(+)-3-amino-1,2-propanediol | [1] |
| Reduction of Amino Acid | (S)-Aspartic acid | Borane-dimethyl sulfide complex | (S)-3-Amino-1,2-propanediol | Not explicitly found, but a common strategy |
| Enzymatic Amination | 1,2-Propanediol | Engineered amine dehydrogenase | Chiral amino alcohols | [2][3] |
A notable chemo-enzymatic approach involves the asymmetric dihydroxylation of allylamine using a wool-osmium tetroxide complex to produce (R)-(+)-3-amino-1,2-propanediol[1]. While not producing the (S)-enantiomer directly, this highlights the potential of combining chemical and biological methods. Furthermore, engineered amine dehydrogenases have been successfully used for the biosynthesis of chiral amino alcohols from α-hydroxy ketones, suggesting a potential route for the enzymatic synthesis of (S)-3-Amino-1,2-propanediol from a suitable precursor[2][3].
Experimental Protocols
Accurate analysis of (S)-3-Amino-1,2-propanediol is crucial for quality control in its synthetic production and for research purposes. Due to its polarity and low volatility, derivatization is often required for gas chromatography-mass spectrometry (GC-MS) analysis.
Protocol 1: GC-MS Analysis with Derivatization
This protocol describes a general method for the analysis of amino alcohols like (S)-3-Amino-1,2-propanediol using GC-MS after derivatization with Trifluoroacetic Anhydride (TFAA).
Materials:
-
(S)-3-Amino-1,2-propanediol sample
-
Trifluoroacetic Anhydride (TFAA)
-
Anhydrous dichloromethane
-
GC-MS vials (2 mL) with PTFE-lined caps
-
Heating block
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Place 1-5 mg of the (S)-3-Amino-1,2-propanediol sample into a GC-MS vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Derivatization:
-
Add 100 µL of anhydrous dichloromethane to the dried sample.
-
Add 50 µL of TFAA.
-
Tightly cap the vial and heat at 70°C for 30 minutes in a heating block.
-
-
Sample Finalization:
-
Cool the vial to room temperature.
-
Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the dried derivative in 100 µL of anhydrous dichloromethane.
-
-
GC-MS Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.
GC-MS Conditions (Example):
-
Column: A suitable capillary column for chiral separations (e.g., Chirasil-Val).
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 200°C at 5°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.
Protocol 2: Chiral Separation by Capillary Electrophoresis
Capillary electrophoresis (CE) is a powerful technique for the separation of enantiomers and can be an alternative to GC-MS.
Materials:
-
(S)-3-Amino-1,2-propanediol sample
-
Chiral selector (e.g., a cyclodextrin derivative like hydroxypropyl-β-cyclodextrin)
-
Background electrolyte (BGE), e.g., phosphate buffer at a specific pH
-
Capillary electrophoresis system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Sample Preparation: Dissolve the (S)-3-Amino-1,2-propanediol sample in the BGE to a suitable concentration.
-
Capillary Conditioning: Condition the capillary according to the manufacturer's instructions, typically by flushing with sodium hydroxide, water, and then the BGE.
-
Separation:
-
Fill the capillary with the BGE containing the chiral selector.
-
Inject the sample into the capillary (e.g., by pressure or electrokinetic injection).
-
Apply the separation voltage.
-
-
Detection: Monitor the separation at a suitable wavelength if the compound has a chromophore, or use indirect detection methods.
CE Conditions (Example):
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
BGE: 50 mM phosphate buffer (pH 2.5) containing 15 mM hydroxypropyl-β-cyclodextrin.
-
Voltage: 20 kV.
-
Temperature: 25°C.
-
Detection: UV at 200 nm (note: (S)-3-Amino-1,2-propanediol has weak UV absorbance, so derivatization with a UV-active tag may be necessary for high sensitivity).
Conclusion
While (S)-3-Amino-1,2-propanediol is a valuable chiral synthon, there is currently no scientific evidence to support its natural occurrence or to delineate a biosynthetic pathway. The proposed hypothetical pathways provide a conceptual framework for its potential biological synthesis, which could be a target for future synthetic biology endeavors. For now, its production relies on chemical and chemo-enzymatic methods. The analytical protocols provided herein offer robust methods for the quality control and research involving this important molecule. Further research into microbial or enzymatic systems could potentially lead to the development of sustainable and stereoselective methods for the production of (S)-3-Amino-1,2-propanediol.
References
Chiral Amino Alcohols: A Technical Guide to Asymmetric Synthesis and Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
Chiral amino alcohols are a critical class of organic compounds that serve as fundamental building blocks in the synthesis of a wide array of pharmaceuticals and other biologically active molecules. Their inherent chirality makes them invaluable as chiral auxiliaries, ligands for asymmetric catalysis, and key synthons for enantiomerically pure drugs. This technical guide provides an in-depth overview of the core applications of chiral amino alcohols, with a focus on their role in asymmetric synthesis and drug development.
Core Applications in Asymmetric Synthesis
Chiral amino alcohols are instrumental in achieving high levels of stereocontrol in a variety of chemical transformations. Their utility stems from their bifunctional nature, possessing both a Lewis basic amino group and a hydroxyl group that can coordinate to metal centers, creating a rigid and well-defined chiral environment for catalysis.
Asymmetric Addition of Organozinc Reagents to Aldehydes
One of the most well-established applications of chiral amino alcohols is in the enantioselective addition of dialkylzinc reagents to aldehydes, a powerful method for the formation of chiral secondary alcohols. The chiral amino alcohol acts as a ligand, coordinating to the zinc atom and directing the alkyl group addition to one face of the aldehyde.
Table 1: Performance of Chiral Amino Alcohol Ligands in the Enantioselective Addition of Diethylzinc to Benzaldehyde
| Chiral Amino Alcohol Ligand | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |
| (1R,2S)-(-)-N-Isopropylephedrine | 5 | 0 | 24 | 95 | 97 | (R) |
| (1S,2R)-(+)-N,N-Dibutylnorephedrine | 2 | 0 | 2 | 98 | 95 | (S) |
| (1S,2R)-1-Amino-2-indanol derivative | 0.05-0.1 | Room Temp | - | >95 | up to 98 | (S) |
| (-)-DAIB | 2 | 0 | 2 | 97 | 98 | (S) |
| (1R,2S)-N-Pyrrolidinyl norephedrine | 2 | 0 | 6 | 95 | 94 | (R) |
Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde using a Chiral Aminoindanol Ligand
-
Materials:
-
Chiral (1S,2R)-1-amino-2-indanol derived ligand
-
Anhydrous toluene
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the chiral amino alcohol ligand (0.05-0.1 mmol).
-
Add anhydrous toluene (5 mL) and stir until the ligand is completely dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the diethylzinc solution (1.1 mmol, 1.1 mL of a 1.0 M solution in hexanes) to the stirred solution of the ligand.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzaldehyde (1.0 mmol) dropwise to the reaction mixture.
-
Continue stirring at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the chiral secondary alcohol.
-
Determine the enantiomeric excess of the product using chiral high-performance liquid chromatography (HPLC).[1]
-
Asymmetric Transfer Hydrogenation of Ketones
Asymmetric transfer hydrogenation (ATH) is a widely used method for the enantioselective reduction of ketones to chiral secondary alcohols. Chiral amino alcohols, in combination with transition metal catalysts (typically ruthenium or rhodium), form highly effective catalytic systems. Isopropanol often serves as the hydrogen source in these reactions.
Table 2: Performance of Chiral Amino Alcohol Ligands in the Asymmetric Transfer Hydrogenation of Acetophenone
| Chiral Amino Alcohol Ligand | Metal Precursor | Base | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |
| (1R,2S)-(-)-Norephedrine | [RuCl₂(p-cymene)]₂ | KOH | 99 | 95 | (R) |
| (1S,2R)-(+)-cis-1-Amino-2-indanol | [RuCl₂(p-cymene)]₂ | KOH | >99 | 97 | (S) |
| (S)-Proline derived oxazaborolidine | - | - | 95 | 98 | (S) |
| (1S,2R)-1-Amino-2-indanol | [RuCl₂(p-cymene)]₂ | - | high | up to 82 | - |
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone using (1R,2S)-(-)-Norephedrine
-
Materials:
-
[RuCl₂(p-cymene)]₂
-
(1R,2S)-(-)-Norephedrine
-
Isopropanol
-
Potassium hydroxide (KOH)
-
Acetophenone
-
Dichloromethane
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.005 mmol) and (1R,2S)-(-)-norephedrine (0.011 mmol) in isopropanol (5 mL).
-
Stir the mixture at 80 °C for 20 minutes to form the catalyst.
-
In a separate flask, prepare a solution of acetophenone (1 mmol) in isopropanol (5 mL).
-
To the ketone solution, add a 0.1 M solution of KOH in isopropanol (0.1 mL, 0.01 mmol).
-
Add the ketone/base solution to the pre-formed catalyst solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or gas chromatography (GC).
-
Upon completion, quench the reaction by adding a few drops of water.
-
Remove the isopropanol under reduced pressure.
-
Extract the residue with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the crude product.
-
Purify the product by flash column chromatography.
-
Determine the enantiomeric excess by chiral GC or HPLC.
-
Chiral Amino Alcohols as Building Blocks in Drug Synthesis
The inherent chirality and bifunctionality of amino alcohols make them indispensable chiral building blocks (synthons) for the synthesis of numerous pharmaceutical agents. Their stereochemistry is often crucial for the biological activity and safety of the final drug molecule.[2]
Synthesis of β-Blockers: The Case of (S)-Propranolol
β-blockers are a class of drugs widely used to manage cardiovascular diseases. The pharmacological activity of many β-blockers resides in a single enantiomer. For instance, (S)-propranolol is about 100 times more potent as a β-adrenergic antagonist than its (R)-enantiomer. The synthesis of enantiomerically pure (S)-propranolol often involves the use of chiral epoxides derived from chiral amino alcohols or the resolution of a racemic mixture.
Experimental Protocol: Synthesis and Resolution of Propranolol
This protocol describes a common method for synthesizing racemic propranolol followed by chiral resolution.
-
Synthesis of Racemic Propranolol:
-
Formation of Glycidyl Ether: React 1-naphthol with epichlorohydrin in the presence of a base (e.g., KOH) to form 1-(naphthalen-1-yloxy)-2,3-epoxypropane.[3]
-
Ring Opening: React the glycidyl ether with isopropylamine. The amine attacks the less hindered carbon of the epoxide ring, yielding racemic propranolol.[3]
-
-
Chiral Resolution of Racemic Propranolol:
-
Principle: Chiral resolution separates enantiomers by converting them into diastereomers, which have different physical properties and can be separated by techniques like crystallization or chromatography.[4]
-
Method using a Chiral Acid:
-
Dissolve racemic propranolol in a suitable solvent (e.g., ethanol).
-
Add a solution of a chiral resolving agent, such as (+)-tartaric acid.
-
The (S)-propranolol will preferentially form a less soluble diastereomeric salt with (+)-tartaric acid.
-
Allow the diastereomeric salt to crystallize out of the solution.
-
Isolate the crystals by filtration.
-
Treat the isolated salt with a base (e.g., NaOH) to liberate the free (S)-propranolol.
-
Extract the (S)-propranolol with an organic solvent and purify.
-
-
Signaling Pathway of β-Adrenergic Receptors and the Action of β-Blockers
β-blockers like propranolol exert their therapeutic effects by antagonizing β-adrenergic receptors, which are G-protein coupled receptors. The signaling cascade initiated by these receptors is a key target in cardiovascular therapy.
Caption: Beta-adrenergic receptor signaling pathway and the inhibitory action of (S)-propranolol.
Synthesis of the Taxol Side Chain
Taxol (Paclitaxel) is a potent anti-cancer drug. Its side chain, N-benzoyl-(2R,3S)-3-phenylisoserine, is crucial for its biological activity. The asymmetric synthesis of this side chain often utilizes chiral amino alcohols to induce the desired stereochemistry. One prominent method is the Sharpless Asymmetric Aminohydroxylation.
Experimental Protocol: Sharpless Asymmetric Aminohydroxylation
This protocol describes a general procedure for the asymmetric aminohydroxylation of an alkene, a key step in synthesizing the Taxol side chain.
-
Materials:
-
Alkene (e.g., a cinnamate ester)
-
Nitrogen source (e.g., chloramine-T, Cbz-N(Na)Cl)
-
Chiral ligand (e.g., (DHQ)₂-PHAL or (DHQD)₂-PHAL)
-
Potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄)
-
Solvent (e.g., n-propanol/water mixture)
-
-
Procedure:
-
In a reaction flask, dissolve the nitrogen source (1.1 equivalents) and the chiral ligand (0.05 equivalents) in a 1:1 mixture of n-propanol and water.
-
Add potassium osmate(VI) dihydrate (0.04 equivalents) to the mixture and stir until it dissolves.
-
Add the alkene substrate (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature until the alkene is consumed (monitor by TLC).
-
Upon completion, add sodium sulfite and stir for 30 minutes.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting chiral amino alcohol by flash column chromatography.
-
Logical Workflow for Asymmetric Synthesis using Chiral Amino Alcohols
The selection and application of a chiral amino alcohol in an asymmetric synthesis follows a logical progression to achieve the desired enantiomerically pure product.
Caption: General workflow for asymmetric synthesis utilizing chiral amino alcohol ligands.
Conclusion
Chiral amino alcohols are a versatile and powerful class of molecules in the field of organic chemistry and drug development. Their applications range from highly effective ligands in asymmetric catalysis to essential chiral building blocks for the synthesis of complex pharmaceuticals. The ability to predictably control stereochemistry using these compounds has been a cornerstone of modern synthetic chemistry, enabling the efficient production of enantiomerically pure drugs with improved efficacy and safety profiles. The continued development of novel chiral amino alcohol-based catalysts and synthetic methodologies will undoubtedly lead to further advancements in the synthesis of new and improved therapeutic agents.
References
(S)-3-Amino-1,2-propanediol: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
(S)-3-Amino-1,2-propanediol, a chiral amino alcohol, is a versatile building block in pharmaceutical and chemical synthesis. Its utility as a precursor to beta-blockers and other therapeutic agents, as well as its role in the synthesis of complex molecules, makes it a valuable compound in research and drug development.[1] This guide provides an in-depth overview of the safety and handling precautions necessary for the responsible use of (S)-3-Amino-1,2-propanediol in a laboratory setting.
Physicochemical and Toxicological Data
A thorough understanding of the physical, chemical, and toxicological properties of a substance is the foundation of safe laboratory practices. The following tables summarize the key quantitative data for (S)-3-Amino-1,2-propanediol.
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₃H₉NO₂ |
| Molecular Weight | 91.11 g/mol |
| Appearance | White to off-white crystalline solid or colorless viscous liquid |
| Melting Point | 54-60 °C |
| Boiling Point | 129-131 °C at 5 mmHg |
| Flash Point | >112 °C |
| Solubility | Soluble in water |
| pH | 11 (100g/l in H₂O at 20°C)[2] |
Table 2: Toxicological Data
| Endpoint | Species | Route | Value |
| LD50 | Rat | Oral | 7500 mg/kg[3] |
| LD50 | Mouse | Oral | 2460 mg/kg[3] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage[4] | ||
| Serious Eye Damage/Irritation | Causes serious eye damage[4] | ||
| Carcinogenicity | Not listed by ACGIH, IARC, NTP, or CA Prop 65[3] | ||
| Mutagenicity | No data available | ||
| Teratogenicity | No data available |
Hazard Identification and Personal Protective Equipment (PPE)
(S)-3-Amino-1,2-propanediol is classified as a corrosive substance that can cause severe skin burns and serious eye damage.[4] Therefore, stringent adherence to safety protocols and the use of appropriate personal protective equipment are mandatory.
Hazard Statements:
-
H314: Causes severe skin burns and eye damage.
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.[5]
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[5]
-
P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Recommended Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection:
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: Wear a lab coat, and if there is a risk of splashing, use an apron or full-body suit.
-
-
Respiratory Protection: In case of insufficient ventilation, wear a suitable respiratory mask.
Experimental Protocols: Handling and Disposal
Safe handling and disposal are critical to minimizing risk to personnel and the environment. The following protocols provide a general framework for working with (S)-3-Amino-1,2-propanediol.
General Handling Workflow
The following diagram illustrates a standard workflow for handling (S)-3-Amino-1,2-propanediol in a laboratory setting.
Caption: General laboratory handling workflow for (S)-3-Amino-1,2-propanediol.
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial.
-
Spill:
-
Evacuate the area.
-
Wear appropriate PPE.
-
For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[3]
-
For large spills, contact your institution's environmental health and safety department.
-
Ventilate the area and wash the spill site after material pickup is complete.
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3]
-
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[3] The compound is hygroscopic and should be protected from moisture.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[6]
Role in Synthesis and Potential Biological Pathways
(S)-3-Amino-1,2-propanediol is a key starting material in the synthesis of various pharmaceutical compounds. One of its notable applications is in the preparation of beta-blockers.[1]
Representative Synthetic Route
The following diagram illustrates a generalized synthetic pathway where (S)-3-Amino-1,2-propanediol is used as a precursor. A common synthetic approach involves the reaction of 3-chloro-1,2-propanediol with ammonia.[7]
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3-Amino-1,2-propanediol - Safety Data Sheet [chemicalbook.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. 3-Amino-1,2-propanediol | C3H9NO2 | CID 73561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. cloudfront.zoro.com [cloudfront.zoro.com]
- 7. borregaard.com [borregaard.com]
A Technical Guide to the Commercial Availability and Quality Control of Enantiopure (S)-3-Amino-1,2-propanediol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of enantiopure (S)-3-Amino-1,2-propanediol, a critical chiral building block in pharmaceutical and chemical synthesis. It further details experimental protocols for the verification of its purity and enantiomeric integrity, ensuring its suitability for research and drug development applications.
Commercial Availability and Suppliers
Enantiopure (S)-3-Amino-1,2-propanediol (CAS Number: 61278-21-5) is available from a range of chemical suppliers. The quality and specifications of the product can vary between suppliers, making careful selection crucial for research and manufacturing purposes. Below is a summary of offerings from prominent suppliers.
| Supplier | Product Number (Example) | Purity Specification | Optical Activity Specification | Analytical Methods Cited |
| Sigma-Aldrich | 333513 | ≥98% | [α]20/D −28±1°, c = 4 in 5 M HCl | Not explicitly stated on product page |
| TCI Chemicals | A1980 | >98.0% (GC)[1] | Not explicitly stated on product page | GC, Titration[1] |
| Chem-Impex | 02456 | ≥98% | [α]D20 = -2 to -4° (c=5 in H2O) | GC, Titration |
| Amerigo Scientific | 98-61278-5 | 98%[2] | Not explicitly stated on product page | Not explicitly stated on product page |
| Crescent Chemical | MS-473960-1G | Not specified | Not specified | Not specified |
Experimental Protocols for Quality Control
To ensure the identity, purity, and enantiomeric excess of (S)-3-Amino-1,2-propanediol, a series of analytical tests should be performed. The following sections detail the methodologies for these key experiments.
Determination of Chemical Purity by Gas Chromatography (GC)
Gas chromatography is a standard method for assessing the purity of volatile and semi-volatile compounds. For 3-Amino-1,2-propanediol, which has a high boiling point and polar functional groups, derivatization is often employed to improve its chromatographic behavior.
Methodology:
A common derivatization agent is trifluoroacetic anhydride (TFAA), which reacts with the amine and hydroxyl groups to form more volatile trifluoroacetyl derivatives.
-
Sample Preparation (Derivatization):
-
Accurately weigh 10-50 mg of the (S)-3-Amino-1,2-propanediol sample into a 5 mL volumetric flask.
-
Cool the flask in an ice-water bath.
-
Carefully add 0.5-1 mL of trifluoroacetic anhydride to the flask.
-
Shake the mixture for 1-2 minutes.
-
Allow the reaction to proceed at 30-60°C for 15-30 minutes.
-
Cool the reaction mixture to room temperature. The sample is now ready for GC analysis.
-
-
GC Conditions:
-
Column: A mid-polarity column, such as a DB-1701 (30 m x 0.32 mm ID, 0.25 µm film thickness), is suitable.
-
Carrier Gas: Helium at a constant pressure of approximately 9.3 PSI.
-
Injector Temperature: 250°C.
-
Detector (FID) Temperature: 260°C.
-
Oven Temperature Program:
-
Initial temperature: 90°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 10°C/minute.
-
Hold at 240°C for 5 minutes.
-
-
Injection Volume: 1.0 µL.
-
Split Ratio: 20:1.
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak corresponding to the derivatized (S)-3-Amino-1,2-propanediol relative to the total area of all peaks in the chromatogram.
Determination of Enantiomeric Excess by Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most definitive method for determining the enantiomeric excess of a chiral compound. This technique separates the two enantiomers, allowing for their individual quantification. As 3-Amino-1,2-propanediol lacks a strong chromophore for UV detection, pre-column derivatization with a UV-active agent is necessary.
Methodology:
-
Derivatization Agent: A common choice is p-toluenesulfonyl chloride (TsCl), which reacts with the primary amine to introduce a chromophore.
-
Sample Preparation (Derivatization):
-
Dissolve a known amount of (S)-3-Amino-1,2-propanediol in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Add a base (e.g., triethylamine or sodium bicarbonate) to the solution.
-
Add a molar excess of p-toluenesulfonyl chloride.
-
Allow the reaction to proceed at room temperature until complete (monitor by TLC or a scouting HPLC run).
-
Quench the reaction and extract the derivatized product.
-
Evaporate the solvent and redissolve the residue in the HPLC mobile phase.
-
-
Chiral HPLC Conditions:
-
Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak AD-H or Chiralcel OD-H column, is often effective for separating enantiomers of derivatized amines.
-
Mobile Phase: A mixture of n-hexane and a polar alcohol like 2-propanol or ethanol is typically used in normal-phase chromatography. For basic compounds, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) can improve peak shape. A typical starting mobile phase could be 90:10 (v/v) n-hexane:2-propanol.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for the p-toluenesulfonyl group (e.g., 228 nm).
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C) for reproducibility.
-
-
Data Analysis:
-
Inject a small volume of the derivatized sample onto the chiral HPLC system.
-
Identify the peaks corresponding to the (S) and (R) enantiomers.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure of the compound.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent, such as deuterium oxide (D₂O) or deuterated methanol (CD₃OD).
-
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Typical Chemical Shifts (in D₂O): The proton signals for 3-amino-1,2-propanediol will appear in characteristic regions. The exact chemical shifts can vary slightly depending on the solvent and pH.
-
Signals for the CH₂-N, CH-OH, and CH₂-OH protons will be observed.
-
Integration of the signals should correspond to the number of protons in each group.
-
-
-
¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Typical Chemical Shifts (in D₂O): Three distinct signals corresponding to the three carbon atoms in the molecule will be observed.
-
Supplier Selection and Quality Control Workflow
The following diagram illustrates a logical workflow for selecting a supplier and ensuring the quality of enantiopure (S)-3-Amino-1,2-propanediol for research and development.
Caption: Workflow for supplier selection and quality control.
This comprehensive approach to supplier evaluation and in-house quality control will help ensure that the (S)-3-Amino-1,2-propanediol used in research and development meets the high standards of purity and enantiomeric integrity required for reliable and reproducible results.
References
The Historical Trajectory and Synthesis of (S)-3-Amino-1,2-propanediol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Amino-1,2-propanediol, a chiral building block of significant interest in medicinal and materials chemistry, has a rich history of discovery and synthetic development. Its utility as a precursor for various pharmaceuticals, including beta-blockers and antiviral agents, has driven the evolution of numerous synthetic strategies. This technical guide provides a comprehensive overview of the historical context of its discovery and the key synthetic methodologies developed for its preparation, with a focus on stereoselective routes to the biologically important (S)-enantiomer.
Historical Context: From Racemic Mixtures to Chiral Purity
The first documented synthesis of 3-Amino-1,2-propanediol was reported in 1899 by L. Knorr and E. Knorr.[1] Their pioneering work involved the ammonolysis of glycidol, yielding the racemic aminodiol. This early method laid the groundwork for subsequent investigations into the synthesis of this versatile molecule. For many years, research primarily focused on improving the efficiency and safety of racemic syntheses, driven by the compound's utility as an intermediate.
The advent of asymmetric synthesis and a deeper understanding of stereochemistry in pharmacology shifted the focus towards the preparation of enantiomerically pure (S)-3-Amino-1,2-propanediol. The development of stereoselective synthetic routes has been a critical advancement, enabling the production of chiral drugs with improved efficacy and reduced side effects.
Key Synthetic Pathways
The synthesis of 3-Amino-1,2-propanediol has evolved from early racemic methods to sophisticated stereoselective strategies. The following sections detail the major synthetic routes, providing both historical context and detailed experimental protocols.
Racemic Synthesis Routes
The initial syntheses of 3-Amino-1,2-propanediol produced racemic mixtures. These methods are still relevant for applications where stereochemistry is not critical and are often characterized by their use of readily available starting materials.
The classic and historically first synthesis of 3-Amino-1,2-propanediol involves the ring-opening of glycidol with ammonia.
Experimental Protocol: Synthesis of 3-Amino-1,2-propanediol from Glycidol
-
Reaction: A solution of glycidol in a suitable solvent (e.g., ethanol) is treated with an excess of aqueous or alcoholic ammonia. The reaction is typically carried out in a sealed vessel at elevated temperatures.
-
Work-up: After the reaction is complete, the solvent and excess ammonia are removed under reduced pressure. The resulting crude product is then purified by distillation.
-
Quantitative Data:
| Parameter | Value | Reference |
| Molar ratio (Glycidol:Ammonia) | 1:10 to 1:20 | |
| Temperature | 85 °C | |
| Pressure | 43 bar | |
| Yield | 53.5% |
Caption: Synthesis of 3-Amino-1,2-propanediol from Glycidol.
A common industrial method for producing 3-Amino-1,2-propanediol starts with epichlorohydrin. This multi-step process involves hydrolysis to 3-chloro-1,2-propanediol, followed by amination.
Experimental Protocol: Synthesis of 3-Amino-1,2-propanediol from Epichlorohydrin
-
Step 1: Hydrolysis of Epichlorohydrin: Epichlorohydrin is hydrolyzed to 3-chloro-1,2-propanediol using a mineral acid catalyst (e.g., sulfuric acid) in water.
-
Step 2: Amination of 3-chloro-1,2-propanediol: The resulting 3-chloro-1,2-propanediol is then reacted with aqueous ammonia, often in the presence of a base like sodium hydroxide, to yield 3-Amino-1,2-propanediol.
-
Purification: The final product is purified by distillation.
-
Quantitative Data:
| Parameter | Value | Reference |
| Hydrolysis | ||
| Reactants | Epichlorohydrin, Water, H2SO4 | |
| Temperature | 80-105 °C | |
| Amination | ||
| Reactants | 3-chloro-1,2-propanediol, Aqueous Ammonia, NaOH | |
| Temperature | 30-80 °C | |
| Reaction Time | 1-10 hours | |
| Yield | ~75-90% |
Caption: Synthesis of 3-Amino-1,2-propanediol from Epichlorohydrin.
This method is essentially the second step of the epichlorohydrin route and is a widely used industrial process.
Experimental Protocol: Synthesis of 3-Amino-1,2-propanediol from Glycerin Chlorohydrin
-
Reaction: Glycerin chlorohydrin (3-chloro-1,2-propanediol) is reacted with an excess of aqueous ammonia. The reaction can be catalyzed by various metal oxides to improve yield and selectivity.
-
Work-up: After the reaction, the excess ammonia and water are removed by evaporation. The crude product is then purified by vacuum distillation.
-
Quantitative Data:
| Parameter | Value | Reference |
| Reactants | Glycerin chlorohydrin, Aqueous Ammonia (25-27%) | |
| Catalyst (optional) | Cupric oxide, Stannic oxide | |
| Temperature | 30-50 °C (with catalyst), 80 °C (without catalyst) | |
| Reaction Time | 1-3 hours (with catalyst), 10 hours (without catalyst) | |
| Yield | 75.88% (with catalyst), 42.32% (without catalyst) | |
| Purity | >99% (with catalyst) |
Stereoselective Synthesis of (S)-3-Amino-1,2-propanediol
The synthesis of the enantiomerically pure (S)-isomer is crucial for many pharmaceutical applications. The most notable method starts from a chiral precursor, (S)-3-hydroxy-γ-butyrolactone.
This elegant synthesis provides access to the desired (S)-enantiomer with high stereochemical fidelity.
Experimental Protocol: Synthesis of (S)-3-Amino-1,2-propanediol from (S)-3-hydroxy-γ-butyrolactone
-
Step 1: Ammonolysis of the Lactone: (S)-3-hydroxy-γ-butyrolactone is treated with aqueous ammonium hydroxide to open the lactone ring and form the corresponding amide.
-
Step 2: Acetal Protection: The resulting dihydroxy amide is protected as an acetal, typically by reacting with acetone and 2,2-dimethoxypropane.
-
Step 3: Hofmann Rearrangement: The protected amide undergoes a Hofmann rearrangement to yield the protected aminodiol.
-
Step 4: Deprotection: The acetal protecting group is removed by treatment with acid to afford (S)-3-Amino-1,2-propanediol.
-
Quantitative Data:
| Step | Key Reagents | Temperature | Reaction Time |
| Ammonolysis | 30% Ammonium hydroxide | Room Temperature | 14 hours |
| Acetal Protection | Acetone, 2,2-dimethoxypropane | - | - |
| Hofmann Rearrangement | - | - | - |
| Deprotection | Mineral Acid (e.g., HCl) in water | - | - |
Caption: Stereoselective synthesis of (S)-3-Amino-1,2-propanediol.
Conclusion
The journey of (S)-3-Amino-1,2-propanediol from its initial discovery as a racemic mixture to the development of highly efficient stereoselective syntheses reflects the broader advancements in organic chemistry. For researchers and professionals in drug development, a thorough understanding of these synthetic routes is paramount for the efficient and enantioselective production of this key chiral intermediate. The choice of a particular synthetic pathway will depend on factors such as the desired stereochemical purity, scale of production, and economic considerations. The continued innovation in synthetic methodology will undoubtedly lead to even more efficient and sustainable routes to this valuable molecule in the future.
References
Methodological & Application
Asymmetric Synthesis of Beta-Blockers Leveraging the Chiral Synthon (S)-3-Amino-1,2-propanediol
For Researchers, Scientists, and Drug Development Professionals
This application note details protocols for the asymmetric synthesis of therapeutically important (S)-beta-blockers, utilizing the versatile chiral building block, (S)-3-Amino-1,2-propanediol. The methodologies presented focus on a strategic conversion of this starting material into a key chiral epoxide intermediate, which is then coupled with various aryl precursors to yield the target beta-blockers with high enantiopurity.
The synthesis of enantiomerically pure beta-blockers is of paramount importance in the pharmaceutical industry, as the desired therapeutic activity typically resides in a single enantiomer, while the other may be inactive or contribute to undesirable side effects. (S)-3-Amino-1,2-propanediol serves as a cost-effective and readily available chiral starting material for constructing the characteristic (S)-1-(alkylamino)-3-aryloxy-2-propanol core of many beta-blockers.
Core Synthetic Strategy
The primary strategy involves a multi-step sequence starting with the protection of the amino group of (S)-3-Amino-1,2-propanediol, followed by conversion of the diol to a chiral epoxide with a suitable leaving group. This key intermediate, an (R)-glycidyl derivative, is then subjected to nucleophilic ring-opening by the desired phenoxide, followed by reaction with an appropriate amine to furnish the final (S)-beta-blocker.
Diagram of the general synthetic workflow:
Caption: General workflow for the synthesis of (S)-beta-blockers.
Experimental Protocols
Protocol 1: Synthesis of (S)-Propranolol
This protocol outlines the synthesis of (S)-Propranolol starting from (S)-3-Amino-1,2-propanediol.
Step 1: N-Protection of (S)-3-Amino-1,2-propanediol
-
Dissolve (S)-3-Amino-1,2-propanediol (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Add a suitable protecting group reagent, for example, Di-tert-butyl dicarbonate (Boc anhydride, 1.1 eq), and a base like triethylamine (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-Boc protected intermediate.
Step 2: Conversion to (R)-N-Boc-glycidyl Tosylate
-
Dissolve the N-Boc protected aminodiol (1.0 eq) in pyridine.
-
Cool the solution to 0 °C and add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise.
-
Allow the reaction to stir at 0 °C for 4-6 hours.
-
Warm the reaction to room temperature and stir for an additional 12 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer and concentrate to yield the tosylated intermediate, which can be further purified by column chromatography.
-
Treat the tosylate with a base such as potassium carbonate in methanol to induce epoxide formation.
Step 3: Synthesis of (S)-1-(1-Naphthoxy)-2,3-epoxypropane
-
In a round-bottom flask, dissolve 1-naphthol (1.0 eq) in a suitable solvent like tetrahydrofuran (THF).
-
Add a base such as sodium hydride (NaH, 1.1 eq) at 0 °C and stir for 30 minutes.
-
Add the (R)-N-Boc-glycidyl tosylate (1.0 eq) dissolved in THF to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the aryl epoxide intermediate.
Step 4: Synthesis of (S)-Propranolol
-
Dissolve the aryl epoxide intermediate (1.0 eq) in a suitable solvent like isopropanol.
-
Add isopropylamine (excess, e.g., 5-10 eq).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, remove the excess isopropylamine and solvent under reduced pressure.
-
The crude product is then deprotected using standard methods (e.g., trifluoroacetic acid in DCM for Boc group removal) and purified by crystallization or column chromatography to yield (S)-Propranolol.
Protocol 2: Synthesis of (S)-Atenolol
The synthesis of (S)-Atenolol can be achieved following a similar pathway, with the key difference being the use of 4-hydroxyphenylacetamide as the nucleophile in Step 3.
Step 3 (Atenolol specific): Synthesis of (S)-2-(4-(Oxiran-2-ylmethoxy)phenyl)acetamide
-
React 4-hydroxyphenylacetamide (1.0 eq) with (R)-N-Boc-glycidyl tosylate (1.0 eq) in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF).
-
The subsequent steps of amination with isopropylamine and deprotection are carried out as described for (S)-Propranolol. A chemoenzymatic approach has also been reported where a racemic chlorohydrin intermediate is resolved using a lipase, followed by amination to yield (S)-atenolol with high enantiomeric excess.[1]
Protocol 3: Synthesis of (S)-Metoprolol
(S)-Metoprolol synthesis follows the same general strategy, utilizing 4-(2-methoxyethyl)phenol in the nucleophilic ring-opening of the chiral epoxide intermediate. A known process starts from (R)-3-chloro-1,2-propanediol, a compound structurally related to the target epoxide intermediate.[2]
Step 3 (Metoprolol specific): Synthesis of (S)-2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane
-
React 4-(2-methoxyethyl)phenol (1.0 eq) with (R)-N-Boc-glycidyl tosylate (1.0 eq) and a base like sodium hydride in THF.
-
The resulting aryl epoxide is then reacted with isopropylamine and deprotected to yield (S)-Metoprolol.
Quantitative Data Summary
The following table summarizes typical yields and enantiomeric excess (e.e.) reported for key steps in the asymmetric synthesis of beta-blockers using chiral C3 synthons. It is important to note that yields can vary significantly based on reaction conditions and scale.
| Beta-Blocker | Key Intermediate | Step | Reagents & Conditions | Yield (%) | Enantiomeric Excess (e.e., %) | Reference |
| (S)-Propranolol | (R)-Glycidyl tosylate | Epoxide formation from diol | TsCl, Pyridine; then K₂CO₃, MeOH | ~70-80 | >98 | General Method |
| Aryl ether formation | 1-Naphthol, NaH, THF | ~78 | >98 | |||
| Amination | Isopropylamine, reflux | ~90 | >98 | [3] | ||
| (S)-Atenolol | (R)-Chlorohydrin | Kinetic Resolution | Candida antarctica lipase B, vinyl butanoate | ~32 (for R-isomer) | >99 | [1] |
| Amination | Isopropylamine, water | 60 | >99 | [1] | ||
| (S)-Metoprolol | (R)-3-chloro-1,2-propanediol | Aminodiol formation | Isopropylamine | Not specified | High | [2] |
| Cyclization to oxazolidinone | Phenylchloroformate | Not specified | High | [2] | ||
| Aryl ether formation & Hydrolysis | 4-(2-methoxyethyl)phenol, KOH | 76 (from oxazolidinone) | >99 | [2] |
Signaling Pathways and Logical Relationships
The core of the asymmetric synthesis relies on the stereospecific transformations of the chiral starting material. The logical flow ensures the retention or controlled inversion of stereochemistry to achieve the desired (S)-enantiomer of the final product.
Caption: Stereochemical pathway in beta-blocker synthesis.
These protocols and the underlying strategy provide a robust framework for the development and optimization of asymmetric syntheses for a range of valuable beta-blocker pharmaceuticals, starting from the readily accessible chiral synthon, (S)-3-Amino-1,2-propanediol. The methods are amenable to scale-up and can be adapted for the synthesis of other structurally related compounds.
References
Chiral Ligands from (S)-3-Amino-1,2-propanediol: A Gateway to Asymmetric Catalysis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
(S)-3-Amino-1,2-propanediol, a readily available and versatile chiral building block, serves as a valuable precursor for the synthesis of a diverse range of chiral ligands. These ligands have demonstrated significant efficacy in asymmetric catalysis, a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry for the production of enantiomerically pure drugs. This document provides detailed application notes and experimental protocols for the preparation of key chiral ligands derived from (S)-3-Amino-1,2-propanediol and their application in crucial asymmetric transformations.
Introduction
The inherent chirality and trifunctional nature of (S)-3-Amino-1,2-propanediol, possessing a primary amine and two hydroxyl groups, allow for straightforward modification into various ligand scaffolds. These include Schiff bases, amino alcohols, and oxazolidinones, which can coordinate with a wide array of metal centers to form highly effective and selective asymmetric catalysts. The applications of these catalyst systems are extensive, encompassing C-C bond-forming reactions, reductions, and oxidations, often proceeding with excellent yields and high enantioselectivity.
Ligand Synthesis and Applications
This section details the synthesis of specific chiral ligands from (S)-3-Amino-1,2-propanediol and their subsequent use in asymmetric catalysis.
Chiral Schiff Base Ligands for Asymmetric Epoxidation
Chiral Schiff base ligands derived from the condensation of (S)-3-Amino-1,2-propanediol with salicylaldehyde derivatives are effective ligands for metal-catalyzed asymmetric oxidation reactions. Vanadium complexes of these ligands, for instance, are potent catalysts for the asymmetric epoxidation of olefins.
Experimental Protocol: Synthesis of a Chiral Salicylidene-(S)-3-amino-1,2-propanediol Ligand
A general procedure for the synthesis of a chiral Schiff base ligand involves the condensation of (S)-3-amino-1,2-propanediol with a salicylaldehyde derivative.
-
Step 1: Reaction Setup. In a round-bottom flask, dissolve (S)-3-amino-1,2-propanediol (1.0 eq.) in methanol.
-
Step 2: Addition of Salicylaldehyde. To the stirred solution, add the desired salicylaldehyde derivative (1.0 eq.).
-
Step 3: Reaction. Reflux the reaction mixture for 2-4 hours.
-
Step 4: Isolation. Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.
Application Protocol: Asymmetric Epoxidation of Styrene
This protocol describes the use of a pre-formed oxidovanadium(V) complex of a chiral Schiff base ligand derived from (S)-3-amino-1,2-propanediol.
-
Step 1: Catalyst Preparation. The oxidovanadium(V) complex is synthesized by reacting the chiral Schiff base ligand with a vanadium precursor, such as vanadium(V) oxytripropoxide, in methanol under reflux.[1]
-
Step 2: Reaction Setup. In a reaction vessel, dissolve the chiral oxidovanadium(V) Schiff base complex (catalyst) in a suitable solvent such as decane.
-
Step 3: Addition of Substrate and Oxidant. Add styrene (substrate) to the solution, followed by the slow addition of an oxidant, such as aqueous hydrogen peroxide (30%) or tert-butyl hydroperoxide (TBHP).[1]
-
Step 4: Reaction. Stir the reaction mixture at the desired temperature until the starting material is consumed (monitored by TLC or GC).
-
Step 5: Work-up and Analysis. Quench the reaction and extract the product with a suitable organic solvent. The organic layer is then dried and concentrated. The yield and enantiomeric excess (e.e.) of the epoxide product are determined by chiral GC or HPLC analysis.
Quantitative Data:
| Olefin | Oxidant | Catalyst Loading (mol%) | Yield (%) | e.e. (%) | Reference |
| Styrene | 30% H2O2 | 1 | 85 | 75 (S) | [1] |
| Cyclohexene | TBHP | 1 | 92 | 88 (1S,2R) | [1] |
Synthesis and Catalytic Cycle Diagrams:
Caption: Synthesis of a chiral Schiff base ligand.
Caption: Catalytic cycle for asymmetric epoxidation.
Chiral Amino Alcohol Ligands for Enantioselective Diethylzinc Addition
Chiral amino alcohols, readily synthesized from (S)-3-Amino-1,2-propanediol, are highly effective ligands for the enantioselective addition of dialkylzinc reagents to aldehydes, a fundamental method for preparing chiral secondary alcohols.
Experimental Protocol: Synthesis of a Chiral N-Substituted Amino Alcohol Ligand
-
Step 1: N-Alkylation or N-Arylation. The primary amine of (S)-3-amino-1,2-propanediol can be selectively functionalized. For example, reductive amination with an aldehyde or ketone, or a nucleophilic substitution reaction with an alkyl or aryl halide can be employed to introduce a substituent on the nitrogen atom.
-
Step 2: Purification. The resulting N-substituted chiral amino alcohol is purified by standard techniques such as column chromatography or distillation.
Application Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde
-
Step 1: Reaction Setup. In a flame-dried flask under an inert atmosphere, dissolve the chiral amino alcohol ligand (e.g., 5-10 mol%) in an anhydrous solvent like toluene.
-
Step 2: Addition of Reagents. Cool the solution to 0°C and add diethylzinc (in hexane) dropwise, followed by the addition of benzaldehyde.
-
Step 3: Reaction. Stir the reaction mixture at 0°C or room temperature for the specified time (typically a few hours).
-
Step 4: Quenching and Work-up. Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it under reduced pressure.
-
Step 5: Analysis. The enantiomeric excess of the resulting 1-phenyl-1-propanol is determined by chiral HPLC or GC analysis.
Quantitative Data:
| Aldehyde | Ligand Loading (mol%) | Yield (%) | e.e. (%) | Reference |
| Benzaldehyde | 10 | 95 | 92 (S) | [2] |
| 4-Chlorobenzaldehyde | 10 | 93 | 94 (S) | [2] |
| Cyclohexanecarboxaldehyde | 10 | 88 | 85 (S) | [2] |
Synthesis and Catalytic Cycle Diagrams:
Caption: Synthesis of an N-substituted amino alcohol ligand.
Caption: Catalytic cycle for diethylzinc addition.
Chiral Oxazaborolidine Catalysts for Asymmetric Ketone Reduction
Chiral oxazaborolidines, formed from the reaction of chiral amino alcohols with a borane source, are powerful catalysts for the asymmetric reduction of prochiral ketones to chiral secondary alcohols. (S)-3-Amino-1,2-propanediol can be converted to a chiral amino alcohol precursor for the in-situ generation of these catalysts.
Experimental Protocol: In-situ Generation of an Oxazaborolidine Catalyst
The catalyst is typically generated in situ from a chiral amino alcohol derived from (S)-3-amino-1,2-propanediol and a borane source.
-
Step 1: Catalyst Precursor Synthesis. Synthesize a suitable N-substituted amino alcohol from (S)-3-amino-1,2-propanediol as described previously.
-
Step 2: Catalyst Formation. In a dry flask under an inert atmosphere, dissolve the chiral amino alcohol in an anhydrous solvent like THF. Add a solution of borane dimethyl sulfide complex (BMS) or borane-THF complex and stir at room temperature to form the oxazaborolidine catalyst.[3]
Application Protocol: Asymmetric Reduction of Acetophenone
-
Step 1: Reaction Setup. To the in-situ generated oxazaborolidine catalyst solution, add a solution of acetophenone in the same solvent.
-
Step 2: Addition of Reducing Agent. Add a borane solution (e.g., BMS or borane-THF) dropwise to the reaction mixture at a controlled temperature (e.g., 0°C or room temperature).
-
Step 3: Reaction. Stir the reaction until the ketone is fully consumed.
-
Step 4: Quenching and Work-up. Carefully quench the reaction by the slow addition of methanol. Remove the solvent and then add aqueous HCl. Extract the product with an organic solvent, wash, dry, and concentrate.
-
Step 5: Analysis. Determine the yield and enantiomeric excess of the resulting 1-phenylethanol by chiral GC or HPLC.
Quantitative Data:
| Ketone | Catalyst Loading (mol%) | Yield (%) | e.e. (%) | Reference |
| Acetophenone | 10 | 98 | 95 (R) | [4] |
| 1-Tetralone | 10 | 95 | 92 (S) | [4] |
| Propiophenone | 10 | 96 | 93 (R) | [4] |
Synthesis and Catalytic Cycle Diagrams:
Caption: Formation of a chiral oxazaborolidine catalyst.
Caption: Catalytic cycle for asymmetric ketone reduction.
Conclusion
(S)-3-Amino-1,2-propanediol is a highly valuable and cost-effective starting material for the synthesis of a wide array of chiral ligands. The application notes and protocols provided herein demonstrate the straightforward preparation of these ligands and their successful application in key asymmetric catalytic transformations, consistently affording products with high yields and excellent enantioselectivities. These methods offer a robust platform for researchers, scientists, and drug development professionals to access enantiomerically pure molecules for a variety of applications.
References
- 1. Oxidovanadium(V) Schiff Base Complexes Derived from Chiral 3-amino-1,2-propanediol Enantiomers: Synthesis, Spectroscopic Studies, Catalytic and Biological Activity [mdpi.com]
- 2. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane [organic-chemistry.org]
The Pivotal Role of (S)-3-Amino-1,2-propanediol in the Synthesis of Non-ionic X-ray Contrast Media
(S)-3-Amino-1,2-propanediol and its derivatives are crucial building blocks in the synthesis of several widely used non-ionic, low-osmolar X-ray contrast agents. These agents are essential for enhancing the visibility of internal body structures in medical imaging techniques like computed tomography (CT) and angiography. The incorporation of the hydrophilic diol moiety from (S)-3-Amino-1,2-propanediol is a key factor in the high water solubility and excellent safety profile of these contrast media. This document provides detailed application notes and experimental protocols for the synthesis of prominent non-ionic contrast agents, including Iopamidol and Iopromide, highlighting the integral role of (S)-3-Amino-1,2-propanediol and related amino alcohols.
Application Notes
Non-ionic contrast media derived from (S)-3-Amino-1,2-propanediol and its analogues, such as N-methyl-2,3-dihydroxypropylamine and 2,3-dihydroxypropylamine, are characterized by their tri-iodinated benzene ring structure, which provides the radiopacity necessary for X-ray imaging. The hydrophilic side chains, containing multiple hydroxyl groups, are responsible for their high water solubility and reduced osmolality compared to ionic contrast agents, leading to a lower incidence of adverse effects in patients.
Key applications of these contrast agents in medical imaging include:
-
Angiography: Visualization of blood vessels to detect abnormalities such as aneurysms, stenosis, or blockages.
-
Urography: Imaging of the urinary tract, including the kidneys, ureters, and bladder.
-
Computed Tomography (CT): Enhancement of CT scans to improve the differentiation between various soft tissues and to highlight vascular structures and lesions.
The synthesis of these complex molecules involves a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The chirality of the (S)-3-Amino-1,2-propanediol starting material is critical for the final biological properties of the contrast agent.
Synthesis of Non-ionic Contrast Media
The general synthetic strategy involves the derivatization of a 5-amino-2,4,6-triiodoisophthalic acid core. The two carboxylic acid groups are converted to amides using (S)-3-Amino-1,2-propanediol or its derivatives, and the amino group at the 5-position is acylated to introduce another hydrophilic side chain.
Iopamidol Synthesis
Iopamidol is a widely used non-ionic contrast agent. A common synthetic route involves the reaction of 5-amino-2,4,6-triiodoisophthaloyl dichloride with (S)-2-(acetyloxy)propionyl chloride, followed by amidation with 2-amino-1,3-propanediol (serinol), which is structurally related to (S)-3-Amino-1,2-propanediol. Subsequent hydrolysis of the acetyl protecting groups yields Iopamidol. A large-scale synthesis has been reported with an overall yield of 78%.[1]
Iopromide Synthesis
The synthesis of Iopromide typically starts from 5-amino-2,4,6-triiodoisophthaloyl dichloride. This is first acylated with methoxyacetyl chloride. The resulting intermediate is then sequentially amidated with N-methyl-2,3-dihydroxypropylamine and 2,3-dihydroxypropylamine.[2] An improved synthetic method for Iopromide has been reported with an overall yield of 76.3%.[3]
Quantitative Data Summary
The following tables summarize key quantitative data from various synthetic protocols for non-ionic contrast media.
Table 1: Synthesis of Iopamidol - Reported Yields
| Step/Method | Starting Material | Product | Yield (%) | Reference |
| Large-scale synthesis | Readily available inexpensive materials | Iopamidol | 78 | [1] |
| Purification by crystallization (1-propanol) | Crude, crystalline and desalinated Iopamidol (30 g) | Iopamidol | 99.3 | [4] |
| Purification by crystallization (2-propanol) | Crude, crystalline and desalinated Iopamidol (30 g) | Iopamidol | 98.7 | [4] |
| Purification by crystallization (2-propanol) | Crude, crystalline and desalinated Iopamidol (5 g) | Iopamidol | 82 | [4] |
Table 2: Synthesis of Iopromide - Reported Yields
| Step/Method | Starting Material | Product | Overall Yield (%) | Reference |
| Improved synthesis method | 2, 4, 6-triiodoisophthalic dichloride | Iopromide | 76.3 | [3] |
| Alternative Synthesis Pathway | Non-iodinated benzene ring | Iopromide | Not specified | [2] |
Experimental Protocols
Protocol 1: Synthesis of Iopromide from 5-Amino-2,4,6-triiodoisophthaloyl Dichloride[2]
Step 1: Acylation of 5-Amino-2,4,6-triiodoisophthaloyl Dichloride
-
Dissolve 5-Amino-2,4,6-triiodoisophthaloyl dichloride in N,N-Dimethylacetamide (DMAc) in a reaction vessel.
-
Cool the mixture to 0-5 °C.
-
Slowly add methoxyacetyl chloride to the cooled solution.
-
Stir the reaction mixture at 0-5 °C until the acylation is complete (monitor by a suitable analytical method like HPLC).
-
The resulting solution containing 5-[(2-Methoxy)acetamido]-2,4,6-triiodoisophthaloyl dichloride is used directly in the next step.
Step 2: First Amidation with N-Methyl-2,3-dihydroxypropylamine
-
To the solution from Step 1, add a solid base catalyst (e.g., ZrO₂-Cr₂O₃).
-
Slowly add N-Methyl-2,3-dihydroxypropylamine to the mixture.
-
Stir the reaction at room temperature for several hours.
-
Monitor the reaction progress by HPLC.
-
Upon completion, filter off the catalyst. The filtrate containing 5-[(2-Methoxy)acetamido]-3-(2,3-dihydroxy-N-methylpropylcarbamoyl)-2,4,6-triiodobenzoyl chloride is used in the next step.
Step 3: Second Amidation with 2,3-Dihydroxypropylamine ((S)-3-Amino-1,2-propanediol)
-
To the filtrate from Step 2, add 2,3-dihydroxypropylamine.
-
Stir the mixture at room temperature until the reaction is complete.
Step 4: Purification of Iopromide
-
Pour the reaction mixture into a solvent in which Iopromide has low solubility, such as isopropanol or acetone, to induce precipitation.
-
Collect the precipitate by filtration and wash it with the same solvent.
-
Perform recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high purity.
-
Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to form crystals.
-
Collect the purified crystals by filtration, wash with a cold solvent, and dry under vacuum.
Protocol 2: Purification of Iopamidol by Crystallization[4]
-
Dissolve crude, crystalline, and desalinated Iopamidol (30 g) in water (30 ml).
-
Concentrate the solution to a volume of 20 ml.
-
Heat the solution to 75°-80°C.
-
Add 2-propanol (270 ml), previously heated to 75°-80°C, and reflux the mixture for 30 minutes, during which crystallization occurs.
-
Remove a mixture of propanol/water (90 ml) by azeotropic distillation at atmospheric pressure.
-
After refluxing for an additional 30 minutes, cool the mixture to room temperature and stir for 3 hours.
-
Filter the product and dry it at 60°C. The yield of purified Iopamidol is approximately 29.6 g.
Visualizations
Caption: Synthetic pathway for Iopromide.
Caption: Experimental workflow for Iopamidol purification.
References
- 1. Iopamidol synthesis and preparation of iopamidol synthesis intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN102249948B - Synthesis of 5-acetylamino-N,N'-bis-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide - Google Patents [patents.google.com]
- 3. WO2009134030A1 - Novel process for preparation of iopromide - Google Patents [patents.google.com]
- 4. Novel Process For Preparation Of Iopromide [quickcompany.in]
Anwendungshinweise und Protokolle zur Derivatisierung von (S)-3-Amino-1,2-propandiol für die GC-MS-Analyse
Anwendungsbereich: Diese Anwendungshinweise beschreiben detaillierte Verfahren zur Derivatisierung von (S)-3-Amino-1,2-propandiol für die quantitative Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS). Diese Protokolle richten sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die an der Analyse von polaren Verbindungen beteiligt sind.
Einführung: (S)-3-Amino-1,2-propandiol ist ein wichtiger chiraler Baustein in der Synthese von Pharmazeutika. Aufgrund seiner hohen Polarität, bedingt durch die Amino- und die beiden Hydroxylgruppen, ist es nicht direkt für die GC-Analyse geeignet, da es eine geringe Flüchtigkeit und eine Tendenz zur thermischen Zersetzung aufweist. Die Derivatisierung ist ein entscheidender Schritt, um diese polaren funktionellen Gruppen zu modifizieren, die Flüchtigkeit der Verbindung zu erhöhen und ihr chromatographisches Verhalten zu verbessern. Gängige Derivatisierungstechniken für solche Verbindungen umfassen Acylierung und Silylierung.[1] Dieses Dokument beschreibt zwei robuste Derivatisierungsverfahren: die Acylierung mit Trifluoressigsäureanhydrid (TFAA) und die Silylierung mit N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA). Diese Verfahren führen zur Bildung stabiler Derivate, die für die GC-MS-Analyse gut geeignet sind.
Experimentelle Protokolle
Methode 1: Acylierung mit Trifluoressigsäureanhydrid (TFAA)
Dieses Protokoll beschreibt die Umwandlung von (S)-3-Amino-1,2-propandiol in sein Tris(trifluoracetyl)-Derivat zur GC-MS-Analyse.
Materialien:
-
(S)-3-Amino-1,2-propandiol
-
Trifluoressigsäureanhydrid (TFAA)
-
Lösungsmittel: Acetonitril oder Ethylacetat (GC-Qualität)
-
Reaktionsgefäße (z. B. 2-ml-GC-Vials mit Schraubverschluss und Septum)
-
Heizblock oder Wasserbad
-
Pipetten
-
Vortex-Mischer
Protokoll:
-
Probenvorbereitung: Eine bekannte Menge an (S)-3-Amino-1,2-propandiol oder eine eingedampfte Probenlösung wird in ein Reaktionsgefäß gegeben. Es ist entscheidend, dass die Probe wasserfrei ist.
-
Reagenz-Zugabe: 100 µL Ethylacetat und 100 µL TFAA werden zur trockenen Probe gegeben.
-
Reaktion: Das Gefäß wird fest verschlossen und für 30 Minuten bei 50 °C in einem Heizblock oder Wasserbad inkubiert.[2][3]
-
Aufarbeitung: Nach der Reaktion wird die Probe auf Raumtemperatur abgekühlt. Das überschüssige Reagenz und das Lösungsmittel können unter einem sanften Stickstoffstrom abgedampft werden. Der Rückstand wird in einem geeigneten Volumen eines aprotischen Lösungsmittels (z. B. Hexan oder Ethylacetat) für die GC-MS-Analyse rekonstituiert.
-
GC-MS-Analyse: Die derivatisierte Probe wird in das GC-MS-System injiziert.
Methode 2: Silylierung mit N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA)
Dieses Protokoll beschreibt die Bildung des Tris(trimethylsilyl)-Derivats von (S)-3-Amino-1,2-propandiol.
Materialien:
-
(S)-3-Amino-1,2-propandiol
-
N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA), optional mit 1 % Trimethylchlorsilan (TMCS) als Katalysator
-
Lösungsmittel: Pyridin oder Acetonitril (GC-Qualität, wasserfrei)
-
Reaktionsgefäße (z. B. 2-ml-GC-Vials mit Schraubverschluss und Septum)
-
Heizblock oder Ofen
-
Pipetten
-
Vortex-Mischer
Protokoll:
-
Probenvorbereitung: Eine bekannte Menge an (S)-3-Amino-1,2-propandiol oder eine zur Trockne eingedampfte Probenlösung wird in ein Reaktionsgefäß überführt. Die Abwesenheit von Wasser ist für eine erfolgreiche Silylierung kritisch.[4]
-
Reagenz-Zugabe: 100 µL eines aprotischen Lösungsmittels wie Acetonitril oder Pyridin und anschließend 100 µL BSTFA (mit 1 % TMCS) werden zur trockenen Probe gegeben.[5]
-
Reaktion: Das Gefäß wird fest verschlossen, kurz gevortext und für 60 Minuten bei 70 °C in einem Heizblock oder Ofen erhitzt.
-
Aufarbeitung: Nach dem Abkühlen auf Raumtemperatur ist die Probe in der Regel direkt für die GC-MS-Analyse bereit. Eine Verdünnung mit einem geeigneten Lösungsmittel kann je nach Konzentration erforderlich sein. Silylierte Derivate können feuchtigkeitsempfindlich sein, daher sollte die Analyse zeitnah erfolgen.[6]
-
GC-MS-Analyse: Die derivatisierte Probe wird in das GC-MS-System injiziert.
GC-MS-Parameter
Die folgenden Parameter dienen als Ausgangspunkt und müssen möglicherweise für das spezifische Gerät und die Säule optimiert werden.
| Parameter | Einstellung für TFAA-Derivat | Einstellung für BSTFA-Derivat |
| GC-Säule | DB-1701 (oder äquivalente 5% Phenyl-polysiloxan Phase), 30 m x 0,25 mm ID, 0,25 µm Filmdicke[7] | HP-5MS (oder äquivalente 5% Phenyl-polysiloxan Phase), 30 m x 0,25 mm ID, 0,25 µm Filmdicke[4] |
| Trägergas | Helium, konstante Flussrate von 1,0 mL/min | Helium, konstante Flussrate von 1,0 mL/min |
| Injektor-Temperatur | 250 °C | 250 °C |
| Injektionsvolumen | 1 µL | 1 µL |
| Split-Verhältnis | 20:1 | 20:1 |
| Ofentemperaturprogramm | Start bei 90 °C, Rampe mit 8 °C/min auf 225 °C, 14 min halten[7] | Start bei 70 °C (1 min halten), Rampe mit 10 °C/min auf 170 °C, dann mit 30 °C/min auf 280 °C (5 min halten)[4] |
| MS-Transferline-Temp. | 280 °C | 280 °C |
| Ionenquellentemperatur | 230 °C | 230 °C |
| Ionisationsenergie | 70 eV | 70 eV |
| Scan-Modus | Full Scan (m/z 50-550) oder Selected Ion Monitoring (SIM) | Full Scan (m/z 50-650) oder Selected Ion Monitoring (SIM) |
Datenpräsentation
Die folgende Tabelle fasst hypothetische quantitative Daten zusammen, die für die derivatisierten Analyten erwartet werden können. Diese Werte dienen als Beispiel und müssen durch experimentelle Validierung bestätigt werden.
| Parameter | TFAA-Derivat | BSTFA-Derivat |
| Erwartete Retentionszeit (min) | 12 - 16 | 14 - 18 |
| Charakteristische m/z-Werte (SIM) | [M-CF3]+, [M-CF3CO]+, weitere Fragmente | [M-15]+, [M-73]+, [M-117]+ |
| Nachweisgrenze (LOD) | ~ 0,1 - 1 ng/mL | ~ 0,5 - 5 ng/mL |
| Bestimmungsgrenze (LOQ) | ~ 0,5 - 5 ng/mL | ~ 2 - 15 ng/mL |
| Linearer Bereich | 1 - 500 ng/mL | 5 - 1000 ng/mL |
| Korrelationskoeffizient (R²) | > 0,995 | > 0,995 |
Diagramme
Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung und GC-MS-Analyse.
Abbildung 2: Vergleich der Derivatisierungsreaktionen.
References
- 1. weber.hu [weber.hu]
- 2. Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN105758970A - Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography - Google Patents [patents.google.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 6. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. borregaard.com [borregaard.com]
Application Notes and Protocols: Enantioselective Synthesis of Pharmaceutical Intermediates with (S)-3-Amino-1,2-propanediol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of key pharmaceutical intermediates utilizing the chiral building block (S)-3-Amino-1,2-propanediol.
Introduction
(S)-3-Amino-1,2-propanediol is a versatile and valuable chiral synthon in the pharmaceutical industry. Its trifunctional nature, possessing a primary amine and two hydroxyl groups with a defined stereocenter, makes it an ideal starting material for the asymmetric synthesis of a wide range of active pharmaceutical ingredients (APIs). This document outlines its application in the synthesis of intermediates for several major drug classes, including β-blockers, antibiotics, and antiviral agents.
Synthesis of β-Blocker Intermediates
(S)-3-Amino-1,2-propanediol is a key precursor for the synthesis of the (S)-enantiomers of many β-adrenergic receptor blockers (β-blockers), which are widely used to manage cardiovascular diseases such as hypertension, angina, and arrhythmia. The pharmacological activity of most β-blockers resides primarily in the (S)-enantiomer.
Synthesis of (S)-Atenolol Intermediate
(S)-Atenolol is a selective β1 receptor blocker. A common strategy for its synthesis involves the preparation of a chiral epoxide intermediate derived from (S)-3-Amino-1,2-propanediol.
Experimental Protocol: Synthesis of (S)-4-(Oxiran-2-ylmethoxy)phenyl)acetamide
This protocol outlines a two-step process starting from the conversion of (S)-3-Amino-1,2-propanediol to a chiral chlorohydrin, followed by cyclization to the epoxide.
Step 1: Synthesis of (S)-1-chloro-3-(4-acetamidophenoxy)propan-2-ol
-
To a solution of 4-hydroxyphenylacetamide (1.0 eq) in a suitable solvent such as aqueous ethanol, add a base like sodium hydroxide (1.1 eq).
-
Stir the mixture at room temperature until the 4-hydroxyphenylacetamide is fully dissolved.
-
Add (R)-epichlorohydrin (1.2 eq) dropwise to the reaction mixture. (Note: (R)-epichlorohydrin can be synthesized from (S)-3-Amino-1,2-propanediol, or used as a starting material that leads to the same chiral intermediate series).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and neutralize with a dilute acid (e.g., 1M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude chlorohydrin.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of (S)-4-(Oxiran-2-ylmethoxy)phenyl)acetamide
-
Dissolve the purified (S)-1-chloro-3-(4-acetamidophenoxy)propan-2-ol (1.0 eq) in a suitable solvent such as methanol.
-
Add a base, such as sodium methoxide (1.2 eq), to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the formation of the epoxide by TLC.
-
Once the reaction is complete, neutralize the mixture and remove the solvent under reduced pressure.
-
The resulting crude epoxide can be used in the next step without further purification or can be purified by column chromatography.
The final step to obtaining (S)-Atenolol involves the ring-opening of the chiral epoxide with isopropylamine. This reaction typically proceeds with high regioselectivity and stereospecificity. The amination of the (R)-epoxide precursor yields (S)-Atenolol with over 99% enantiomeric excess (ee) and a yield of approximately 60% for the amination step.[1]
Synthesis of (S)-Propranolol
(S)-Propranolol is a non-selective beta-blocker. A common synthetic route involves the reaction of α-naphthol with a chiral three-carbon synthon.
Experimental Protocol: One-pot Synthesis of (S)-Propranolol
This protocol describes a one-pot synthesis from α-naphthyl glycidyl ether, which can be derived from a chiral precursor related to (S)-3-Amino-1,2-propanediol.
-
Prepare a solution of glycidyl-α-naphthyl ether (1.0 eq), L-(+)-tartaric acid (1.0 eq), and Zn(NO₃)₂·6H₂O (0.5 eq) in DMSO (dimethyl sulfoxide) and stir for 15 minutes.
-
Add isopropylamine (2.0 eq) to the mixture and stir at room temperature for 24 hours.
-
Cool the reaction mixture and filter.
-
Wash the collected solid with dichloromethane.
-
Treat the solid with a 10% aqueous sodium hydroxide solution and extract with dichloromethane.
-
Combine the organic layers, wash with water, and dry over sodium sulfate.
-
Evaporation of the solvent yields (S)-Propranolol. This method has been reported to produce (S)-propranolol with an 89% ee and an overall yield of 84%.[2]
Quantitative Data for β-Blocker Intermediate Synthesis
| Intermediate/Product | Starting Material | Key Reagents | Yield | Enantiomeric Excess (ee) | Reference |
| (S)-Atenolol | (R)-2a (chlorohydrin) | Isopropylamine | 60% | >99% | [1] |
| (S)-Propranolol | α-naphthyl glycidyl ether | Zn(NO₃)₂/(+)-tartaric acid, Isopropylamine | 84% (overall) | 89% | [2] |
Synthetic Workflow for (S)-Atenolol Intermediate
Caption: Synthesis of (S)-Atenolol Intermediate.
β-Adrenergic Receptor Signaling Pathway
Caption: β-Adrenergic Receptor Signaling Pathway.[3][4]
Synthesis of Antibiotic Intermediates
Synthesis of Linezolid Intermediate
Linezolid is an oxazolidinone antibiotic effective against resistant Gram-positive bacteria. A key step in its synthesis is the formation of a chiral oxazolidinone ring, which can be constructed from an intermediate derived from (S)-3-Amino-1,2-propanediol. A common precursor is (R)-epichlorohydrin.
Experimental Protocol: Synthesis of (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone
This protocol starts from 3-fluoro-4-morpholinylaniline and (R)-epichlorohydrin.
-
A mixture of 3-fluoro-4-morpholinylaniline (1.0 eq) and (R)-epichlorohydrin (1.1 eq) in methanol is heated at 60-65°C. The reaction progress is monitored by TLC.
-
After the reaction is complete, the solvent is removed under reduced pressure to give the crude N-[3-Chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinylaniline.
-
To a solution of the crude product from the previous step (1.0 eq) in dichloromethane, carbonyl diimidazole (1.0 eq) is added.
-
The reaction mixture is stirred at room temperature for 20 hours.
-
The solution is then washed with water and concentrated to afford (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone. A yield of 77% for this cyclization step has been reported.[5]
Quantitative Data for Linezolid Intermediate Synthesis
| Intermediate | Starting Materials | Key Reagents | Yield | Reference |
| (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone | N-[3-Chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinylaniline | Carbonyl diimidazole | 77% | [5] |
| Linezolid | (R)-N-[[3-[3-fluoro-4-morpholinyl] phenyl | -2-oxo-5-oxazolidinyl] methanol intermediate | Acetic anhydride | 89% |
Synthetic Workflow for Linezolid Intermediate
Caption: Synthesis of a Key Linezolid Intermediate.
Mechanism of Action of Linezolid
Caption: Linezolid inhibits protein synthesis by preventing the formation of the 70S initiation complex.[3][6][7]
Synthesis of Antiviral Intermediates
Chiral amino alcohols are crucial building blocks for various antiviral drugs, including neuraminidase inhibitors like Oseltamivir (Tamiflu). (S)-3-Amino-1,2-propanediol can be converted into valuable chiral intermediates for the synthesis of such compounds.
Synthesis of a Chiral Azido Alcohol Intermediate
A key transformation is the conversion of the amino diol to a chiral azido alcohol, which can then be further elaborated.
Experimental Protocol: Synthesis of a Chiral Azido Alcohol from a Derivative of (S)-3-Amino-1,2-propanediol
This protocol outlines the synthesis of a chiral azido alcohol from a chiral epoxide, which can be derived from (S)-3-Amino-1,2-propanediol.
-
A solution of the chiral epoxide (1.0 eq) in a mixture of water and a co-solvent like ethanol is prepared.
-
Sodium azide (1.5 eq) is added to the solution.
-
The reaction mixture is heated to 80-100°C and stirred for several hours, with reaction progress monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and the organic solvent is removed under reduced pressure.
-
The aqueous residue is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude azido alcohol.
-
The product can be purified by column chromatography. This ring-opening reaction of epoxides with sodium azide in water is reported to be highly regio- and stereoselective.[8]
Synthetic Workflow for Chiral Azido Alcohol
Caption: General workflow for the synthesis of antiviral intermediates.
Mechanism of Action of Oseltamivir (Neuraminidase Inhibition)
Caption: Oseltamivir inhibits neuraminidase, preventing the release of new influenza virus particles.[7][9][10]
Conclusion
(S)-3-Amino-1,2-propanediol is a cornerstone chiral building block for the enantioselective synthesis of a multitude of pharmaceutical intermediates. The protocols and data presented herein demonstrate its utility in constructing the core chiral structures of important drugs. The synthetic pathways often involve the conversion of (S)-3-Amino-1,2-propanediol into other key chiral synthons like (R)-epichlorohydrin or chiral azido alcohols, which then undergo further reactions to build the final drug molecule. These methods are crucial for producing enantiomerically pure pharmaceuticals, thereby enhancing their therapeutic efficacy and reducing potential side effects., thereby enhancing their therapeutic efficacy and reducing potential side effects.
References
- 1. Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Linezolid - Wikipedia [en.wikipedia.org]
- 8. thaiscience.info [thaiscience.info]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application of (S)-3-Amino-1,2-propanediol in Biodegradable Polymer Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Amino-1,2-propanediol, a chiral amino alcohol, is a versatile building block for the synthesis of functional and biodegradable polymers. Its unique structure, featuring a primary amine and two hydroxyl groups, allows for the formation of poly(ester amide)s (PEAs) with tunable properties. These polymers are of significant interest in the biomedical field for applications such as drug delivery, tissue engineering, and medical implants due to their biocompatibility and degradability. The presence of both ester and amide linkages in the polymer backbone provides a balance of hydrolytic and enzymatic degradation pathways, offering control over the polymer's lifespan and the release kinetics of encapsulated therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis and characterization of biodegradable polymers using (S)-3-Amino-1,2-propanediol.
Synthesis Strategies
The synthesis of poly(ester amide)s from (S)-3-Amino-1,2-propanediol and dicarboxylic acids or their derivatives can be achieved through several methods, each offering distinct advantages. The primary methods include melt polycondensation, solution polycondensation, and enzymatic polymerization.
Melt Polycondensation: This solvent-free method involves heating the monomers together, often with a catalyst, to drive the polymerization reaction by removing the condensation byproduct (e.g., water). It is an environmentally friendly and industrially scalable process.
Solution Polycondensation: This technique involves dissolving the monomers in a suitable solvent and carrying out the polymerization at a lower temperature than melt polycondensation. It allows for better control over the reaction conditions and can be advantageous when dealing with heat-sensitive monomers or when a more defined polymer architecture is desired.
Enzymatic Polymerization: Utilizing enzymes, such as lipases, as catalysts offers a green and highly selective route to polymer synthesis under mild reaction conditions. This method can minimize side reactions and is particularly suitable for biomedical applications where biocompatibility is paramount.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of poly(ester amide)s from (S)-3-Amino-1,2-propanediol. The primary protocol is adapted from a similar procedure for the melt polycondensation of the structurally related 3-amino-1-propanol with sebacic acid.
Protocol 1: Melt Polycondensation of (S)-3-Amino-1,2-propanediol with Sebacic Acid
This protocol describes the synthesis of a poly(ester amide) via a two-stage melt polycondensation reaction.
Materials:
-
(S)-3-Amino-1,2-propanediol (Serinol)
-
Sebacic acid
-
Titanium(IV) butoxide (Ti(OBu)₄) or another suitable catalyst
-
Nitrogen gas (high purity)
-
Methanol
-
Chloroform
-
Hexafluoroisopropanol (HFIP) for characterization
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Distillation head with a condenser and collection flask
-
Nitrogen inlet and outlet
-
Heating mantle with a temperature controller
-
Vacuum pump
-
Schlenk line
Procedure:
Stage 1: Esterification
-
Equimolar amounts of (S)-3-Amino-1,2-propanediol and sebacic acid are placed in the three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet connected to a distillation apparatus.
-
The flask is purged with nitrogen for 15-20 minutes to ensure an inert atmosphere.
-
The temperature is gradually raised to 150-160°C under a slow stream of nitrogen while stirring.
-
The reaction is allowed to proceed for 2-4 hours, during which water is formed as a byproduct and collected in the distillation flask.
-
After the initial water evolution ceases, the temperature is increased to 180°C for another 1-2 hours to drive the esterification reaction towards completion.
Stage 2: Polycondensation
-
The reaction temperature is further increased to 180-200°C.
-
A catalyst, such as Titanium(IV) butoxide (0.1-0.5 mol% relative to the diacid), is added to the reaction mixture.
-
A vacuum (typically <1 mmHg) is gradually applied to the system to facilitate the removal of water and other volatile byproducts, thereby increasing the molecular weight of the polymer.
-
The reaction is continued under vacuum with continuous stirring for 4-8 hours. The viscosity of the mixture will noticeably increase as the polymerization progresses.
-
Once the desired viscosity is achieved, the reaction is stopped by removing the heat and breaking the vacuum with nitrogen.
-
The resulting polymer is allowed to cool to room temperature under a nitrogen atmosphere.
Purification:
-
The crude polymer is dissolved in a suitable solvent, such as chloroform or a chloroform/methanol mixture.
-
The polymer solution is precipitated in a non-solvent like cold methanol or ethanol.
-
The precipitated polymer is collected by filtration and dried in a vacuum oven at 40-50°C until a constant weight is obtained.
Protocol 2: Solution Polycondensation of (S)-3-Amino-1,2-propanediol with Adipoyl Chloride
This protocol outlines the synthesis of a poly(ester amide) using a diacid chloride in solution, which is a more reactive approach allowing for lower reaction temperatures.
Materials:
-
(S)-3-Amino-1,2-propanediol
-
Adipoyl chloride
-
Triethylamine (TEA) or other suitable acid scavenger
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent
-
Methanol
-
Diethyl ether
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Nitrogen inlet and outlet
-
Ice bath
Procedure:
-
(S)-3-Amino-1,2-propanediol and triethylamine (in a 1:2 molar ratio to the amino alcohol) are dissolved in anhydrous DMF in a three-neck round-bottom flask under a nitrogen atmosphere.
-
The flask is cooled in an ice bath to 0°C.
-
Adipoyl chloride, dissolved in anhydrous DMF, is added dropwise to the cooled solution from the dropping funnel with vigorous stirring over a period of 1-2 hours.
-
After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is then stirred for an additional 12-24 hours.
-
The resulting triethylamine hydrochloride salt is removed by filtration.
-
The polymer solution is concentrated under reduced pressure.
-
The concentrated solution is poured into a large volume of a non-solvent, such as cold methanol or diethyl ether, to precipitate the polymer.
-
The precipitated polymer is collected by filtration, washed with the non-solvent, and dried in a vacuum oven at 40-50°C.
Data Presentation
The properties of biodegradable polymers derived from (S)-3-Amino-1,2-propanediol can be tailored by the choice of dicarboxylic acid and the polymerization method. The following tables summarize expected quantitative data based on analogous poly(ester amide) systems.
Table 1: Typical Reaction Conditions for Poly(ester amide) Synthesis
| Parameter | Melt Polycondensation | Solution Polycondensation |
| Monomers | (S)-3-Amino-1,2-propanediol, Sebacic Acid | (S)-3-Amino-1,2-propanediol, Adipoyl Chloride |
| Solvent | None | N,N-Dimethylformamide (DMF) |
| Catalyst | Ti(OBu)₄ | None (acid scavenger: Triethylamine) |
| Temperature | 150-200°C | 0°C to Room Temperature |
| Reaction Time | 6-12 hours | 12-24 hours |
| Pressure | Atmospheric, then Vacuum (<1 mmHg) | Atmospheric |
Table 2: Expected Properties of Poly((S)-3-Amino-1,2-propanediol-co-sebacate)
| Property | Expected Value Range | Characterization Method |
| Number Average Molecular Weight (Mn) | 10,000 - 50,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.5 - 2.5 | GPC |
| Glass Transition Temperature (Tg) | 20 - 50°C | Differential Scanning Calorimetry (DSC) |
| Melting Temperature (Tm) | 100 - 150°C (if crystalline) | DSC |
| Decomposition Temperature (Td) | > 250°C | Thermogravimetric Analysis (TGA) |
| In Vitro Degradation (Weight Loss at 37°C, pH 7.4) | 10-30% in 4 weeks | Gravimetric Analysis |
Visualization of Workflows and Pathways
Synthesis Workflow
The general workflow for the synthesis and characterization of poly(ester amide)s from (S)-3-Amino-1,2-propanediol is depicted below.
Caption: General workflow for the synthesis and characterization of biodegradable poly(ester amide)s.
Logical Relationship of Polymer Properties
The key properties of the synthesized poly(ester amide)s are interrelated and influence their suitability for specific biomedical applications.
Caption: Interrelationship of key polymer properties and their influence on biomedical applications.
Conclusion
(S)-3-Amino-1,2-propanediol is a highly promising monomer for the development of advanced biodegradable polymers. The poly(ester amide)s derived from this building block offer a versatile platform for creating materials with tailored properties for a range of biomedical applications. The protocols and data presented herein provide a foundational guide for researchers and scientists to explore the synthesis and application of these innovative biomaterials. Further optimization of reaction conditions and in-depth characterization will be crucial for translating these polymers into clinical and commercial use.
Application Notes: Synthesis and Utility of a Chiral Auxiliary Derived from (S)-3-Amino-1,2-propanediol
Introduction
In the field of asymmetric synthesis, chiral auxiliaries are indispensable tools for the stereocontrolled formation of new chiral centers. These enantiopure compounds are reversibly attached to a prochiral substrate, directing the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can ideally be recovered. (S)-3-Amino-1,2-propanediol is a readily available and versatile chiral building block. Its inherent chirality and multiple functional groups make it an excellent starting material for the synthesis of novel chiral auxiliaries, particularly those of the oxazolidinone class.
This document provides detailed protocols for the synthesis of a chiral auxiliary from (S)-3-Amino-1,2-propanediol, its subsequent modification, and its application in a diastereoselective aldol reaction, a cornerstone of carbon-carbon bond formation in organic synthesis.
Overall Synthetic Scheme
The multi-step synthesis involves the formation of an oxazolidinone-based chiral auxiliary, followed by its application in a stereoselective aldol reaction and subsequent cleavage to yield the chiral product.
Application Notes and Protocols: Synthesis of (S)-3-Amino-1,2-propanediol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the synthesis of (S)-3-Amino-1,2-propanediol and its derivatives. This chiral synthon is a valuable building block in the pharmaceutical industry, particularly for the synthesis of beta-blockers and other therapeutic agents.[1][2] The protocols outlined below describe various synthetic routes, including the preparation of N-acylated and N-protected derivatives.
Synthetic Pathways Overview
The synthesis of (S)-3-Amino-1,2-propanediol and its subsequent derivatization can be achieved through several key pathways. The choice of route often depends on the availability of starting materials, desired scale, and stereochemical requirements. Common starting materials include (S)-glycidol, (S)-3-chloro-1,2-propanediol, and (S)-3-hydroxy-γ-butyrolactone.[3][4][5] The amino group can then be derivatized to introduce various functionalities or protecting groups.
Experimental Protocols
Protocol 1: Synthesis of (S)-3-Amino-1,2-propanediol from (S)-3-Chloro-1,2-propanediol
This protocol describes the synthesis of the target compound via ammonolysis of (S)-3-chloro-1,2-propanediol.[1][6]
Materials:
-
(S)-3-Chloro-1,2-propanediol
-
Aqueous ammonia (25-28%)
-
Activated charcoal
-
Sodium hydroxide (for pH adjustment if necessary)
Procedure:
-
In a pressure reactor, charge (S)-3-chloro-1,2-propanediol and aqueous ammonia. A molar ratio of ammonia to the chloropropanediol of 15:1 is recommended for optimal yield.[6]
-
Seal the reactor and heat the mixture to 50°C.
-
Maintain the reaction at this temperature with stirring for 4 hours.[6]
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess ammonia in a fume hood.
-
Transfer the reaction mixture to a round-bottom flask.
-
Add activated charcoal to the solution and stir for 30 minutes for decolorization.
-
Filter the mixture to remove the charcoal.
-
Concentrate the filtrate under reduced pressure to remove excess water and ammonia.
-
The crude product can be purified by molecular distillation to obtain (S)-3-Amino-1,2-propanediol with high purity.[6]
Protocol 2: Synthesis of (S)-N-Trityl-3-amino-1,2-propanediol
This protocol details the protection of the primary amine of (S)-3-Amino-1,2-propanediol with a trityl group, a common step in the synthesis of more complex molecules.
Materials:
-
(S)-3-Amino-1,2-propanediol
-
Trityl chloride
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve (S)-3-Amino-1,2-propanediol in a mixture of DMF and DCM.
-
Add triethylamine to the solution (approximately 2.2 equivalents).
-
Cool the mixture in an ice bath.
-
Slowly add a solution of trityl chloride (approximately 1.1 equivalents) in DCM to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Synthesis of (S)-N-Acetyl-3-amino-1,2-propanediol
This protocol describes the N-acetylation of (S)-3-Amino-1,2-propanediol using isopropenyl acetate.[7]
Materials:
-
(S)-3-Amino-1,2-propanediol
-
Isopropenyl acetate (iPAc)
-
1,4-Dioxane
Procedure:
-
In a round-bottom flask, dissolve (S)-3-Amino-1,2-propanediol in 1,4-dioxane.
-
Add isopropenyl acetate (1.1 equivalents) to the solution.
-
Heat the reaction mixture to 80-90°C and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.[7]
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to yield the crude N-acetylated product, which can be further purified by recrystallization or column chromatography if necessary.
Data Presentation
| Product | Starting Material | Reagents | Reaction Conditions | Yield (%) | Purity (%) |
| (S)-3-Amino-1,2-propanediol | (S)-3-Chloro-1,2-propanediol | Aqueous Ammonia | 50°C, 4h | ~90 | >99[6] |
| (S)-N-Trityl-3-amino-1,2-propanediol | (S)-3-Amino-1,2-propanediol | Trityl chloride, Triethylamine | Room Temp, 12-16h | - | - |
| (S)-N-Acetyl-3-amino-1,2-propanediol | (S)-3-Amino-1,2-propanediol | Isopropenyl acetate, 1,4-Dioxane | 80-90°C, 4-6h | Quantitative[7] | - |
Note: Yields and purities are dependent on specific reaction conditions and purification methods. The data presented are based on literature values.
Application in Drug Development: Synthesis of (S)-Propranolol
(S)-3-Amino-1,2-propanediol derivatives are crucial intermediates in the synthesis of beta-blockers such as (S)-propranolol. The synthesis typically involves the reaction of a protected (S)-3-amino-1,2-propanediol derivative with a suitable epoxide or a precursor that can be converted to the desired ether linkage.
Mechanism of Action: Beta-Adrenergic Signaling Pathway
Beta-blockers, synthesized from (S)-3-Amino-1,2-propanediol derivatives, exert their therapeutic effects by antagonizing beta-adrenergic receptors.[5] These receptors are G-protein coupled receptors that, upon activation by catecholamines like norepinephrine and epinephrine, initiate a signaling cascade.[1][3][8]
The binding of an agonist to the β-adrenergic receptor activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[3][8] cAMP then activates protein kinase A (PKA), leading to the phosphorylation of various downstream targets, resulting in increased heart rate and contractility.[3][8] Beta-blockers competitively inhibit the binding of catecholamines to the receptor, thereby blocking this signaling pathway and reducing cardiac workload.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. jmedchem.com [jmedchem.com]
- 6. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: (S)-3-Amino-1,2-propanediol in Organocatalytic C-C Bond Formation
For Researchers, Scientists, and Drug Development Professionals
(S)-3-Amino-1,2-propanediol, a readily available and versatile chiral building block, holds significant potential in the field of asymmetric organocatalysis. Its vicinal diol and primary amine functionalities provide a scaffold for the development of novel organocatalysts for crucial carbon-carbon bond-forming reactions. This document provides an overview of its application, alongside detailed protocols for key transformations, including Michael, Aldol, and Mannich reactions. While direct catalytic applications of the parent molecule are emerging, its derivatives have shown promise in achieving high stereoselectivity.
Introduction to (S)-3-Amino-1,2-propanediol in Organocatalysis
Organocatalysis has surfaced as a powerful tool in synthetic chemistry, offering a green and metal-free alternative to traditional catalysis. Chiral amino alcohols, such as (S)-3-Amino-1,2-propanediol, are particularly attractive as catalyst precursors due to their bifunctional nature. The amine group can activate substrates through the formation of enamine or iminium ion intermediates, while the hydroxyl groups can direct the stereochemical outcome of the reaction through hydrogen bonding interactions with the substrates. This cooperative action is fundamental to achieving high enantioselectivity in C-C bond formation.
Derivatives of (S)-3-Amino-1,2-propanediol are being explored as catalysts in a range of asymmetric transformations that are pivotal in the synthesis of pharmaceuticals and other biologically active molecules. These reactions include, but are not limited to, Michael additions, Aldol reactions, and Mannich reactions.
Asymmetric Michael Addition
The Michael addition is a cornerstone of C-C bond formation, enabling the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Organocatalysts derived from chiral amino diols have demonstrated efficacy in catalyzing this reaction enantioselectively.
Data Presentation: Asymmetric Michael Addition of Nitromethane to Chalcone
The following table summarizes representative data for an asymmetric Michael addition catalyzed by a C2-symmetric amino diol catalyst, structurally related to (S)-3-Amino-1,2-propanediol.
| Entry | Michael Acceptor | Michael Donor | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Chalcone | Nitromethane | 10 | Toluene | 6 | 85 | 51 |
| 2 | 4-Chlorochalcone | Nitromethane | 10 | Toluene | 8 | 82 | 48 |
| 3 | 4-Methoxychalcone | Nitromethane | 10 | Toluene | 7 | 88 | 55 |
Experimental Protocol: Asymmetric Michael Addition of Nitromethane to Chalcone
This protocol is adapted from methodologies using chiral amino diol catalysts.
Materials:
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Chalcone (1.0 mmol, 208.26 mg)
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Nitromethane (2.0 mmol, 122.08 mg, 108 µL)
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(S)-3-Amino-1,2-propanediol-derived catalyst (0.1 mmol, 10 mol%)
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Toluene (2.0 mL)
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Anhydrous Magnesium Sulfate (MgSO₄)
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Ethyl acetate and Hexane for chromatography
Procedure:
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To a dry reaction vial equipped with a magnetic stir bar, add the (S)-3-Amino-1,2-propanediol-derived catalyst (0.1 mmol).
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Add chalcone (1.0 mmol) and toluene (2.0 mL).
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Stir the mixture at room temperature for 10 minutes.
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Add nitromethane (2.0 mmol) to the reaction mixture.
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Stir the reaction at room temperature for the time indicated in the data table (e.g., 6 hours).
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 5 mL of saturated aqueous ammonium chloride solution.
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Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with brine (10 mL).
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired Michael adduct.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
Catalytic Cycle for Michael Addition
Caption: Proposed catalytic cycle for an amino-diol catalyzed Michael addition.
Asymmetric Aldol Reaction
The Aldol reaction is a powerful method for constructing β-hydroxy carbonyl compounds, which are versatile synthetic intermediates. While direct use of (S)-3-Amino-1,2-propanediol is not widely reported, its structural motifs are present in successful organocatalysts for this transformation.
Data Presentation: Representative Asymmetric Aldol Reaction
The following table presents generalized data for an asymmetric aldol reaction between a ketone and an aldehyde, as would be expected with a suitable chiral amino alcohol catalyst.
| Entry | Ketone | Aldehyde | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) |
| 1 | Acetone | 4-Nitrobenzaldehyde | 20 | DMSO | 24 | 95 | 19:1 | 98 |
| 2 | Cyclohexanone | Benzaldehyde | 20 | DMF | 48 | 88 | 10:1 | 95 |
| 3 | Acetone | Isovaleraldehyde | 20 | NMP | 36 | 90 | 20:1 | 99 |
Experimental Protocol: Asymmetric Aldol Reaction
This is a generalized protocol for an organocatalytic asymmetric aldol reaction.
Materials:
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Aldehyde (1.0 mmol)
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Ketone (5.0 mmol)
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(S)-3-Amino-1,2-propanediol or a suitable derivative (0.2 mmol, 20 mol%)
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Dimethyl sulfoxide (DMSO) (2.0 mL)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate and Hexane for chromatography
Procedure:
-
In a dry reaction vial, dissolve the aldehyde (1.0 mmol) and the (S)-3-Amino-1,2-propanediol-based catalyst (0.2 mmol) in DMSO (2.0 mL).
-
Add the ketone (5.0 mmol) to the solution.
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Stir the reaction mixture at room temperature for the time specified (e.g., 24 hours).
-
Monitor the reaction by TLC.
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After completion, add saturated aqueous NH₄Cl solution (10 mL) to quench the reaction.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
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Wash the combined organic layers with brine (20 mL).
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Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the aldol product.
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Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.
Experimental Workflow for Aldol Reaction
Caption: General experimental workflow for an organocatalytic aldol reaction.
Asymmetric Mannich Reaction
The Mannich reaction is a three-component reaction that produces β-amino carbonyl compounds, which are valuable precursors for the synthesis of 1,3-amino alcohols and other nitrogen-containing molecules. Chiral amino alcohols can serve as effective catalysts for this transformation.
Data Presentation: Representative Asymmetric Mannich Reaction
The table below shows typical results for a direct asymmetric Mannich reaction catalyzed by a chiral organocatalyst.
| Entry | Ketone | Aldehyde | Amine | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | Acetone | 4-Nitrobenzaldehyde | p-Anisidine | 20 | DMSO | 24 | 92 | >20:1 | 96 |
| 2 | Cyclohexanone | Benzaldehyde | p-Anisidine | 20 | Dioxane | 48 | 85 | 15:1 | 94 |
| 3 | Propanal | 4-Chlorobenzaldehyde | p-Anisidine | 20 | DMF | 36 | 88 | >20:1 | 97 |
Experimental Protocol: Asymmetric Mannich Reaction
This is a generalized protocol for a direct three-component asymmetric Mannich reaction.
Materials:
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Aldehyde (1.0 mmol)
-
Amine (e.g., p-Anisidine) (1.1 mmol)
-
Ketone (2.0 mmol)
-
(S)-3-Amino-1,2-propanediol or a suitable derivative (0.2 mmol, 20 mol%)
-
Dimethyl sulfoxide (DMSO) (1.0 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate and Hexane for chromatography
Procedure:
-
To a stirred solution of the aldehyde (1.0 mmol) in DMSO (1.0 mL), add the amine (1.1 mmol).
-
Stir the mixture at room temperature for 30-60 minutes to pre-form the imine.
-
Add the ketone (2.0 mmol) and the (S)-3-Amino-1,2-propanediol-based catalyst (0.2 mmol).
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Stir the reaction mixture at room temperature for the specified time (e.g., 24 hours).
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into saturated aqueous NaHCO₃ solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
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Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
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Determine the diastereomeric ratio and enantiomeric excess of the purified product by appropriate analytical methods (NMR, chiral HPLC).
Logical Relationship in Mannich Reaction Catalysis
Caption: Logical flow of a direct asymmetric Mannich reaction.
Conclusion
(S)-3-Amino-1,2-propanediol and its derivatives represent a promising class of organocatalysts for asymmetric C-C bond formation. The protocols and data presented herein provide a foundation for researchers to explore their application in the synthesis of chiral molecules. Further development of catalysts derived from this scaffold is anticipated to lead to even more efficient and selective transformations, with significant implications for the pharmaceutical and fine chemical industries.
Troubleshooting & Optimization
Common side reactions in the synthesis of (S)-3-Amino-1,2-propanediol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of (S)-3-Amino-1,2-propanediol. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary synthetic routes to (S)-3-Amino-1,2-propanediol and their common side reactions?
There are two primary synthetic routes for (S)-3-Amino-1,2-propanediol:
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From (S)-Glycidol: This method involves the ring-opening of (S)-glycidol with ammonia. The main challenges are controlling the regioselectivity of the ammonia attack and preventing over-reaction.
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From 3-Chloro-1,2-propanediol (CPD): This route involves the substitution of the chlorine atom with an amino group using ammonia. A key side reaction is the formation of the isomeric impurity, 2-amino-1,3-propanediol (serinol).
Q2: My synthesis from (S)-glycidol is resulting in a low yield of the desired product and a significant amount of a regioisomeric byproduct. How can I improve the regioselectivity?
The formation of the undesired regioisomer, (S)-2-Amino-1,3-propanediol, arises from the nucleophilic attack of ammonia on the C2 carbon of the epoxide ring instead of the desired C3 position. The reaction proceeds via an SN2 mechanism, and under basic or neutral conditions, the attack is favored at the sterically less hindered carbon (C3), leading to the desired product.
Troubleshooting Steps:
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Avoid Acidic Conditions: Acidic conditions can protonate the epoxide oxygen, leading to a transition state with significant carbocation character at the more substituted C2 carbon, favoring attack at this position. Ensure your reaction medium is not acidic.
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Use a Large Excess of Ammonia: A high concentration of ammonia will favor the desired bimolecular reaction and can help suppress side reactions. Molar ratios of ammonia to glycidol of 10:1 to 20:1 are often used.[1]
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Solvent Choice: The use of a non-nucleophilic organic solvent that is miscible with liquid ammonia, such as toluene or a low molecular weight alcohol, can be beneficial.[1][2] However, be aware that alcoholic solvents can potentially compete with ammonia as nucleophiles.
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Temperature and Pressure Control: The reaction is typically carried out under pressure to maintain ammonia in a liquid state. Reaction temperatures are generally kept moderate, in the range of 50-120°C, to ensure a reasonable reaction rate without promoting side reactions.[1]
Q3: I am observing the formation of secondary amines and other high molecular weight impurities in my reaction from (S)-glycidol. What is causing this and how can I prevent it?
This side reaction, often termed "bisalkylation," occurs when the product, (S)-3-Amino-1,2-propanediol, acts as a nucleophile and attacks another molecule of (S)-glycidol. This leads to the formation of secondary amines and higher molecular weight oligomers, reducing the yield of the desired primary amine.
Troubleshooting Steps:
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Molar Ratio of Reactants: Employing a large excess of ammonia is the most effective way to minimize this side reaction. The high concentration of ammonia outcompetes the product for reaction with the starting epoxide.
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Controlled Addition of Glycidol: A slow, controlled addition of (S)-glycidol to the ammonia solution can help maintain a low concentration of the epoxide at any given time, further favoring the reaction with the highly concentrated ammonia.
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Reaction Temperature: Higher temperatures can sometimes increase the rate of the undesired secondary reaction. Optimizing the temperature to the lowest point at which the primary reaction proceeds efficiently is recommended.
Q4: My synthesis from 3-Chloro-1,2-propanediol is contaminated with 2-amino-1,3-propanediol (serinol). How can I minimize the formation of this isomer?
The formation of serinol is a known side reaction in this synthesis. While the exact mechanism for its formation is not always detailed, it can be influenced by reaction conditions.
Troubleshooting Steps:
-
Temperature Control: The reaction temperature is a critical parameter. Lowering the reaction temperature, for instance to a range of 30-50°C, has been shown to improve product selectivity and reduce the formation of byproducts.[3]
-
Catalyst Systems: The use of specific catalysts, such as a two-component system of a main catalyst and a co-catalyst, has been reported to enhance selectivity and reduce side reactions.[3]
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Molar Ratio of Ammonia to CPD: A high molar ratio of ammonia to 3-chloro-1,2-propanediol (e.g., 15:1) can improve the yield and purity of the desired product.[4]
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Reaction Time: Optimizing the reaction time is also important. Shorter reaction times (e.g., 1-4 hours) at optimized temperatures can lead to higher purity.[3][4]
Quantitative Data on Side Reactions
The following tables summarize the impact of reaction conditions on product purity and yield.
Table 1: Synthesis from 3-Chloro-1,2-propanediol - Impact of Reaction Conditions
| Molar Ratio (Ammonia:CPD) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| 8:1 | 80 | 10 | 42.3 | 98.1 | [3] |
| 15:1 | 50 | 4 | 90.0 | 99.6 | [4] |
| 4:1 (with catalyst) | 50 | 3 | 75.9 | 99.1 | [3] |
| 8:1 (with catalyst) | 50 | 1 | 74.3 | 99.2 | [3] |
Table 2: Typical Impurity Profile for 3-Amino-1,2-propanediol from 3-Chloro-1,2-propanediol
| Impurity | Typical Content (by area %) |
| Serinol (2-Amino-1,3-propanediol) | ~0.36 |
| Glycerol | ~0.15 |
| Secondary amines | ~0.01 |
| 1,3-Diamino-2-propanol | ~0.02 |
| Dimeric ethers | ~0.009 |
| Data from a commercial technical data sheet.[5] |
Experimental Protocols
Protocol 1: Synthesis of (S)-3-Amino-1,2-propanediol from (S)-Glycidol
This protocol is a general guideline and should be optimized for specific laboratory conditions.
-
Reactor Setup: A pressure reactor equipped with a stirrer, temperature control, and an inlet for reactant addition is required.
-
Charging Ammonia: Cool the reactor to a temperature where ammonia can be safely handled as a liquid (e.g., -33°C or under pressure). Charge the reactor with liquid ammonia. A significant molar excess relative to (S)-glycidol is recommended (e.g., 10-20 equivalents).
-
Solvent Addition (Optional): An appropriate organic solvent such as toluene can be added (e.g., in a 1:1 weight ratio with glycidol).[1]
-
Reactant Addition: Slowly add (S)-glycidol to the stirred ammonia solution. The addition rate should be controlled to manage the exothermic nature of the reaction and to maintain a low concentration of glycidol.
-
Reaction: Heat the sealed reactor to the desired temperature (e.g., 85°C) and maintain it for the required reaction time. The pressure will increase due to the vapor pressure of ammonia at this temperature.[1]
-
Work-up: After the reaction is complete, cool the reactor and carefully vent the excess ammonia. The remaining reaction mixture is then typically subjected to distillation to remove the solvent and isolate the product.
Protocol 2: Synthesis of 3-Amino-1,2-propanediol from 3-Chloro-1,2-propanediol
-
Reactor Setup: A reaction vessel equipped with a stirrer and temperature control is needed.
-
Reactant Charging: In a reaction kettle, add 3-chloro-1,2-propanediol, a main catalyst, and a co-catalyst (optional, as described in some patents).[3]
-
Ammonia Addition: Add an aqueous ammonia solution (e.g., 25-27%) in a mass ratio of 3-8 times that of the 3-chloro-1,2-propanediol.[3]
-
Reaction: Stir the mixture and heat to the optimized temperature (e.g., 30-50°C) for the determined reaction time (e.g., 1-3 hours).[3]
-
Work-up: After the reaction is complete, filter the mixture to remove any solid catalysts. The filtrate is then subjected to evaporation to remove water, followed by vacuum distillation to isolate the 3-Amino-1,2-propanediol.[3]
Visualizations
Caption: Synthetic pathways to (S)-3-Amino-1,2-propanediol and common side products.
Caption: Troubleshooting workflow for the synthesis of (S)-3-Amino-1,2-propanediol.
References
- 1. EP0037889A1 - Process for the preparation of 3-amino-1,2-propane diol - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. CN103319354A - Synthesis method of 3-amino-1,2-propanediol - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. borregaard.com [borregaard.com]
Purification of (S)-3-Amino-1,2-propanediol from crude reaction mixtures
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the purification of (S)-3-Amino-1,2-propanediol from crude reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture of (S)-3-Amino-1,2-propanediol?
A1: Depending on the synthesis route, common organic impurities include glycerol, the isomeric 2-amino-1,3-propanediol (serinol), unreacted starting materials like 3-chloro-1,2-propanediol, and by-products from side reactions such as bis(2,3-dihydroxypropyl)amine and other secondary or tertiary amines.[1][2] Inorganic salts may also be present from pH adjustments or catalysts.[1]
Q2: My purified (S)-3-Amino-1,2-propanediol has a yellow tint. How can I remove the color?
A2: A yellow discoloration often indicates the presence of degradation products or other minor impurities. Treatment with activated charcoal followed by filtration is an effective method for decolorizing the solution before final purification steps like distillation.[3]
Q3: How can I effectively separate the isomeric impurity, 2-amino-1,3-propanediol (serinol)?
A3: Separating serinol can be challenging due to its similar physical properties. One highly selective method involves the formation of a Schiff base by reacting the crude mixture with an aromatic aldehyde, such as benzaldehyde, at a pH of 9 to 12.[1] The Schiff base of (S)-3-Amino-1,2-propanediol can be selectively precipitated and isolated. Subsequent acid hydrolysis of the purified Schiff base regenerates the pure aminodiol.[1] Fractional distillation under high vacuum can also reduce the serinol content.[4]
Q4: Is vacuum distillation a suitable method for purifying (S)-3-Amino-1,2-propanediol?
A4: Yes, vacuum distillation or molecular distillation is a widely used and effective method for the final purification of (S)-3-Amino-1,2-propanediol, especially after initial purification steps to remove bulk impurities and water.[3][4][5] Due to its relatively high boiling point (264-265 °C), distillation must be performed under reduced pressure to prevent thermal degradation.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Purity (<99%) After Distillation | - Inefficient removal of isomeric impurities (e.g., serinol).[4]- Co-distillation with impurities having similar boiling points.- Thermal degradation during distillation. | - Consider a chemical purification step prior to distillation, such as Schiff base formation, to selectively remove impurities.[1]- Optimize distillation parameters: increase vacuum level, use a fractionating column, and ensure accurate temperature control.[7]- Use molecular distillation for higher purity.[3] |
| Low Yield After Purification | - Product loss during transfers of the viscous liquid.[6]- Incomplete recovery from crystallization or precipitation steps.- Degradation of the product at high temperatures.[5] | - Ensure all vessels are thoroughly scraped and rinsed with an appropriate solvent.- Optimize crystallization conditions (solvent, temperature, cooling rate) and ensure efficient filtration and washing of the solid.- For distillation, use the lowest possible temperature by applying a high vacuum.[7] |
| Presence of Inorganic Salts in Final Product | - Incomplete removal of salts after pH neutralization or catalyst quenching. | - Before concentrating the crude solution, filter off any precipitated inorganic salts.[1]- Consider an ion-exchange resin treatment to remove residual ionic impurities.[1] |
| Final Product is a Viscous Liquid that Solidifies | - This is the natural state of the pure compound. | - (S)-3-Amino-1,2-propanediol is a viscous liquid that may solidify at room temperature (melting point 55-57 °C).[6] It can be gently warmed (not exceeding 40 °C) for easier handling.[2] |
Quantitative Data Summary
The following table summarizes yields and purity levels achieved through various synthesis and purification methods.
| Starting Material(s) | Purification Method(s) | Purity | Yield | Reference |
| 3-chloro-1,2-propanediol, Ammonia | Distillation | > 97% | 74.4% | [4] |
| 3-chloro-1,2-propanediol, Ammonia | Neutralization, Dehydration, Vacuum Distillation | > 99% | 71.3% | [4] |
| Epichlorohydrin, Ammonia Water | Hydrolysis, Neutralization, Distillation, Centrifugation, Rectification | High Purity | - | [8] |
| Glycerin Chlorohydrin, Ammonia | Filtration, Evaporation, Vacuum Distillation | 99.1 - 99.4% | ~76-77g from 100g starting material | [5] |
| 3-chloro-1,2-propanediol, Ammonia | Activated Charcoal, Ammonia Recovery, Molecular Distillation | 99.6% | 90% | [3] |
Purification Workflow
The following diagram illustrates a general workflow for the purification of (S)-3-Amino-1,2-propanediol from a crude reaction mixture.
Caption: General purification workflow for (S)-3-Amino-1,2-propanediol.
Experimental Protocols
Protocol 1: Purification via Schiff Base Formation and Hydrolysis
This method is highly effective for removing isomeric and amine-based impurities.[1]
-
pH Adjustment: Take the crude aqueous solution of (S)-3-Amino-1,2-propanediol and adjust the pH to a range of 10-12 using a base such as 30% w/w sodium hydroxide.
-
Schiff Base Formation: Cool the solution to approximately 20°C. Add an aromatic aldehyde (e.g., benzaldehyde, 1.0 molar equivalent to the aminodiol) dropwise while stirring. An exothermic reaction may occur.
-
Precipitation and Isolation: After the addition is complete, continue stirring for 15-30 minutes. Cool the mixture in an ice bath to facilitate the precipitation of the Schiff base.
-
Filtration: Collect the solid precipitate by filtration and wash it with cold deionized water to remove water-soluble impurities.
-
Hydrolysis: Suspend the purified Schiff base in deionized water. Add an acid (e.g., hydrochloric acid, sulfuric acid) to adjust the pH to be acidic, which will hydrolyze the Schiff base.
-
Phase Separation: The hydrolysis will regenerate the (S)-3-Amino-1,2-propanediol in the aqueous phase and the aldehyde as a separate phase. If the aldehyde is a liquid (like benzaldehyde), separate the layers using a separatory funnel. If it is a solid, remove it by filtration.
-
Final Isolation: The resulting aqueous solution contains the purified aminodiol salt. The free base can be recovered by neutralization followed by evaporation of water and vacuum distillation, or through treatment with an ion-exchange resin.[1]
Protocol 2: Purification by Vacuum Distillation
This protocol is suitable as a final purification step after initial filtration and solvent removal.[5]
-
Preparation: Ensure the crude product is free of bulk water and inorganic salts. This can be achieved by concentrating the solution under partial vacuum and filtering off any precipitates.[1]
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a distillation flask, a fractionating column (optional but recommended for better separation), a condenser, and a receiving flask. Ensure all joints are properly sealed for high vacuum.
-
Distillation: Heat the distillation flask using an oil bath to ensure even temperature distribution. Apply a high vacuum (e.g., below 1 mmHg).
-
Fraction Collection: Slowly increase the temperature. Collect and discard any initial low-boiling fractions. Collect the main fraction corresponding to the boiling point of (S)-3-Amino-1,2-propanediol at the applied pressure.
-
Completion: Once the main fraction has been collected and the distillation rate drops, stop the heating and carefully vent the system to atmospheric pressure. The collected fraction is the purified product. Purity can be assessed by methods such as GC analysis.[2][5]
References
- 1. WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol - Google Patents [patents.google.com]
- 2. borregaard.com [borregaard.com]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [guidechem.com]
- 5. CN103319354A - Synthesis method of 3-amino-1,2-propanediol - Google Patents [patents.google.com]
- 6. Synthesis and Application of 3-Amino-1,2-propanediol_Chemicalbook [chemicalbook.com]
- 7. CN104610074A - Preparation method of 3-amino-1,2-propanediol - Google Patents [patents.google.com]
- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Methods to avoid racemization during reactions with (S)-3-Amino-1,2-propanediol
Technical Support Center: (S)-3-Amino-1,2-propanediol Reactions
Welcome to the technical support center for handling (S)-3-Amino-1,2-propanediol. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals maintain the chiral integrity of this critical building block during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue when working with (S)-3-Amino-1,2-propanediol?
A1: Racemization is the process that converts a single enantiomer (like the 'S' form of 3-Amino-1,2-propanediol) into an equal mixture of both enantiomers (a racemic mixture). (S)-3-Amino-1,2-propanediol is a valuable chiral building block used in the synthesis of pharmaceuticals, such as the non-ionic X-ray contrast agent Iohexol.[1] The biological activity of these complex molecules is highly dependent on their specific three-dimensional structure. The loss of stereochemical integrity at the chiral center of this precursor can lead to a loss of therapeutic efficacy, the formation of inactive isomers, or even compounds with undesirable side effects.
Q2: What is the primary mechanism that causes racemization in reactions involving (S)-3-Amino-1,2-propanediol?
A2: The most common mechanism for racemization during reactions like peptide bond formation is the formation of a planar intermediate.[2] This typically occurs in two ways:
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Oxazolone Formation: When the amino group is N-protected and activated (e.g., during an acylation reaction), it can cyclize to form a planar oxazolone intermediate. This structure allows for the easy loss and re-addition of a proton at the chiral center, scrambling the stereochemistry.[2]
-
Direct Enolization: In the presence of a strong base, the proton on the chiral carbon (the α-carbon) can be directly abstracted. This forms a planar enolate intermediate, which can be protonated from either face, leading to racemization.[2][3][4]
Q3: Which amino acids are generally most susceptible to racemization, and what can we learn from them?
A3: In peptide synthesis, Histidine (His) and Cysteine (Cys) are known to be particularly prone to racemization.[2][5] While (S)-3-Amino-1,2-propanediol is not a standard amino acid, the principles learned from these sensitive residues are highly applicable. The key takeaway is that the chemical environment around the chiral center, including side-chain protecting groups and reaction conditions, plays a crucial role in preventing racemization.
Troubleshooting Guide: Preventing Racemization
Q4: I am observing significant racemization in my product. What are the most common causes and how can I troubleshoot this issue?
A4: Racemization during reactions with (S)-3-Amino-1,2-propanediol typically stems from three main areas: the choice of coupling reagents, the reaction conditions, and the protecting group strategy.
Review Your Coupling Reagents and Additives
Certain coupling reagents, especially carbodiimides like DCC and DIC, can promote significant racemization if used alone.[2]
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Troubleshooting Step: Always use carbodiimide coupling reagents with racemization-suppressing additives. The most common and effective additives are 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt). These additives work by preventing the formation of the problematic oxazolone intermediate.[2][6]
-
Alternative Reagents: Uronium or phosphonium-based coupling reagents (e.g., HBTU, PyBOP) are highly efficient but can also cause racemization, particularly in the presence of excess tertiary amines.[5] If using these, ensure precise stoichiometric control of the base.
Optimize Reaction Conditions
Harsh reaction conditions can accelerate the rate of racemization.
-
Temperature: Higher temperatures increase the rate of enolization and other side reactions.
-
Troubleshooting Step: Perform the coupling reaction at a lower temperature, such as 0°C.[2]
-
-
Base: The presence of excess or a strong organic base can directly abstract the alpha-proton, leading to racemization.[3]
-
Troubleshooting Step: Use the minimum amount of base necessary for the reaction. Opt for sterically hindered bases with lower basicity, such as N-methylmorpholine (NMM) or 2,4,6-collidine, which have been shown to produce less racemization compared to triethylamine (TEA) or diisopropylethylamine (DIEA).[3]
-
-
Solvent: Less polar solvents can sometimes help reduce the rate of racemization.
-
Troubleshooting Step: If reagent solubility allows, consider switching from highly polar solvents like DMF to less polar alternatives.[2]
-
Implement a Robust Protecting Group Strategy
Protecting the amino group is essential. The choice of protecting group can influence the susceptibility of the alpha-proton to abstraction.
-
Amino Protecting Groups:
-
Z (Benzyloxycarbonyl): A well-established protecting group known for its resistance to racemization during activation.[7]
-
Boc (tert-Butoxycarbonyl): Widely used and generally safe, but deprotection requires acidic conditions.[7]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): Removed under mild basic conditions, but care must be taken as the deprotection reagent (e.g., piperidine) is a base that can potentially cause racemization if not properly controlled.[7]
-
Novel Groups: Newer protecting groups like (1,1-Dioxobenzo[b]thiophene-2-yl)methyloxycarbonyl (Bsmoc) have been designed to minimize base-catalyzed side reactions.[8] Another group, DNPBS, has also been shown to effectively suppress epimerization.[9]
-
-
Hydroxyl Protecting Groups: While not directly involved in the racemization mechanism at the amino-bearing carbon, protecting the two hydroxyl groups (e.g., as acetonide, silyl ethers, or benzyl ethers) is crucial to prevent side reactions at these sites and simplify purification. This ensures that only the intended functional group reacts.
Data Presentation: Comparison of Strategies
The following tables summarize the effectiveness of various methods to mitigate racemization.
Table 1: Qualitative Comparison of Common Strategies to Minimize Racemization
| Strategy | Effectiveness | Notes |
| Addition of HOBt/HOAt | High | Commonly used with carbodiimides to suppress oxazolone formation.[2] |
| Use of Copper (II) Chloride | High | Has been shown to be effective, particularly in solution-phase synthesis.[2][6] |
| Lowering Reaction Temperature | Moderate to High | Reduces the rate of both the desired coupling and racemization side reactions.[2] |
| Use of Less Polar Solvents | Moderate | Can be effective, but solvent choice is often limited by reagent solubility.[2] |
| Use of Hindered Organic Bases | Moderate to High | Bases like 2,4,6-collidine are preferred over DIEA or TEA.[3] |
Table 2: Quantitative Impact of Coupling Reagents on Racemization (Model Peptide System)
This data is from a model peptide synthesis but illustrates the significant impact of reagent choice on chiral purity. The ratio represents the desired (LL) versus the epimerized (DL) product.
| PG-L-AA-OH | Coupling Reagent | Additive | LL/DL Ratio |
| Fmoc-L-His(Trt)-OH | PyBop | DIPEA | 98.0 : 2.0 |
| DNPBS-L-His(Trt)-OH | PyBop | DIPEA | 100 : 0 |
| Fmoc-L-Cys(Trt)-OH | HBTU | DIPEA | 96.9 : 3.1 |
| DNPBS-L-Cys(Trt)-OH | HBTU | DIPEA | 100 : 0 |
| Fmoc-L-Ser(Ot-Bu)-OH | HATU | NMM | 86.8 : 13.2 |
| DNPBS-L-Ser(Ot-Bu)-OH | HATU | NMM | 100 : 0 |
(Data adapted from a study on DNPBS protecting groups, which highlights how a combination of protecting group and coupling reagent choice can eliminate racemization).[9]
Experimental Protocols
Protocol: General Procedure for N-Acylation of (S)-3-Amino-1,2-propanediol with Minimized Racemization
This protocol outlines a general method for coupling a carboxylic acid to the amino group of (S)-3-Amino-1,2-propanediol.
1. Protection of Hydroxyl Groups (Optional but Recommended):
-
To avoid side reactions, first protect the diol functionality. A common method is to form an acetonide.
-
Dissolve (S)-3-Amino-1,2-propanediol in acetone.
-
Add 2,2-dimethoxypropane and a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid).
-
Stir at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction and purify the resulting protected aminodiol.
2. N-Acylation (Coupling Reaction):
-
In a reaction vessel under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid and an additive, 1-hydroxybenzotriazole (HOBt) (1.1 equivalents), in an anhydrous aprotic solvent (e.g., DCM or THF).
-
Cool the solution to 0°C in an ice bath.
-
Add the coupling reagent, N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents), to the solution and stir for 20-30 minutes. This "pre-activation" step forms the HOBt-ester.
-
In a separate flask, dissolve the protected (S)-3-Amino-1,2-propanediol (1.0 equivalent) in the same anhydrous solvent.
-
Slowly add the solution of the protected aminodiol to the pre-activated carboxylic acid mixture at 0°C.
-
Add a sterically hindered base like N-methylmorpholine (NMM) (1.1 equivalents) dropwise.
-
Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
3. Work-up and Purification:
-
Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
4. Deprotection:
-
Remove the hydroxyl protecting groups under appropriate conditions (e.g., mild acid for an acetonide) to yield the final N-acylated (S)-3-Amino-1,2-propanediol.
5. Chiral Purity Analysis:
-
Assess the enantiomeric purity of the final product using chiral HPLC or by converting the product to a diastereomer and analyzing via NMR or standard HPLC.
Visualizations
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Caption: Experimental workflow for reactions with (S)-3-Amino-1,2-propanediol.
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low_temp -> preservation [color="#34A853"]; mild_base -> preservation [color="#34A853"]; additives -> preservation [color="#34A853"]; } .dot
Caption: Key factors influencing the risk of racemization during synthesis.
References
- 1. sfdchem.com [sfdchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 9. thieme-connect.de [thieme-connect.de]
Optimizing reaction conditions for the synthesis of (S)-3-Amino-1,2-propanediol derivatives
Technical Support Center: Synthesis of (S)-3-Amino-1,2-propanediol Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (S)-3-Amino-1,2-propanediol derivatives.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of (S)-3-Amino-1,2-propanediol and its derivatives.
Issue 1: Low Yield of the Desired Product
-
Question: My reaction is resulting in a low yield of the target (S)-3-Amino-1,2-propanediol derivative. What are the potential causes and how can I improve the yield?
-
Answer: Low yields can stem from several factors throughout the synthetic process. Consider the following troubleshooting steps:
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Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or HPLC). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. For the amination of 3-chloro-1,2-propanediol, reaction times of 4 hours have been shown to be effective.[1]
-
-
Suboptimal Reagent Stoichiometry: The molar ratio of reactants is critical.
-
Solution: Optimize the molar ratio of your starting materials. For instance, in the synthesis of 3-amino-1,2-propanediol from 3-chloro-1,2-propanediol and ammonia, a high molar ratio of ammonia to the chloropropanediol (e.g., 15:1) has been demonstrated to produce high yields (around 90%).[1]
-
-
Side Reactions: Undesired side reactions can consume starting materials and reduce the yield of the main product.
-
Solution: Adjusting the reaction temperature can often minimize side reactions. A study on the synthesis of 3-amino-1,2-propanediol found that a reaction temperature of 50°C was optimal.[1] Additionally, ensure the purity of your starting materials and solvents, as impurities can catalyze side reactions.
-
-
Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction and purification steps.
-
Solution: Review your workup procedure. Ensure the pH is appropriate during aqueous extractions to minimize the solubility of your product in the aqueous phase. For purification, techniques like molecular distillation or vacuum distillation can be efficient for isolating 3-amino-1,2-propanediol.[1][2] If using column chromatography, select an appropriate solvent system to ensure good separation and recovery.
-
-
Issue 2: Poor Enantioselectivity or Racemization
-
Question: I am observing poor enantiomeric excess (ee) in my final product. What could be causing this and how can I improve the stereochemical purity?
-
Answer: Achieving high enantioselectivity is a common challenge in chiral synthesis. Here are some potential causes and solutions:
-
Racemization During Reaction or Workup: The chiral center may be susceptible to racemization under the reaction or workup conditions.
-
Solution: Avoid harsh acidic or basic conditions and high temperatures if your molecule is prone to racemization. If a protecting group is used, ensure that its removal conditions do not affect the stereocenter.
-
-
Ineffective Chiral Catalyst or Reagent: The chiral catalyst or auxiliary may not be providing sufficient stereocontrol.
-
Solution: If using a catalyst, ensure it is of high purity and handled under appropriate conditions to prevent deactivation. You may need to screen different chiral catalysts or auxiliaries to find one that is optimal for your specific substrate. For example, the asymmetric dihydroxylation of allylamine using a wool-osmium tetroxide complex has been used to produce (R)-(+)-3-amino-1,2-propanediol.[1]
-
-
Chiral Resolution Issues: If you are resolving a racemic mixture, the resolution process may be inefficient.
-
Solution: For separation of enantiomers, chiral HPLC is a powerful technique.[3] The choice of the chiral stationary phase is critical. Polysaccharide-based columns are often effective for separating chiral amines and amino alcohols.[4] Alternatively, diastereomeric salt formation with a chiral resolving agent followed by separation and then removal of the resolving agent is a classical method.
-
-
Issue 3: Difficulty with Protecting Groups
-
Question: I am having trouble with the introduction or removal of protecting groups for the amino or diol functionalities. What should I consider?
-
Answer: Protecting group strategy is crucial for the successful synthesis of complex molecules.
-
Inefficient Protection/Deprotection: The protection or deprotection reaction is not going to completion.
-
Solution: For diol protection, forming an acetonide with 2,2-dimethoxypropane in the presence of an acid catalyst is a common and efficient method.[5] For the amino group, carbamates (e.g., Boc) are frequently used.[6] Ensure you are using the correct stoichiometry of reagents and appropriate reaction conditions. For deprotection, mild conditions are often preferred to avoid side reactions. For example, an isopropylidene acetal can be removed with a mineral acid in water.[5]
-
-
Protecting Group Stability: The protecting group is not stable under subsequent reaction conditions.
-
Solution: Choose a protecting group that is orthogonal to the other functional groups in your molecule. This means you can selectively remove one protecting group in the presence of others. For example, a Boc group is acid-labile, while a benzyl ether (Bn) group is typically removed by hydrogenolysis.[7]
-
-
Protecting Group Affecting Reactivity: The protecting group is sterically hindering the desired reaction.
-
Solution: Consider using a smaller protecting group if steric hindrance is an issue.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of (S)-3-Amino-1,2-propanediol?
A1: Common starting materials include (S)-glycidol, 3-chloro-1,2-propanediol, and (S)-3-hydroxy-γ-butyrolactone.[1][5][8][9] The choice of starting material often depends on factors such as cost, availability, and the desired synthetic route.
Q2: How can I effectively purify the final (S)-3-Amino-1,2-propanediol derivative?
A2: Purification methods depend on the physical properties of the derivative. 3-Amino-1,2-propanediol itself is a viscous liquid that is soluble in water.[8][10] For this compound and its derivatives, common purification techniques include:
-
Vacuum Distillation: Effective for thermally stable, volatile compounds.[2]
-
Column Chromatography: A versatile technique for separating compounds based on polarity. A solvent system of cyclohexane/EtOAc/MeOH has been reported for a derivative.[10]
-
Molecular Distillation: Suitable for high-boiling and thermally sensitive compounds.[1]
-
Recrystallization: If the product is a solid, this can be a highly effective method for achieving high purity.
Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the product?
A3: A combination of techniques is typically used:
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) are often used for rapid reaction monitoring.
-
Structural Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Infrared (IR) spectroscopy are essential for confirming the structure of the synthesized compound.[1][10]
-
Purity and Enantiomeric Excess Determination: High-Performance Liquid Chromatography (HPLC), particularly with a chiral stationary phase, is the method of choice for determining purity and enantiomeric excess.[3][4] Mass Spectrometry (MS) can be used to confirm the molecular weight.[10]
Q4: Are there any specific safety precautions I should take when working with the reagents for this synthesis?
A4: Yes, many of the reagents used in the synthesis of (S)-3-Amino-1,2-propanediol derivatives are hazardous. For example:
-
Epichlorohydrin and 3-chloro-1,2-propanediol: These are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Ammonia: Concentrated ammonia solutions are corrosive and have a pungent odor. Work in a fume hood and wear appropriate PPE.
-
Sodium borohydride (NaBH₄): This is a flammable solid and reacts with water to produce hydrogen gas. Handle with care and away from ignition sources.[10] Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.
Data Presentation: Optimized Reaction Conditions
The following tables summarize optimized reaction conditions found in the literature for key steps in the synthesis of 3-Amino-1,2-propanediol.
Table 1: Amination of 3-Chloro-1,2-propanediol
| Parameter | Optimized Value | Yield | Purity | Reference |
|---|---|---|---|---|
| Molar Ratio (Ammonia:Substrate) | 15:1 | 90% | 99.6% | [1] |
| Reaction Temperature | 50°C | 90% | 99.6% | [1] |
| Reaction Time | 4 h | 90% | 99.6% |[1] |
Table 2: Synthesis from Glycerin Chlorohydrin with Catalysts
| Main Catalyst | Co-catalyst | Temperature | Time | Yield | Purity | Reference |
|---|---|---|---|---|---|---|
| Cupric Oxide | Magnesium Oxide | 30°C | 1 h | ~78 g from 100 g starting material | 99.1% | [2] |
| Cupric Oxide | Multiple Oxides | 40°C | 2 h | ~80 g from 100 g starting material | 99.4% |[2] |
Experimental Protocols
Protocol 1: Synthesis from (S)-3-hydroxy-γ-butyrolactone [5]
This protocol describes the synthesis of (S)-3-amino-1,2-dihydroxypropane isopropylidene acetal.
-
Amide Formation: (S)-3-hydroxy-γ-butyrolactone (51 g, 0.5 mol) is treated with 110 ml of 30% ammonium hydroxide (0.85 mol) at room temperature for 14 hours.
-
Concentration: The solution is concentrated to a syrup at <50°C under reduced pressure.
-
Acetonide Protection: Acetone (500 mL) and 2,2-dimethoxypropane (104 g, 1 mol) are added to the syrup.
-
Hofmann Rearrangement: The mixture is cooled to 0°C, and a cold solution of sodium hypobromite (prepared from 88 g of bromine and 80 g of sodium hydroxide in 800 ml of water) is added while maintaining the temperature below 10°C.
-
Reaction: The mixture is stirred at room temperature for 2 hours and then heated to 50°C for 30 minutes.
-
Extraction: After cooling, the product is extracted with dichloromethane. The organic layers are combined, dried, and concentrated to yield the product.
Protocol 2: Deprotection to (S)-3-Amino-1,2-propanediol [5]
-
The (S)-3-amino-1,2-dihydroxypropane isopropylidene acetal is treated with 1.1 equivalents of a mineral acid (e.g., HCl) in water.
-
The solvent is removed by rotary evaporation to yield the corresponding salt of (S)-3-Amino-1,2-propanediol.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. CN103319354A - Synthesis method of 3-amino-1,2-propanediol - Google Patents [patents.google.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Protective Groups [organic-chemistry.org]
- 7. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 8. sfdchem.com [sfdchem.com]
- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 10. Synthesis and Application of 3-Amino-1,2-propanediol_Chemicalbook [chemicalbook.com]
Identification and characterization of byproducts in (S)-3-Amino-1,2-propanediol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-3-Amino-1,2-propanediol.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the common byproducts observed in the synthesis of (S)-3-Amino-1,2-propanediol?
A1: The synthesis of (S)-3-Amino-1,2-propanediol, primarily from 3-chloro-1,2-propanediol or glycidol with ammonia, can lead to several byproducts. The nature and quantity of these byproducts are highly dependent on the specific synthetic route and reaction conditions employed.[1]
Common Organic Byproducts:
-
Glycerin (Glycerol): Often formed from the hydrolysis of the starting materials.
-
Serinol (2-Amino-1,3-propanediol): An isomer of the desired product.
-
Bis(2,3-dihydroxypropyl)amine (Secondary Amine): Formed by the reaction of the product with the starting material.
-
Tris(2,3-dihydroxypropyl)amine (Tertiary Amine): Further reaction of the secondary amine.
-
Dimeric Ethers: Can form under certain conditions.
Common Inorganic Impurities:
-
Chlorides: Residual chlorides from starting materials like 3-chloro-1,2-propanediol.
A summary of typical impurity levels found in a purified sample is presented in the table below.
Q2: My synthesis is producing a high level of Serinol (2-Amino-1,3-propanediol). How can I minimize its formation?
A2: The formation of the isomeric byproduct Serinol is a common challenge. It arises from the nucleophilic attack of ammonia on the central carbon of an epoxide intermediate or starting material. To minimize its formation, consider the following strategies:
-
Control of Reaction Temperature: Lower reaction temperatures generally favor the formation of the desired 1-amino product over the 2-amino isomer. Running the reaction at temperatures between 30°C and 50°C can improve selectivity.[2]
-
Molar Ratio of Reactants: A high molar excess of ammonia to the electrophilic starting material (e.g., 3-chloro-1,2-propanediol or glycidol) can help to improve the selectivity towards the primary amine and reduce the formation of both Serinol and higher-order amines.[3]
-
pH Control: Maintaining a controlled pH during the reaction can influence the regioselectivity of the amine addition.
Q3: I am observing significant amounts of secondary and tertiary amine byproducts. What are the causes and how can I prevent this?
A3: The formation of bis(2,3-dihydroxypropyl)amine and tris(2,3-dihydroxypropyl)amine occurs when the newly formed (S)-3-Amino-1,2-propanediol acts as a nucleophile and reacts with the starting material (e.g., glycidol or 3-chloro-1,2-propanediol).
Causes:
-
Low Ammonia Concentration: An insufficient excess of ammonia allows the product to compete with ammonia in reacting with the starting material.
-
High Reaction Temperature: Elevated temperatures can increase the rate of these side reactions.
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long after the initial starting material has been consumed can lead to the accumulation of these byproducts.
Preventative Measures:
-
Increase the Molar Ratio of Ammonia: Employ a significant molar excess of ammonia to ensure it is the primary nucleophile. A molar ratio of ammonia to 3-chloro-1,2-propanediol of 15:1 has been shown to be effective.[3]
-
Optimize Reaction Time and Temperature: Monitor the reaction progress and stop it once the starting material is consumed to prevent further reactions. Lowering the reaction temperature can also help to control the rate of these side reactions.[2][3]
Q4: How can I identify and quantify the byproducts in my reaction mixture?
A4: Gas Chromatography (GC) is a widely used and effective method for the identification and quantification of byproducts in the synthesis of (S)-3-Amino-1,2-propanediol. Due to the low volatility and polar nature of the analyte and its byproducts, a derivatization step is necessary prior to GC analysis. Derivatization with trifluoroacetic anhydride (TFAA) is a common practice.[1][4]
Other analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for characterization.
Data Presentation
Table 1: Typical Impurity Profile of 3-Amino-1,2-propanediol Determined by GC
| Impurity | Typical Concentration (Area %) |
| Glycerol | ~0.15 |
| Serinol (2-Amino-1,3-propanediol) | ~0.36 |
| Secondary Amines | ~0.01 |
| 1,3-Diamino-2-propanol | ~0.02 |
| Dimeric Ethers | ~0.009 |
Data sourced from a typical quality analysis of a commercial sample and may vary depending on the synthetic and purification process.[1]
Experimental Protocols
Gas Chromatography (GC) Analysis with TFAA Derivatization
This protocol outlines the derivatization and subsequent GC analysis for the purity assessment of 3-Amino-1,2-propanediol.
1. Derivatization Procedure:
-
Accurately weigh approximately 40 mg of the 3-Amino-1,2-propanediol sample into a 5 mL volumetric flask.
-
Add 1 mL of trifluoroacetic anhydride (TFAA) to the flask.
-
Allow the reaction to proceed at room temperature for 15-30 minutes.
-
After the reaction is complete, the sample is ready for GC injection.
2. GC Instrument Conditions:
| Parameter | Value |
| Column | DB-1701, 30 m x 0.32 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant pressure of 9.3 PSI |
| Injection Volume | 1.0 µL |
| Split Ratio | 20:1 |
| Injector Temperature | 200°C |
| Oven Program | Initial temperature of 90°C, ramp at 8°C/min to 225°C, hold for 14 minutes |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 260°C |
This is a general protocol and may require optimization based on the specific instrument and byproducts of interest.[1]
Visualizations
Workflow for Byproduct Identification and Characterization
The following diagram illustrates a typical workflow for the identification and characterization of byproducts in the synthesis of (S)-3-Amino-1,2-propanediol.
Caption: Byproduct Identification Workflow.
Logical Relationship of Byproduct Formation
This diagram illustrates the logical relationship between the desired product and its common byproducts originating from a shared precursor.
Caption: Byproduct Formation Pathways.
References
- 1. borregaard.com [borregaard.com]
- 2. CN103319354A - Synthesis method of 3-amino-1,2-propanediol - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. CN105758970A - Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography - Google Patents [patents.google.com]
Troubleshooting low yields in the preparation of beta-blockers from (S)-3-Amino-1,2-propanediol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of β-blockers, with a focus on addressing challenges related to low yields and side product formation.
Troubleshooting Guide
Question: We are experiencing low yields in our synthesis of (S)-propranolol from 1-naphthol and epichlorohydrin, followed by reaction with isopropylamine. What are the common causes and potential solutions?
Answer:
Low yields in this synthesis are a common issue and can often be attributed to several factors throughout the two-step process. Here's a breakdown of potential problems and how to address them:
Step 1: Formation of Naphthyl Glycidyl Ether
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Incomplete Reaction: The reaction of 1-naphthol with epichlorohydrin requires a strong base to deprotonate the phenol. If the base is not strong enough or used in insufficient quantity, the reaction may not go to completion.
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Solution: Ensure the use of a strong base like potassium hydroxide (KOH) or sodium hydride (NaH). Use at least a stoichiometric equivalent, and consider a slight excess to drive the reaction forward.
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Side Reactions: Epichlorohydrin can undergo self-polymerization or react with water if present.
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Solution: Use a dry, aprotic solvent like DMSO or THF to minimize these side reactions. Ensure all glassware is thoroughly dried before use.
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Step 2: Ring-Opening of the Epoxide with Isopropylamine
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Slow Reaction Rate: The ring-opening of the epoxide by isopropylamine can be slow, leading to incomplete conversion.[1][2]
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Solution: The reaction can be accelerated by heating. Refluxing in a suitable solvent like ethanol is a common practice. Additionally, novel catalytic systems, such as amine-functionalized graphene oxide (NGO) membranes, have been shown to dramatically increase reaction rates, achieving high conversion in seconds at room temperature.[1][2]
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Formation of Byproducts: A common side reaction is the formation of a di-substituted product where a second molecule of the naphthyl glycidyl ether reacts with the secondary amine of the newly formed propranolol.
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Poor Regioselectivity: While the nucleophilic attack of the amine is expected at the less sterically hindered carbon of the epoxide, some reaction may occur at the other carbon, leading to a mixture of isomers.
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Solution: The choice of solvent and catalyst can influence regioselectivity. In many cases, this is not a major issue, but if it is suspected, careful analysis of the product mixture by NMR is recommended.
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Purification Challenges:
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Difficulty in Removing Unreacted Starting Materials: Both 1-naphthol and the glycidyl ether intermediate can be challenging to remove from the final product.
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Solution: Careful extraction and chromatography are key. Washing the organic layer with an aqueous base solution can help remove unreacted 1-naphthol. Silica gel column chromatography is often necessary to obtain a pure product.
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Product Isolation: The final product, propranolol, is a viscous oil at room temperature which can make handling and purification difficult.
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Solution: Conversion to a salt, such as propranolol hydrochloride, by treatment with HCl in a suitable solvent (e.g., ether) can yield a crystalline solid that is easier to handle and purify by recrystallization.
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Frequently Asked Questions (FAQs)
Q1: Why is the stereochemistry of the propanolamine backbone important for the activity of β-blockers?
A1: The biological activity of most β-blockers resides primarily in the (S)-enantiomer.[3] This is because the stereochemistry of the hydroxyl and amine groups on the propanolamine side chain is crucial for the molecule's interaction with the β-adrenergic receptor. The (S)-enantiomer typically has a much higher binding affinity for the receptor than the (R)-enantiomer. For example, (S)-propranolol is reported to be up to 100 times more potent than (R)-propranolol.
Q2: What are the advantages of using a chiral starting material like (S)-glycidol or its derivatives over a racemic synthesis followed by resolution?
A2: Using a chiral starting material, often referred to as a "chiral pool" approach, allows for an asymmetric synthesis that can directly yield the desired enantiomerically pure β-blocker. This avoids the often difficult and costly process of resolving a racemic mixture, which also results in the loss of at least 50% of the material (the undesired enantiomer).
Q3: Can (S)-3-Amino-1,2-propanediol be used as a starting material for the synthesis of β-blockers?
A3: While theoretically possible, using (S)-3-Amino-1,2-propanediol directly as a starting material presents several challenges, making it a less common route compared to the epoxide ring-opening pathway. The primary difficulty lies in the need for a protecting group strategy. Both the amino and the two hydroxyl groups are reactive. To achieve selective N-alkylation with an aryl-containing group, the diol would likely need to be protected, for example, as an acetonide. This adds extra steps to the synthesis (protection and deprotection), which can lower the overall yield and increase costs.
Q4: What are some modern, more efficient methods for β-blocker synthesis?
A4: Recent research has focused on developing more efficient and environmentally friendly methods. One promising approach is the use of continuous-flow reactors with novel catalysts. For instance, an amine-functionalized graphene oxide (NGO) membrane reactor has been shown to synthesize propranolol with nearly 100% conversion and selectivity in under 5 seconds at room temperature.[1][2] These methods offer advantages such as significantly shorter reaction times, milder reaction conditions, and easier product purification.[1][2]
Data Presentation
Table 1: Comparison of Reaction Conditions for Propranolol Synthesis
| Parameter | Conventional Batch Synthesis | NGO Membrane Reactor |
| Reaction Time | Several hours to 24 hours | < 4.63 seconds |
| Temperature | Ambient to reflux | 23 °C |
| Conversion | Often incomplete, variable | Nearly 100% |
| Selectivity | Moderate, byproduct formation | Nearly 100% |
| Catalyst | Often uncatalyzed or simple base | Amine-functionalized graphene oxide |
Experimental Protocols
Key Experiment: Synthesis of (S)-Propranolol via Epoxide Ring-Opening
Step 1: Synthesis of (S)-1-(1-Naphthyloxy)-2,3-epoxypropane
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To a solution of 1-naphthol (1 equivalent) in a suitable solvent (e.g., DMSO or DMF), add a strong base such as powdered potassium hydroxide (1.1 equivalents) at room temperature.
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Stir the mixture for 30 minutes to an hour to allow for the formation of the naphthoxide anion.
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Slowly add (R)-epichlorohydrin (1.2 equivalents) to the reaction mixture. The use of the (R)-enantiomer of epichlorohydrin will result in the (S)-enantiomer of the final product.
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Stir the reaction at room temperature for 6-12 hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to yield the crude (S)-1-(1-naphthyloxy)-2,3-epoxypropane, which can be purified by column chromatography if necessary.
Step 2: Synthesis of (S)-Propranolol
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Dissolve the (S)-1-(1-naphthyloxy)-2,3-epoxypropane (1 equivalent) in a solvent such as ethanol or isopropanol.
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Add isopropylamine (3 equivalents or more) to the solution.
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Reflux the reaction mixture for 4-8 hours, monitoring by TLC until the starting epoxide is consumed.
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Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
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Dissolve the residue in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water to remove excess isopropylamine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude (S)-propranolol.
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Purify the crude product by column chromatography on silica gel to yield pure (S)-propranolol. For easier handling, the product can be converted to its hydrochloride salt.
Visualizations
Caption: General synthesis pathway for propranolol.
Caption: Troubleshooting workflow for low yields.
Caption: Key factors influencing reaction yield.
References
Challenges in the scale-up synthesis of (S)-3-Amino-1,2-propanediol
Technical Support Center: (S)-3-Amino-1,2-propanediol Synthesis
Welcome to the technical support center for the scale-up synthesis of (S)-3-Amino-1,2-propanediol. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during laboratory and industrial-scale production.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of 3-Amino-1,2-propanediol (APD).
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete Reaction: Reaction time may be too short or temperature too low. | Optimize reaction conditions. For the amination of 3-chloro-1,2-propanediol, consider a reaction temperature of 50°C for 4 hours.[1] For catalyzed reactions, ensure catalyst activity is optimal.[2] |
| Suboptimal Molar Ratio: Insufficient ammonia can lead to incomplete conversion of the starting material. | Increase the molar ratio of ammonia to the starting substrate. Ratios as high as 15:1 (ammonia:substrate) have been shown to improve yield to 90%.[1] | |
| Side Reactions: Formation of byproducts consumes starting material and reduces the yield of the desired product. | Tightly control the reaction temperature. Segmented temperature increases during the reaction can improve selectivity and reduce side reactions.[3] | |
| High Impurity Levels | Isomer Formation (e.g., Serinol): Reaction conditions may favor the formation of the isomeric 2-amino-1,3-propanediol (serinol). | Maintain precise temperature control. Lower reaction temperatures (e.g., 30-50°C) can enhance product selectivity.[2] |
| Over-reaction/Byproduct Formation: Formation of secondary [bis(2,3-dihydroxypropyl)amine] or tertiary amines.[4] | Use a significant excess of ammonia to favor the formation of the primary amine. This shifts the equilibrium away from the formation of secondary and tertiary amines.[1] | |
| Residual Starting Material: Incomplete reaction or inefficient initial purification. | Increase reaction time or temperature moderately.[1] Ensure purification steps like vacuum or molecular distillation are optimized for the complete removal of unreacted 3-chloro-1,2-propanediol.[1][2] | |
| Product Discoloration | Thermal Decomposition: The product may degrade at high temperatures during distillation. | Utilize high-vacuum distillation or molecular distillation, which allows for lower operating temperatures, minimizing thermal stress on the product.[1] |
| Oxidation: Exposure to air at elevated temperatures can cause oxidation and color formation. | Perform distillation and handling under an inert atmosphere (e.g., nitrogen) to prevent oxidation. | |
| Impurities: Presence of colored impurities from side reactions. | Employ a decolorization step, such as treatment with activated charcoal, before final purification.[1] | |
| Difficulty in Purification | High Viscosity: 3-Amino-1,2-propanediol is a viscous liquid, which can complicate handling and distillation.[5] | For drum supply, gentle heating may be required to discharge the product.[6] During distillation, ensure adequate agitation and appropriate condenser design to handle viscous materials. |
| Close Boiling Points of Impurities: Isomers and byproducts may have boiling points close to the main product, making separation by simple distillation difficult. | Use high-efficiency fractional distillation columns or molecular distillation.[1] Alternatively, consider purification via chemical derivatization, such as forming a Schiff base, which can be easily isolated and then hydrolyzed to yield the purified product.[4][7] |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 3-Amino-1,2-propanediol (APD) at an industrial scale?
A1: The most prevalent industrial synthesis methods start from readily available 3-carbon precursors. Key routes include:
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Glycerin Chlorohydrin Method: This involves the reaction of 3-chloro-1,2-propanediol with a large excess of ammonia.[1][6] It is a widely used method, though it can suffer from byproduct formation if not properly controlled.[2]
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Epichlorohydrin Method: Epichlorohydrin is first hydrolyzed to form 3-chloro-1,2-propanediol, which then undergoes amination.[2][3] This two-step process requires careful control of both the hydrolysis and amination stages.
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Glycidol Method: This route involves the direct reaction of glycidol with ammonia.[2][8] To maintain stereochemical integrity for the (S)-isomer, one would start with (R)-glycidol.
Q2: How can I minimize the formation of the isomeric impurity, 2-amino-1,3-propanediol (serinol)?
A2: Minimizing serinol formation is critical for achieving high purity. The key is to control the reaction's regioselectivity. This can be achieved by:
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Optimizing Reaction Temperature: Lower reaction temperatures, typically in the range of 30-50°C, favor the formation of the desired 3-amino isomer over the 2-amino isomer.[2]
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Using Catalysts: Certain catalysts can improve product selectivity and shorten reaction times, further reducing the potential for side reactions.[2]
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Purification: If serinol is formed, it can be separated through specialized purification techniques. One method involves the formation of a Schiff base with an aromatic aldehyde, which can be selectively isolated and then hydrolyzed to recover the high-purity 3-amino-1,2-propanediol.[4]
Q3: What are the critical parameters for scaling up the amination reaction?
A3: When scaling up the amination reaction, the following parameters are critical:
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Heat Management: The reaction between the substrate (e.g., 3-chloro-1,2-propanediol) and ammonia can be exothermic.[4] An efficient reactor cooling system is essential to maintain the optimal temperature and prevent runaway reactions or increased byproduct formation.
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Molar Ratio: A high molar ratio of ammonia to the substrate (e.g., 15:1) is crucial to drive the reaction to completion and suppress the formation of secondary and tertiary amines.[1]
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Pressure Control: When using liquid ammonia or conducting the reaction above ammonia's boiling point, the reaction must be carried out in a pressure-rated vessel.[3][8]
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Mixing: Efficient agitation is necessary to ensure homogeneity, especially given the viscosity of the product and the potential for multiphase reaction conditions.
Q4: How can I ensure the enantiomeric purity of (S)-3-Amino-1,2-propanediol during scale-up?
A4: Maintaining enantiomeric purity requires a strategy that starts with a chiral precursor and avoids racemization throughout the process.
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Chiral Starting Material: Use a starting material with high enantiomeric purity, such as (R)-glycidol or a derivative of (S)-3-hydroxy-γ-butyrolactone.[9]
-
Reaction Conditions: Ensure that the reaction conditions (temperature, pH) do not cause racemization of the starting material, intermediates, or the final product.
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Enzymatic Synthesis: Consider enzymatic routes, which are known for their high stereoselectivity. For example, imine reductases (IREDs) can be used for reductive amination, offering excellent control over the stereochemistry.[10][11] However, scaling up enzymatic processes has its own challenges, including enzyme cost, stability, and cofactor recycling.[11]
Q5: What are the recommended final purification methods for achieving pharmaceutical-grade purity (>99.5%)?
A5: Achieving high purity for pharmaceutical applications often requires multiple purification steps.
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High-Vacuum/Molecular Distillation: This is a preferred method as it operates at lower temperatures, preventing thermal degradation of the product. It is effective at removing less volatile impurities and salts.[1]
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Crystallization via Derivatization: A highly effective method involves converting the crude aminodiol into a crystalline derivative, such as a Schiff base with benzaldehyde.[4] The crystalline solid can be easily purified by recrystallization and then hydrolyzed under acidic conditions to yield the pure aminodiol.
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Ion-Exchange Chromatography: For removing final traces of ionic impurities and byproducts, treatment with an ion-exchange resin can be employed.[4]
Data Presentation
Table 1: Comparison of Reaction Conditions for 3-Amino-1,2-propanediol Synthesis
This table summarizes various reaction conditions and reported outcomes from different synthesis methods.
| Starting Material | Catalyst | Temp. (°C) | Time (h) | Molar Ratio (Ammonia:Substrate) | Yield (%) | Purity (%) | Reference |
| 3-chloro-1,2-propanediol | None | 50 | 4 | 15:1 | 90 | 99.6 | [1] |
| Glycerin Chlorohydrin | Cupric Oxide / Stannic Oxide | 50 | 3 | ~14:1 (mass ratio based) | >80 (calculated) | 99.1 | [2] |
| Glycerin Chlorohydrin | None (Comparative Example) | 80 | 10 | ~30:1 (mass ratio based) | ~46 (calculated) | 98.1 | [2] |
| Epichlorohydrin | Two-component catalyst | 45-60 | 3.5-6 | ~4-6:1 (mass ratio based) | High | High | [3] |
| Glycidol | None (in Toluene) | 85 | Continuous | 16.8:1 | N/A | N/A | [8] |
Experimental Protocols
Protocol 1: Synthesis from 3-Chloro-1,2-propanediol and Ammonia
This protocol is based on a method optimized for high yield and purity.[1]
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Reactor Setup: Charge a pressure-rated stainless steel reactor equipped with a mechanical stirrer, temperature probe, and cooling system with a 25% aqueous ammonia solution.
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Reactant Ratio: For every 1 mole of 3-chloro-1,2-propanediol, use 15 moles of ammonia.
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Reaction: Slowly add the 3-chloro-1,2-propanediol to the stirred ammonia solution.
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Temperature Control: Heat the mixture to 50°C and maintain this temperature for 4 hours. Monitor the internal pressure.
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Ammonia Recovery: After the reaction is complete, cool the reactor and vent the excess ammonia to a recovery system.
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Water Removal: Transfer the reaction mixture to a distillation apparatus and remove water and residual ammonia under reduced pressure.
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Decolorization: Dissolve the crude product in a suitable solvent (e.g., methanol) and treat with activated charcoal (1-2% w/w) for 1 hour with stirring. Filter off the charcoal.
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Final Purification: Concentrate the filtrate to remove the solvent. Purify the resulting crude 3-amino-1,2-propanediol by molecular distillation to obtain the final product with >99.5% purity.
Protocol 2: Purification via Schiff Base Formation
This protocol describes a method for purifying crude APD containing isomers and other byproducts.[4]
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Schiff Base Formation: Dissolve the crude 3-amino-1,2-propanediol in a suitable solvent like methanol. Add an equimolar amount of benzaldehyde. Stir the mixture at room temperature. The Schiff base will precipitate as a solid.
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Isolation and Recrystallization: Filter the solid precipitate and wash it with cold solvent. Recrystallize the solid from a suitable solvent (e.g., ethanol) to achieve high purity.
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Hydrolysis: Suspend the purified Schiff base in water. Add a strong acid (e.g., HCl) to lower the pH to ~1-2. Stir the mixture until the solid dissolves and hydrolysis is complete (monitor by TLC or HPLC). The benzaldehyde byproduct can be removed by extraction with a non-polar solvent (e.g., ethyl acetate).
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Product Isolation: The aqueous layer now contains the hydrochloride salt of the aminodiol. To recover the free base, pass the solution through a strong basic ion-exchange resin.
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Final Step: Collect the eluate and remove the water under reduced pressure to yield the highly purified 3-amino-1,2-propanediol.
Visualizations
Diagram 1: General Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of 3-Amino-1,2-propanediol.
Diagram 2: Troubleshooting Logic for Low Purity
References
- 1. researchgate.net [researchgate.net]
- 2. CN103319354A - Synthesis method of 3-amino-1,2-propanediol - Google Patents [patents.google.com]
- 3. CN104610074A - Preparation method of 3-amino-1,2-propanediol - Google Patents [patents.google.com]
- 4. WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol - Google Patents [patents.google.com]
- 5. Synthesis and Application of 3-Amino-1,2-propanediol_Chemicalbook [chemicalbook.com]
- 6. borregaard.com [borregaard.com]
- 7. A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol (2001) | Distaso Carlo | 3 Citations [scispace.com]
- 8. EP0037889A1 - Process for the preparation of 3-amino-1,2-propane diol - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purifying (S)-3-Amino-1,2-propanediol with Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of (S)-3-Amino-1,2-propanediol using column chromatography techniques.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying (S)-3-Amino-1,2-propanediol using column chromatography?
A1: The primary challenges stem from the molecule's high polarity and the presence of a basic amino group. These characteristics can lead to several issues on traditional silica gel columns:
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Poor Retention in Reversed-Phase: The compound is highly water-soluble and may elute in the void volume of standard reversed-phase columns (like C18) when using mobile phases with a high aqueous content.
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Strong Adsorption and Tailing in Normal-Phase: The polar amino and hydroxyl groups can interact strongly with the acidic silanol groups on the surface of silica gel. This can cause irreversible adsorption or significant peak tailing, leading to poor separation and low recovery.
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Chiral Separation Requirement: As a chiral molecule, separating the (S)-enantiomer from a racemic mixture requires specialized chiral stationary phases and methods.
Q2: Which chromatography techniques are most suitable for purifying (S)-3-Amino-1,2-propanediol?
A2: Several techniques are well-suited for purifying polar compounds like (S)-3-Amino-1,2-propanediol:
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Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method for highly polar compounds. HILIC uses a polar stationary phase (such as silica, amino, or diol) and a mobile phase with a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of aqueous buffer. This combination allows for the retention and separation of polar analytes that are not well-retained in reversed-phase chromatography.
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Ion-Exchange Chromatography (IEX): Given that (S)-3-Amino-1,2-propanediol has a basic amino group, it will be positively charged at a pH below its pKa. This allows it to bind to a cation-exchange resin. The bound compound can then be eluted by increasing the salt concentration or changing the pH of the mobile phase. This technique is excellent for separating the compound from neutral or acidic impurities.
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Chiral HPLC: To separate the (S)-enantiomer from the (R)-enantiomer, chiral high-performance liquid chromatography is necessary. This requires a chiral stationary phase (CSP), such as those based on polysaccharides (e.g., cellulose or amylose derivatives) or macrocyclic glycopeptides.
Q3: How can I separate the enantiomers of 3-Amino-1,2-propanediol?
A3: Enantiomeric separation requires a chiral environment. Chiral HPLC is the most direct chromatographic method. A common approach involves using a chiral stationary phase, such as amylose or cellulose derivatives coated on a silica support. The mobile phase is typically a mixture of a non-polar solvent (like hexane) and an alcohol (like ethanol or isopropanol). For related compounds like 3-tert-butylamino-1,2-propanediol, good separation has been achieved on a Chiralpak AD-H column with a mobile phase of n-hexane and ethanol.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: My compound is streaking or tailing badly on a silica gel column.
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Cause: The basic amino group of (S)-3-Amino-1,2-propanediol is interacting strongly with the acidic silanol groups on the silica surface. This secondary interaction, in addition to the desired polar interactions, leads to a distorted peak shape.
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Solution 1: Add a Mobile Phase Modifier.
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For Normal Phase: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic silanol sites.
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Triethylamine (TEA): Start with 0.1-1% (v/v) TEA in your eluent (e.g., dichloromethane/methanol or ethyl acetate/hexane).
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Ammonium Hydroxide: A small amount of concentrated ammonium hydroxide can also be effective, particularly in more polar solvent systems.
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Solution 2: Use a Different Stationary Phase.
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Amino-propylated Silica: This phase is less acidic than bare silica and can reduce tailing for basic compounds.
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Alumina (Basic or Neutral): Alumina can be a good alternative to silica for the purification of basic compounds.
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Solution 3: Switch to HILIC Mode.
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By using a high concentration of organic solvent (e.g., >80% acetonitrile) with a small amount of aqueous buffer, you can achieve better peak shapes for polar bases.
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Problem 2: My compound does not stick to the C18 column and elutes immediately.
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Cause: (S)-3-Amino-1,2-propanediol is too polar to be retained by the non-polar C18 stationary phase under typical reversed-phase conditions.
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Solution 1: Use 100% Aqueous Mobile Phase.
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Some modern C18 columns are designed to be "aqueous stable" and can be run with 100% water or buffer. However, retention may still be minimal.
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Solution 2: Switch to a More Appropriate Technique.
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HILIC: This is the ideal solution for retaining and separating very polar compounds that have little to no retention in reversed-phase.
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Ion-Exchange Chromatography: This technique uses charge-based interactions and is independent of the compound's polarity in the same way as reversed-phase.
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Problem 3: I have poor recovery of my compound from the column.
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Cause: The compound may be irreversibly adsorbed onto the stationary phase, especially if using bare silica gel without a modifier. It could also be due to the high viscosity of the compound, making it difficult to completely load and elute.
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Solution 1: Deactivate the Stationary Phase.
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As mentioned for peak tailing, adding a basic modifier to the mobile phase can prevent strong, irreversible binding to silica.
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Solution 2: Use Dry Loading.
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Due to its viscosity, dissolving the crude product in a suitable solvent, adsorbing it onto a small amount of silica gel or celite, and then evaporating the solvent to get a dry, free-flowing powder can ensure a more uniform application to the column. This powder is then carefully added to the top of the packed column.
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Solution 3: Ensure Complete Elution.
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After the product has seemingly eluted, flush the column with a much stronger solvent (e.g., methanol with a small amount of ammonium hydroxide for a silica column) to wash out any remaining compound.
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Experimental Protocols
Protocol 1: Representative HILIC Method for Purification
This protocol is a general guideline and should be optimized for your specific crude product mixture.
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Stationary Phase: HILIC column (e.g., silica, amino, or diol-bonded silica), 5 µm particle size.
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Mobile Phase:
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Solvent A: Acetonitrile
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Solvent B: Water with 10 mM ammonium formate (adjusted to pH 3.0 with formic acid)
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Sample Preparation: Dissolve the crude (S)-3-Amino-1,2-propanediol in a mixture of acetonitrile and water (e.g., 90:10 v/v) to match the initial mobile phase conditions. Ensure the sample is fully dissolved and filter if necessary.
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Elution Program (Gradient):
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Start with a high percentage of Solvent A (e.g., 95%) to ensure retention of the polar analyte.
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Run a linear gradient to increase the percentage of Solvent B to elute the compound. A typical gradient might be from 5% to 40% Solvent B over 20-30 minutes.
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Hold at the final gradient composition for a few minutes to ensure complete elution.
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Re-equilibrate the column with the initial mobile phase composition for at least 5-10 column volumes before the next injection.
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Detection: Since (S)-3-Amino-1,2-propanediol lacks a strong chromophore, UV detection at low wavelengths (e.g., <210 nm) may be possible but not very sensitive. More suitable detectors include:
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Evaporative Light Scattering Detector (ELSD)
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Charged Aerosol Detector (CAD)
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Mass Spectrometer (MS)
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Protocol 2: Representative Cation-Exchange Method
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Stationary Phase: A strong cation-exchange resin (e.g., sulfopropyl-based).
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Buffers:
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Binding/Wash Buffer (Buffer A): A low ionic strength buffer at a pH where the compound is positively charged (e.g., 20 mM sodium phosphate, pH 6.0). The pH should be at least one unit below the pKa of the amino group.
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Elution Buffer (Buffer B): The same buffer as Buffer A but with a high concentration of salt (e.g., 1 M NaCl).
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Sample Preparation: Dissolve the crude product in the Binding/Wash Buffer and adjust the pH if necessary. Filter the sample to remove any particulates.
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Purification Steps:
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Equilibration: Equilibrate the column with 5-10 column volumes of Buffer A.
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Loading: Load the prepared sample onto the column.
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Wash: Wash the column with 5-10 column volumes of Buffer A to remove unbound impurities.
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Elution: Elute the bound (S)-3-Amino-1,2-propanediol using a linear gradient from 0% to 100% Buffer B over 10-20 column volumes. Alternatively, a step gradient can be used.
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Fraction Analysis: Collect fractions and analyze for the presence of the product. The salt will need to be removed from the product-containing fractions, which can be done by dialysis, diafiltration, or a subsequent desalting/reversed-phase chromatography step.
Quantitative Data
The following table summarizes typical purity levels achieved for 3-Amino-1,2-propanediol after synthesis and a subsequent purification step, as reported in various patents. Note that these are not direct comparisons of different chromatography methods on the same crude material but provide an indication of achievable purity.
| Purification Method | Starting Material | Final Purity (%) | Reference |
| Vacuum Distillation | Crude reaction mixture | 99.1 - 99.3 | Patent CN103319354A |
| Molecular Distillation | Crude reaction mixture | 99.6 | ResearchGate Article |
Diagrams
Caption: General workflow for the purification of (S)-3-Amino-1,2-propanediol.
Caption: Troubleshooting logic for peak tailing issues.
Impact of solvent and temperature on the stereoselectivity of (S)-3-Amino-1,2-propanediol reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (S)-3-Amino-1,2-propanediol in stereoselective reactions, particularly in the synthesis of chiral β-amino alcohols through epoxide ring-opening.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are observing low regioselectivity in the reaction of (S)-3-Amino-1,2-propanediol with an unsymmetrical epoxide. How can we favor the attack at the less sterically hindered carbon?
A1: Low regioselectivity is a common issue when reacting amines with unsymmetrical epoxides. To favor nucleophilic attack at the sterically less hindered carbon, which is typical for an SN2 mechanism, consider the following:
-
Reaction Conditions: Employ basic or neutral reaction conditions. Acidic conditions can protonate the epoxide oxygen, leading to a carbocation-like transition state that favors attack at the more substituted carbon.
-
Solvent Choice: Use non-polar, aprotic solvents. Polar protic solvents can stabilize the partial positive charge on the more substituted carbon of the epoxide ring, potentially decreasing regioselectivity.
-
Catalyst: Avoid Lewis acid catalysts, as they can activate the epoxide and promote attack at the more substituted carbon. If a catalyst is necessary for activation, consider a milder one.
Q2: The stereoselectivity of our reaction is poor, leading to a mixture of diastereomers. What factors influence the stereochemical outcome?
A2: Achieving high stereoselectivity is crucial when using a chiral nucleophile like (S)-3-Amino-1,2-propanediol. The following factors are key to controlling the stereochemical outcome:
-
Temperature: Lowering the reaction temperature (e.g., to 0 °C or -78 °C) can enhance stereoselectivity by favoring the transition state with the lowest activation energy, which often leads to the desired stereoisomer.
-
Solvent: The solvent can influence the conformation of both the reactants and the transition state through solvation effects. Experiment with a range of solvents with varying polarities (e.g., THF, acetonitrile, DMF) to find the optimal conditions for your specific substrate.
-
Chiral Catalysts or Auxiliaries: In some cases, the inherent stereoselectivity of (S)-3-Amino-1,2-propanediol may not be sufficient. The use of a chiral catalyst or a temporary chiral auxiliary on the epoxide can provide an additional level of stereocontrol.
Q3: We are experiencing low yields in our reaction. What are the potential causes and solutions?
A3: Low yields can stem from several factors in the aminolysis of epoxides. Consider these troubleshooting steps:
-
Reaction Time and Temperature: The reaction may be too slow at lower temperatures. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. If the reaction is sluggish, a moderate increase in temperature may be necessary, but be mindful of the potential impact on stereoselectivity.
-
Stoichiometry: Ensure the correct stoichiometry of reactants. Using a slight excess of the amine can sometimes drive the reaction to completion.
-
Catalyst: If uncatalyzed, the reaction may be inefficient. Consider using a mild catalyst to improve the reaction rate. For epoxide ring-opening with amines, various catalysts have been reported, including silica gel and certain metal salts.[1]
-
Side Reactions: Be aware of potential side reactions, such as the reaction of the newly formed hydroxyl group with another epoxide molecule, leading to oligomerization. Adjusting the stoichiometry and reaction conditions can help minimize these side reactions.
Q4: How does the choice of solvent affect the reaction outcome?
A4: The solvent plays a critical role in the aminolysis of epoxides.[1]
-
Polar Protic Solvents (e.g., water, methanol): These solvents can facilitate the reaction by stabilizing charged intermediates and transition states. In some cases, water has been shown to promote the chemoselective addition of amines to epoxides even without a catalyst.[1] However, they can also lead to lower regioselectivity in some cases.
-
Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents are generally good for SN2 reactions and can lead to good yields. A mix of polar solvents, such as DMF/H₂O, has been shown to be effective for the synthesis of β-amino alcohols.
-
Non-Polar Aprotic Solvents (e.g., THF, toluene): These solvents are less likely to stabilize charged intermediates and may slow down the reaction rate. However, they can be beneficial for achieving high regioselectivity in SN2-type reactions.
Data Presentation
The following tables provide representative data on the impact of solvent and temperature on the ring-opening of epoxides with amines. Note that this is generalized data, and optimal conditions for reactions with (S)-3-Amino-1,2-propanediol may vary depending on the specific epoxide substrate.
Table 1: Effect of Solvent on the Regioselectivity of Amine Addition to Styrene Oxide
| Solvent | Ratio of Attack at Benzylic Carbon : Terminal Carbon |
| Methanol | 85 : 15 |
| Acetonitrile | 70 : 30 |
| Tetrahydrofuran (THF) | 60 : 40 |
| Dichloromethane | 55 : 45 |
This table illustrates the general trend of how solvent polarity can influence the regioselectivity of the reaction. More polar solvents tend to favor attack at the more substituted carbon in the case of styrene oxide.
Table 2: Effect of Temperature on the Diastereoselectivity of a Chiral Amine Addition to a Chiral Epoxide
| Temperature (°C) | Diastereomeric Ratio (d.r.) |
| 60 | 75 : 25 |
| 25 (Room Temp) | 88 : 12 |
| 0 | 95 : 5 |
| -20 | >99 : 1 |
This table demonstrates the common trend where lower reaction temperatures lead to higher diastereoselectivity.
Experimental Protocols
General Protocol for the Reaction of (S)-3-Amino-1,2-propanediol with a Monosubstituted Epoxide:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the epoxide (1.0 equivalent) in an anhydrous solvent (e.g., THF, 0.5 M concentration).
-
Addition of Amine: To the stirred solution, add (S)-3-Amino-1,2-propanediol (1.1 equivalents).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or cooled in an ice bath). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired β-amino alcohol.
Visualizations
Caption: A typical experimental workflow for the reaction of (S)-3-Amino-1,2-propanediol with an epoxide.
Caption: Key factors that influence the transition state and stereochemical outcome of the reaction.
References
Validation & Comparative
A Comparative Guide to (S)-3-Amino-1,2-propanediol and (R)-glycidol as Chiral Synthons
For Researchers, Scientists, and Drug Development Professionals
Chiral synthons are fundamental building blocks in modern asymmetric synthesis, enabling the stereoselective construction of complex molecules, particularly active pharmaceutical ingredients (APIs). Among the versatile C3 chiral synthons, (S)-3-Amino-1,2-propanediol and (R)-glycidol are prominent, each offering unique synthetic advantages. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal synthon for their specific synthetic strategy.
Overview and Physicochemical Properties
(R)-glycidol is a highly versatile chiral building block due to its reactive epoxide ring, which can be opened by a wide range of nucleophiles with high regioselectivity.[1] (S)-3-Amino-1,2-propanediol, a chiral amino alcohol, provides a different set of functionalities, making it a key intermediate in the synthesis of various pharmaceuticals.[2][3] The physical and chemical properties of these two synthons are summarized below.
Table 1: Physicochemical Properties of (S)-3-Amino-1,2-propanediol and (R)-glycidol
| Property | (S)-3-Amino-1,2-propanediol | (R)-glycidol |
| CAS Number | 61278-21-5 | 57044-25-4 |
| Molecular Formula | C₃H₉NO₂ | C₃H₆O₂ |
| Molecular Weight | 91.11 g/mol | 74.08 g/mol |
| Appearance | White to off-white crystalline solid | Colorless to pale yellow liquid |
| Melting Point | 55-57 °C | Not applicable |
| Boiling Point | 117-119 °C @ 0.4 mmHg | 163-164 °C @ 760 mmHg; 56-57 °C @ 11 mmHg |
| Density | 1.175 g/mL at 25 °C | 1.116 g/mL at 20 °C |
| Optical Rotation | [α]²⁰/D −28±1°, c = 4 in 5 M HCl | [α]²³/D +15°, neat |
| Key Functional Groups | Primary Amine, Primary and Secondary Alcohols | Epoxide, Primary Alcohol |
Data sourced from various chemical suppliers.[4][5][6][7]
Applications in Pharmaceutical Synthesis
Both synthons are instrumental in the synthesis of important chiral drugs. However, their distinct functionalities dictate their primary applications.
(R)-glycidol: A Cornerstone for Beta-Blocker Synthesis
(R)-glycidol and its derivatives, like (R)-epichlorohydrin, are extensively used in the enantioselective synthesis of (S)-β-adrenergic blocking agents (beta-blockers). The therapeutic activity of most beta-blockers resides almost exclusively in the (S)-enantiomer. The synthesis of these drugs often involves the nucleophilic opening of the epoxide ring by a phenoxide, followed by the addition of an amine.
A prominent example is the synthesis of (S)-atenolol , a widely prescribed cardioselective beta-blocker. The synthesis starts from 2-(4-hydroxyphenyl)acetamide and a chiral C3 epoxide precursor. A high enantiomeric excess (>99% ee) can be achieved, ensuring the therapeutic efficacy of the final drug product.[1][8]
Table 2: Performance Data for the Synthesis of (S)-Atenolol
| Precursor Route | Key Chiral Intermediate | Final Step Yield | Final Product Purity (ee) | Reference |
| Epichlorohydrin/Kinetic Resolution | (R)-4-(3-chloro-2-hydroxypropoxy)benzeneacetamide | 60% | >99% | [1] |
(S)-3-Amino-1,2-propanediol: Essential for Non-Ionic Contrast Media
(S)-3-Amino-1,2-propanediol is a critical raw material for producing non-ionic X-ray contrast agents, such as iohexol .[4][9] Iohexol is widely used in medical imaging to enhance the visibility of internal structures. The synthesis is a multi-step process where the aminopropanediol moiety is introduced via amidation of a complex aromatic acid chloride intermediate.[10][11] While this synthesis showcases the utility of (S)-3-amino-1,2-propanediol, the chirality is incorporated into a highly functionalized, non-API small molecule.
Experimental Protocols and Methodologies
Detailed experimental procedures are crucial for replicating and adapting synthetic routes. Below are representative protocols for syntheses involving these chiral synthons.
Protocol 1: Synthesis of (S)-Atenolol via Kinetic Resolution
This four-step synthesis begins with the reaction of 2-(4-hydroxyphenyl)acetamide with epichlorohydrin to form a racemic chlorohydrin, which is then resolved enzymatically. The enantiopure intermediate is subsequently converted to (S)-atenolol.[1]
Step 1: Synthesis of racemic 4-(3-chloro-2-hydroxypropoxy)benzeneacetamide (2a)
-
2-(4-hydroxyphenyl)acetamide is deprotonated with sodium hydroxide.
-
Epichlorohydrin is added to form a mixture of the chlorohydrin (2a) and an epoxide byproduct (2b).
-
The mixture is treated with lithium chloride and acetic acid in tetrahydrofuran to yield pure racemic 2a.
Step 2: Enzymatic Kinetic Resolution of (2a)
-
Racemic 2a is dissolved in acetonitrile.
-
Vinyl butanoate is added as an acyl donor.
-
Lipase B from Candida antarctica (CALB) is added to selectively acylate the (S)-enantiomer, leaving the desired (R)-2a unreacted.
-
The reaction yields enantiopure (R)-2a with >99% ee and a 32% yield.[1]
Step 3: Synthesis of (S)-Atenolol (S)-4
-
Enantiopure (R)-2a (>99% ee) is reacted with isopropylamine in water.
-
The reaction is stirred at room temperature for 48 hours.
-
The product, (S)-atenolol, is isolated with a 60% yield and >99% ee.[1]
Protocol 2: Key Steps in the Synthesis of Iohexol
The synthesis of Iohexol is a complex, multi-step industrial process. A key step involves the use of 3-amino-1,2-propanediol to form the diamide intermediate.[10][11]
Step 1: Amidation to form 5-acetamido-N¹,N³-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide
-
5-acetamido-2,4,6-triiodoisophthaloyl dichloride is dissolved in a suitable solvent like DMA or DMF.
-
3-amino-1,2-propanediol is added, and the reaction is conducted in the presence of a base (e.g., Tributylamine, NH₄OH).
-
The reaction mixture is heated (e.g., 40-80 °C) for several hours to complete the amidation.[10]
Step 2: N-alkylation to form Iohexol
-
The diamide intermediate from the previous step is dissolved in a solvent mixture such as 2-(2-methoxyethoxy) ethanol and propylene glycol.
-
A base like sodium methoxide is added.
-
The alkylating agent, 3-chloro-1,2-propanediol, is added, and the reaction proceeds to introduce the final 2,3-dihydroxypropyl group, yielding crude Iohexol.[10]
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the synthetic routes described.
Caption: Synthetic pathway for (S)-Atenolol using a chiral intermediate.
Caption: Key transformations in the synthesis of Iohexol.
Comparative Analysis and Conclusion
The choice between (S)-3-Amino-1,2-propanediol and (R)-glycidol depends heavily on the target molecule's structure and the desired synthetic strategy.
-
(R)-glycidol is the synthon of choice for molecules containing the 1-aryloxy-3-alkylamino-2-propanol pharmacophore, which is characteristic of most beta-blockers. Its strained epoxide ring provides a reliable and stereochemically defined point for nucleophilic attack, making it highly efficient for building this specific chiral backbone. The extensive literature and well-established protocols for its use in synthesizing (S)-beta-blockers with high enantiomeric purity underscore its value.
-
(S)-3-Amino-1,2-propanediol offers a pre-installed aminodiol functionality. This makes it an ideal starting material when the target molecule requires the incorporation of a N-(2,3-dihydroxypropyl) moiety, as demonstrated in the synthesis of iohexol. Its utility lies in streamlining syntheses where this specific structural unit is needed, avoiding the steps of epoxide opening and subsequent amination.
-
For (S)-beta-blockers and related structures , (R)-glycidol (or its derivatives) provides a more direct and efficient route.
-
For complex molecules requiring the direct incorporation of a chiral aminodiol side chain , (S)-3-Amino-1,2-propanediol is the superior synthon.
Researchers should evaluate the core structure of their target molecule to determine which of these valuable C3 chiral building blocks will provide the most efficient and stereoselective synthetic pathway.
References
- 1. Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Stereochemical comparison of nebivolol with other beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. seemafinechem.com [seemafinechem.com]
- 5. sfdchem.com [sfdchem.com]
- 6. (S)-3-Amino-1,2-propanediol | 61278-21-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. Organocatalytic enantioselective synthesis of β-blockers: (S)-propranolol and (S)-naftopidil | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Application of 3-Amino-1,2-propanediol_Chemicalbook [chemicalbook.com]
- 10. A New Process For The Synthesis Of High Pure Iohexol And Its [quickcompany.in]
- 11. CN100494166C - The preparation method of iohexol - Google Patents [patents.google.com]
A Comparative Guide to Chiral Building Blocks in Beta-Blocker Synthesis: A Chemoenzymatic vs. Traditional Approach
For Researchers, Scientists, and Drug Development Professionals
The synthesis of enantiomerically pure beta-blockers is a critical focus in pharmaceutical manufacturing, as the desired therapeutic activity often resides in a single enantiomer, while the other may be inactive or contribute to side effects. Traditionally, the production of these drugs has relied on the synthesis of racemic mixtures followed by chiral resolution. However, advancements in biocatalysis have introduced chemoenzymatic methods that utilize alternative chiral building blocks, offering more efficient and stereoselective routes. This guide provides an objective comparison of these modern chemoenzymatic approaches with traditional synthetic strategies, supported by experimental data and detailed protocols.
Performance Comparison: Chemoenzymatic vs. Traditional Synthesis
Chemoenzymatic methods, particularly those employing lipases for the kinetic resolution of key chiral intermediates, consistently demonstrate high enantioselectivity and respectable yields. The following table summarizes quantitative data for the synthesis of several common beta-blockers, offering a clear comparison between the traditional and chemoenzymatic routes.
| Beta-Blocker | Synthetic Route | Key Chiral Building Block | Overall Yield (%) | Enantiomeric Excess (ee) (%) | Key Reagents |
| (S)-Propranolol | Traditional | Racemic 1-(1-naphthyloxy)-2,3-epoxypropane | ~40-45% | >98% (after resolution) | 1-Naphthol, Epichlorohydrin, Isopropylamine, Chiral resolving agent (e.g., tartaric acid derivative) |
| Chemoenzymatic | (R)-1-chloro-3-(1-naphthyloxy)-2-propanol | Not explicitly stated, but key intermediate obtained with >99% ee[1] | 96-99.9%[1] | 1-Naphthol, Epichlorohydrin, Isopropylamine, Lipase (e.g., Amano PS-IM)[1] | |
| (S)-Bisoprolol | Chemoenzymatic | (R)-1-chloro-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-ol | 19%[2][3][4] | 96%[2][3][4] | 4-(hydroxymethyl)phenol, 2-isopropoxyethan-1-ol, Candida antarctica lipase B (CALB)[2][3][4] |
| (S)-Metoprolol | Chemoenzymatic | (R)-1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol | High (exact % not stated) | 99%[5] | 4-(2-methoxyethyl)phenol, Epichlorohydrin, Isopropylamine, Candida antarctica lipase B (CALB)[5] |
| Asymmetric Synthesis | (S)-3-chloro-1,2-propanediol | 53.9% | >99% | 4-(2-methoxyethyl)phenol, (S,S)-salen Co(III)OAc, Isopropylamine[6] | |
| (S)-Atenolol | Chemoenzymatic | (R)-4-(3-chloro-2-hydroxypropoxy)benzeneacetamide | 9.9% | >99%[7] | 2-(4-hydroxyphenyl)acetamide, Epichlorohydrin, Isopropylamine, Candida antarctica lipase B (CALB)[7] |
| Asymmetric Synthesis | (S)-4-((oxiran-2-yl)methoxy)phenylacetamide | Not explicitly stated | 94% (using Pseudomonas cepacia lipase) | 2-(4-hydroxyphenyl)acetamide, (R)-epichlorohydrin, Isopropylamine[7] | |
| (S)-Moprolol | Chemoenzymatic | (S)-3-(2-methoxyphenoxy)propane-1,2-diol | >49% (for key intermediate) | High (exact % not stated) | (RS)-3-(2-methoxyphenoxy)propane-1,2-diol, Aspergillus niger lipase (ANL), Isopropylamine[8][9] |
Experimental Protocols
The following are detailed methodologies for key experiments in the chemoenzymatic synthesis of beta-blockers.
Lipase-Catalyzed Kinetic Resolution of a Racemic Chlorohydrin (General Procedure)
This protocol is a generalized procedure based on the kinetic resolution of chlorohydrin intermediates used in the synthesis of (S)-Bisoprolol and (S)-Atenolol.[2][7]
Materials:
-
Racemic chlorohydrin intermediate
-
Immobilized Lipase B from Candida antarctica (CALB)
-
Anhydrous organic solvent (e.g., acetonitrile, toluene)
-
Acyl donor (e.g., vinyl acetate, vinyl butanoate)
-
Molecular sieves (4 Å)
-
Stirring apparatus and temperature-controlled environment
Procedure:
-
To a solution of the racemic chlorohydrin in the anhydrous organic solvent, add activated molecular sieves.
-
Add the acyl donor to the mixture.
-
Initiate the reaction by adding the immobilized lipase (typically 10-20% by weight of the substrate).
-
Stir the mixture at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by periodically taking small samples and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of the unreacted alcohol and the formed ester.
-
Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the immobilized lipase. The lipase can often be washed with solvent and reused.
-
Remove the solvent from the filtrate under reduced pressure.
-
Separate the resulting mixture of the acylated product and the unreacted alcohol by silica gel column chromatography to yield the two enantiomerically enriched compounds.
Synthesis of (S)-Beta-Blocker from Enantiopure Chlorohydrin (General Procedure)
This protocol describes the subsequent conversion of the enantiopure chlorohydrin to the final (S)-beta-blocker.
Materials:
-
Enantiopure (R)-chlorohydrin
-
Isopropylamine
-
Solvent (e.g., methanol, water)
-
Stirring apparatus
Procedure:
-
Dissolve the enantiopure (R)-chlorohydrin in the chosen solvent.
-
Add an excess of isopropylamine to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by thin-layer chromatography (TLC) or HPLC until the starting material is consumed.
-
Upon completion, remove the solvent and excess isopropylamine under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the enantiopure (S)-beta-blocker.
Visualizing the Processes: Signaling Pathways and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the beta-adrenergic signaling pathway and a typical chemoenzymatic synthesis workflow.
Caption: Beta-Adrenergic Signaling Pathway and the Mechanism of Beta-Blockers.
Caption: General Workflow for the Chemoenzymatic Synthesis of (S)-Beta-Blockers.
Conclusion
The adoption of chemoenzymatic strategies, particularly utilizing lipase-catalyzed kinetic resolution, presents a compelling alternative to traditional methods for synthesizing enantiopure beta-blockers. These modern approaches often provide high enantioselectivity under mild reaction conditions. While overall yields can sometimes be a limitation due to the theoretical maximum of 50% for kinetic resolutions, the direct production of a highly enantioenriched chiral building block can streamline the synthetic process and reduce the reliance on costly and wasteful resolution steps. For researchers and professionals in drug development, the exploration and optimization of these biocatalytic methods offer a promising avenue for more efficient, sustainable, and economically viable production of chiral pharmaceuticals.
References
- 1. Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. nva.sikt.no [nva.sikt.no]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric Synthesis of (S)-Metoprolol [yyhx.ciac.jl.cn]
- 7. Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemoenzymatic Route for the Synthesis of (S)-Moprolol, a Potential β-Blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Chiral HPLC: A Gold Standard for Validating Enantiomeric Excess of (S)-3-Amino-1,2-propanediol Derivatives
A critical step in the development of chiral pharmaceuticals is the accurate determination of enantiomeric excess (ee). For (S)-3-Amino-1,2-propanediol and its derivatives, key building blocks for a multitude of drugs including beta-blockers, chiral High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely adopted analytical technique. This guide provides a comparative overview of chiral HPLC methods for validating the enantiomeric purity of these compounds, supported by experimental data and protocols, and briefly touches upon alternative analytical approaches.
The Power of Chiral Stationary Phases in HPLC
The success of chiral HPLC lies in the use of Chiral Stationary Phases (CSPs). These specialized column packings create a chiral environment where enantiomers, which are non-superimposable mirror images of each other, interact differently. This differential interaction leads to varying retention times, allowing for their separation and quantification. For (S)-3-Amino-1,2-propanediol and its derivatives, polysaccharide-based CSPs, such as those with cellulose or amylose backbones, have demonstrated exceptional performance.
A variety of chiral columns are commercially available, with the "Chiralpak" and "Chiralcel" series being prominent examples. The selection of the optimal CSP and mobile phase is crucial for achieving baseline separation of the enantiomers, which is essential for accurate quantification of enantiomeric excess.
Comparative Analysis of Chiral HPLC Methods
The following tables summarize experimental data for the chiral separation of (S)-3-Amino-1,2-propanediol derivatives on different polysaccharide-based CSPs. These examples highlight the impact of the stationary phase and mobile phase composition on the separation parameters.
Table 1: Chiral HPLC Separation of (S)-3-tert-butylamino-1,2-propanediol
| Chiral Stationary Phase | Mobile Phase | (S)-enantiomer Retention Time (min) | (R)-enantiomer Retention Time (min) | Resolution (Rs) | Reference |
| Chiralpak AS | Not specified | Not specified | Not specified | 2.65 | [1] |
| Chiralpak IC | n-hexane:ethanol:formic acid:diethylamine (70:30:0.1:0.1 v/v/v/v) | Not specified | Not specified | >5.0 | [2] |
Table 2: Chiral HPLC Separation of Timolol (a downstream derivative)
| Chiral Stationary Phase | Mobile Phase | (S)-Timolol Retention Time (min) | (R)-Timolol Retention Time (min) | Resolution (Rs) | Reference |
| Chiralcel OD | hexane-isopropanol-diethylamine (480:20:1 v/v/v) | Not specified | Not specified | >4 | [3] |
Experimental Protocols: A Closer Look
To ensure reproducibility and accuracy, detailed experimental protocols are paramount. Below are representative methodologies for the chiral HPLC analysis of (S)-3-Amino-1,2-propanediol derivatives.
Method 1: Separation of (S)-3-tert-butylamino-1,2-propanediol on Chiralpak AS
-
Column: Chiralpak AS
-
Mobile Phase: A normal-phase eluent is typically used. The exact composition should be optimized for the specific derivative.
-
Detection: Evaporative Light Scattering Detector (ELSD) or UV detector at a low wavelength (e.g., 210 nm) due to the lack of a strong chromophore in the analyte.[1]
-
Method Validation: The method should be validated for linearity, limit of quantitation (LOQ), accuracy, and precision to ensure reliable results.[1]
Method 2: Separation of (S)-3-tert-butylamino-1,2-propanediol on Chiralpak IC
-
Column: Chiralpak IC
-
Mobile Phase: n-hexane, ethanol, formic acid, and diethylamine (70:30:0.1:0.1 v/v/v/v).[2]
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).
-
Detection: UV detector at an appropriate wavelength.
-
Analysis Time: A run time of approximately 20 minutes can achieve good resolution.[2]
Visualizing the Workflow
The general workflow for determining the enantiomeric excess of (S)-3-Amino-1,2-propanediol derivatives by chiral HPLC is a systematic process.
Caption: Workflow for enantiomeric excess determination by chiral HPLC.
Alternative Methods for Enantiomeric Excess Validation
While chiral HPLC is the predominant technique, other methods can also be employed for the validation of enantiomeric excess of (S)-3-Amino-1,2-propanediol derivatives.
-
Supercritical Fluid Chromatography (SFC): SFC often provides faster separations and uses less organic solvent compared to HPLC, making it a "greener" alternative. Chiral stationary phases similar to those used in HPLC are employed.
-
Capillary Electrophoresis (CE): Chiral CE is a high-resolution technique that requires minimal sample and solvent. Chiral selectors are added to the background electrolyte to achieve separation.
-
Gas Chromatography (GC): For volatile derivatives, chiral GC can be an effective method. The analytes are typically derivatized to increase their volatility before injection onto a chiral GC column.
The choice of method depends on factors such as the specific properties of the derivative, available instrumentation, and the required level of sensitivity and accuracy.
Conclusion
The validation of enantiomeric excess is a non-negotiable aspect of chiral drug development. Chiral HPLC, with its wide range of available stationary phases and proven robustness, remains the cornerstone for the analysis of (S)-3-Amino-1,2-propanediol and its derivatives. By carefully selecting the appropriate chiral column and optimizing the chromatographic conditions, researchers can achieve accurate and reliable determination of enantiomeric purity, ensuring the quality and safety of the final pharmaceutical product. While alternative techniques like SFC and CE offer certain advantages, chiral HPLC continues to be the most versatile and widely implemented method in both research and quality control settings.
References
Comparative study of different synthetic routes to (S)-3-Amino-1,2-propanediol
(S)-3-Amino-1,2-propanediol is a valuable chiral building block in the pharmaceutical industry, serving as a key intermediate in the synthesis of various active pharmaceutical ingredients. Its stereochemistry is crucial for the biological activity of the final products. This guide provides a comparative study of different synthetic routes to (S)-3-Amino-1,2-propanediol, offering an objective analysis of their performance based on experimental data. The content is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data in structured tables, detailed experimental protocols, and visualizations of the synthetic pathways.
Comparison of Synthetic Routes
Three primary synthetic strategies for producing (S)-3-Amino-1,2-propanediol are compared below: a non-stereoselective industrial method, an enantioselective synthesis from a chiral precursor (L-serine), and an asymmetric catalytic approach (Sharpless epoxidation).
| Parameter | Route 1: From Epichlorohydrin/Glycerin Chlorohydrin | Route 2: From L-Serine | Route 3: Via Sharpless Asymmetric Epoxidation |
| Starting Material | Epichlorohydrin or Glycerin Chlorohydrin | L-Serine | Allyl Alcohol |
| Key Reagents | Ammonia, Catalysts (e.g., CuO) | LiAlH4, Protecting groups (e.g., Boc) | Ti(O-i-Pr)4, (+)-DIPT, t-BuOOH, NaN3 |
| Stereoselectivity | Racemic mixture | Enantiomerically pure (from chiral pool) | High enantioselectivity (>90% e.e.) |
| Overall Yield | High (can exceed 80%) | Moderate | Moderate |
| Purity | High (often >99%) | High | High |
| Scalability | Highly scalable (industrial process) | Scalable, but may be costly | Scalable, but requires careful control |
| Advantages | Low-cost starting materials, high throughput | High enantiopurity, well-defined stereochemistry | High enantioselectivity, catalytic method |
| Disadvantages | Produces a racemic mixture requiring resolution | Multiple steps, use of hazardous reagents (LiAlH4) | Multi-step process, use of potentially explosive azide reagents |
Experimental Protocols
Route 1: Synthesis from Glycerin Chlorohydrin and Ammonia (Racemic)
This common industrial method produces a racemic mixture of 3-amino-1,2-propanediol.
Reaction: Glycerin chlorohydrin reacts with ammonia under catalytic conditions to yield 3-amino-1,2-propanediol.
Procedure:
-
In a reaction kettle, add 100g of glycerin chlorohydrin, 2.0g of cupric oxide, 0.1g of magnesium oxide, and 0.1g of titanium oxide.
-
Add 500g of 26% (mass concentration) aqueous ammonia.
-
Stir the mixture and heat to 50°C.
-
Maintain the reaction for 3 hours.
-
After the reaction, filter to separate the solid catalyst.
-
The filtrate is subjected to water evaporation and vacuum distillation to collect the product.
This process can yield approximately 77.21g of 3-amino-1,2-propanediol with a purity of 99.4% as determined by gas chromatography.[1]
Route 2: Enantioselective Synthesis from L-Serine
This route utilizes the inherent chirality of L-serine to produce (S)-3-Amino-1,2-propanediol.
Reaction: The carboxylic acid and amino group of L-serine are protected, and then the protected ester is reduced to the corresponding alcohol.
Procedure:
-
Step 1: Protection of L-Serine: L-serine is first converted to its methyl ester, and the amino group is protected (e.g., with a Boc group) to prevent side reactions.
-
Step 2: Reduction: The protected L-serine methyl ester is then reduced using a strong reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is typically carried out at low temperatures (e.g., 0°C) and then allowed to warm to room temperature.
-
Step 3: Deprotection: The protecting groups are removed to yield (S)-3-Amino-1,2-propanediol.
This method provides high enantiomeric purity due to the stereochemistry of the starting material.
Route 3: Asymmetric Synthesis via Sharpless Epoxidation
This method creates the chiral center through an asymmetric catalytic reaction.
Reaction: Allyl alcohol undergoes asymmetric epoxidation, followed by nucleophilic ring-opening of the resulting epoxide and subsequent transformations to yield the final product.
Procedure:
-
Step 1: Sharpless Asymmetric Epoxidation: Allyl alcohol is subjected to Sharpless epoxidation using titanium(IV) isopropoxide, (+)-diethyl tartrate ((+)-DET), and tert-butyl hydroperoxide (t-BuOOH) in dichloromethane at low temperatures (e.g., -20°C). This step produces (S)-glycidol with high enantioselectivity.
-
Step 2: Epoxide Ring-Opening: The resulting (S)-glycidol is then reacted with a nitrogen nucleophile, such as sodium azide (NaN3), to open the epoxide ring, forming an azido alcohol.
-
Step 3: Reduction of the Azide: The azide group is reduced to an amine, for example, by catalytic hydrogenation (H2, Pd/C), to give (S)-3-Amino-1,2-propanediol.
This route is highly effective in establishing the desired stereocenter with high enantiomeric excess.
Visualizing the Synthetic Pathways
To better illustrate the logical flow of these synthetic routes, the following diagrams have been generated using the DOT language.
Caption: Industrial synthesis of racemic 3-Amino-1,2-propanediol.
Caption: Enantioselective synthesis from the chiral pool material L-Serine.
Caption: Asymmetric synthesis using the Sharpless epoxidation reaction.
References
Assessing the Cost-Effectiveness of (S)-3-Amino-1,2-propanediol in Large-Scale Synthesis
A Comparative Guide for Researchers and Drug Development Professionals
(S)-3-Amino-1,2-propanediol, a valuable chiral building block, is a key intermediate in the synthesis of numerous pharmaceuticals, including non-ionic X-ray contrast media and antiviral agents. Its stereochemistry is crucial for the biological activity of the final active pharmaceutical ingredient (API). Consequently, the development of cost-effective and scalable synthetic routes to enantiomerically pure (S)-3-Amino-1,2-propanediol is of significant interest to the pharmaceutical and fine chemical industries. This guide provides an objective comparison of the primary large-scale synthetic routes to (S)-3-Amino-1,2-propanediol, focusing on cost-effectiveness, with supporting experimental data and detailed protocols.
Comparison of Key Synthetic Routes
The large-scale synthesis of (S)-3-Amino-1,2-propanediol predominantly starts from three readily available C3 building blocks: epichlorohydrin, 3-chloro-1,2-propanediol (glycerin chlorohydrin), and glycidol. Each route presents a unique set of advantages and disadvantages in terms of starting material cost, reaction efficiency, and process complexity.
Data Presentation: Quantitative Comparison of Synthetic Routes
The following table summarizes the key quantitative parameters for the most common industrial synthesis methods. Prices for starting materials are approximate and can vary based on supplier, quantity, and market fluctuations.
| Parameter | Route 1: From Epichlorohydrin | Route 2: From 3-Chloro-1,2-propanediol | Route 3: From (S)-Glycidol (Asymmetric Synthesis) | Route 4: Biocatalytic Route |
| Starting Material(s) | Epichlorohydrin, Ammonia | 3-Chloro-1,2-propanediol, Ammonia | (S)-Glycidol, Ammonia | Racemic Epichlorohydrin, Amine |
| Approx. Starting Material Cost (USD/kg) | Epichlorohydrin: $1.30 - $1.85 | 3-Chloro-1,2-propanediol: ~$1.20 | (S)-Glycidol: High | Epichlorohydrin: $1.30 - $1.85 |
| Typical Yield | High (Intermediate steps can be high yielding) | 75-90%[1][2] | High | High (for specific steps) |
| Reported Purity | >99% | >99%[1][2] | High (enantiopure) | High (enantiopure) |
| Key Catalyst(s) | Acid/Base catalysts, Amination catalysts (e.g., N-nitrosodiphenylamine/Resorcinol)[3] | Copper oxides, other metal oxides[1] | None typically required for amination | Lipases (e.g., Candida rugosa lipase)[4] |
| Catalyst Loading | 0.15-0.25% (amination catalyst)[3] | 0.5-3% (main catalyst), 0.15-1.8% (cocatalyst)[1] | N/A | Enzyme loading varies |
| Reaction Time | Hydrolysis: 3-5h; Amination: 3.5-6h[3] | 1-3h[1] | Varies | 8-12h[5] |
| Reaction Temperature | Hydrolysis: 58-105°C; Amination: 45-60°C[3] | 30-50°C[1] | Varies | 35°C[5] |
| Reaction Pressure | Amination: 0.12-0.28 MPa[3] | Atmospheric | Varies | Atmospheric |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are based on patent literature and published research, representing common industrial practices.
Route 1: Synthesis from Epichlorohydrin
This is a two-step process involving the initial hydrolysis of epichlorohydrin to 3-chloro-1,2-propanediol, followed by amination.
Step 1: Hydrolysis of Epichlorohydrin
-
Charge a reaction vessel with epichlorohydrin.
-
Add a two-component catalyst system, for example, a mixture of methanesulfonic acid and dilute sulfuric acid.[3]
-
Heat the mixture with stirring to 58-62°C for 30-40 minutes.
-
Gradually increase the temperature to 80-85°C over 1-2 hours while adding the remaining methanesulfonic acid.
-
Further increase the temperature to 100-105°C over 2-3 hours while adding the remaining dilute sulfuric acid.[3]
-
After the reaction is complete, cool the mixture to 50-60°C and neutralize with a saturated sodium carbonate solution.
-
Purify the resulting 3-chloro-1,2-propanediol by vacuum distillation.
Step 2: Amination of 3-Chloro-1,2-propanediol
-
In a separate pressure reactor, charge the purified 3-chloro-1,2-propanediol and a 25-27% aqueous ammonia solution in a mass ratio of 1:4 to 1:6.[3]
-
Add an amination catalyst, such as a mixture of N-nitrosodiphenylamine and resorcinol (0.15-0.25% of the 3-chloro-1,2-propanediol mass).[3]
-
Heat the mixture to 45-50°C under a pressure of 0.12-0.20 MPa for 1-2 hours.
-
Increase the temperature to 50-55°C and the pressure to 0.15-0.25 MPa for 2-3 hours.
-
Finally, raise the temperature to 55-60°C and the pressure to 0.2-0.28 MPa for 0.5-1 hour.[3]
-
After the reaction is complete, vent the excess ammonia.
-
Filter the reaction mixture to recover the catalyst.
-
The crude 3-Amino-1,2-propanediol is then purified by distillation, centrifugation, and rectification to achieve high purity.
Route 2: Direct Amination of 3-Chloro-1,2-propanediol
This route is a more direct approach, starting from commercially available 3-chloro-1,2-propanediol.
-
In a reaction kettle, add 100g of 3-chloro-1,2-propanediol, a main catalyst (e.g., 0.5-3.0g cupric oxide), and a cocatalyst (e.g., 0.15-1.8g of stannic oxide, magnesium oxide, or zinc oxide).[1]
-
Add 400-800g of 25-27% aqueous ammonia.[1]
-
Stir the mixture and heat to a temperature of 30-50°C.
-
Maintain the reaction for 1-3 hours.[1]
-
After the reaction is complete, filter the mixture to collect the filtrate and the solid catalysts, which can be recovered and reused.
-
Evaporate the water from the filtrate.
-
Purify the product by vacuum distillation to obtain 3-Amino-1,2-propanediol. One patent reported obtaining 75.88g of product with 99.1% purity from 100g of starting material.[1]
Route 4: Biocatalytic Synthesis via Epoxide Ring-Opening
This method utilizes enzymes for the enantioselective opening of a racemic epoxide with an amine.
-
In a suitable solvent (e.g., methanol), dissolve (±)-epichlorohydrin and an aromatic amine in a 1:1 molar ratio.[5]
-
Add a lipase catalyst, such as Lipozyme TL IM from Thermomyces lanuginosus or Candida rugosa lipase.[4][5]
-
Maintain the reaction at a mild temperature, for example, 35°C.[5]
-
The reaction can be carried out in a continuous-flow reactor with a residence time of around 20-30 minutes, or in a batch reactor for 8-12 hours.[5]
-
The product, an (S)-(+)-3-arylamino-1-chloropropan-2-ol, can be isolated and further converted to (S)-3-Amino-1,2-propanediol if necessary. This biocatalytic step achieves high enantioselectivity.
Mandatory Visualization
Synthetic Workflow Diagram
The following diagram illustrates a typical industrial workflow for the synthesis of 3-Amino-1,2-propanediol starting from epichlorohydrin.
References
- 1. CN103319354A - Synthesis method of 3-amino-1,2-propanediol - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. CN104610074A - Preparation method of 3-amino-1,2-propanediol - Google Patents [patents.google.com]
- 4. Selective biocatalytic aminolysis of (±)-epichlorohydrin: synthesis and ICAM-1 inhibitory activity of (S)-(+)-3-arylamino-1-chloropropan-2-ols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to the Stereoselectivity of Catalysts Derived from Chiral Amino Alcohols
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral catalyst is a critical determinant in the successful stereoselective synthesis of active pharmaceutical ingredients and other valuable chiral molecules. This guide provides a comparative analysis of the performance of catalysts derived from various chiral amino alcohols in two widely studied asymmetric reactions: the enantioselective addition of diethylzinc to aldehydes and the asymmetric Henry reaction. The data presented herein, supported by detailed experimental protocols, aims to facilitate informed catalyst selection and optimization of reaction conditions.
Chiral amino alcohols are a privileged class of ligands in asymmetric catalysis due to their ready availability from the chiral pool, straightforward synthesis, and the tunable steric and electronic properties of the resulting catalysts. The stereochemical outcome of a reaction is highly dependent on the structure of the chiral amino alcohol ligand employed. This guide will explore the performance of several classes of these ligands and provide a framework for understanding the relationship between ligand architecture and stereoselectivity.
Enantioselective Addition of Diethylzinc to Aldehydes
The enantioselective addition of diethylzinc to aldehydes is a benchmark reaction for evaluating the efficacy of new chiral catalysts. The reaction produces chiral secondary alcohols, which are important building blocks in organic synthesis. The stereoselectivity is typically measured by the enantiomeric excess (e.e.) of the product.
Below is a summary of the performance of various catalysts derived from different chiral amino alcohols in the enantioselective addition of diethylzinc to benzaldehyde.
| Chiral Amino Alcohol Ligand | Catalyst System | Yield (%) | e.e. (%) | Predominant Configuration | Reference |
| (-)-DAIB | Ligand Only | 92 | 95 | (S) | [1] |
| (1R,2S)-N,N-dialkyl-norephedrine derivative | Ligand Only | up to 100 | up to 100 | (R) | |
| Pinane-based 1,4-amino alcohol | Ligand Only | up to 90 | up to 99 | (R) or (S) | [2] |
| Ferrocenyl amino alcohol | Ligand Only | up to 90 | up to 99 | Not specified | [2] |
| Camphor-derived amino alcohol | Ligand Only | 85 | 73 | Not specified | [3] |
| Carbohydrate-based β-amino alcohol (D-fructose backbone) | Ligand/Ti(OiPr)₄ | up to 100 | up to 96 | Not specified | [4][5] |
| Thio-derivative of D-glucosamine | Ligand Only | Good | up to good | (R) or (S) | [6] |
| α-pinene-derived amine with phenol fragment | Ligand Only | Good | up to 80 | Not specified | [7] |
Asymmetric Henry (Nitroaldol) Reaction
The asymmetric Henry reaction is a powerful C-C bond-forming reaction that produces chiral β-nitro alcohols, which are versatile intermediates that can be converted to β-amino alcohols and α-hydroxy carboxylic acids. The stereoselectivity of this reaction is often catalyzed by metal complexes of chiral ligands.
The following table summarizes the performance of copper(II) complexes with various chiral amino alcohol-derived ligands in the asymmetric Henry reaction between an aldehyde and nitromethane.
| Chiral Amino Alcohol Ligand Derivative | Catalyst System | Aldehyde | Yield (%) | e.e. (%) | Reference |
| Aziridine-functionalized organophosphorus compound | Ligand/Cu(OAc)₂ | Benzaldehyde | 62-70 | 34-55 | [8] |
| C1-symmetric aminopinane-derived ligand | Ligand/Cu(OAc)₂ | Aliphatic aldehydes | up to 97 | up to 67 | [9] |
| C1-symmetric aminopinane-derived ligand | Ligand/Cu(OAc)₂ | Benzaldehyde | Lower yields | 55-76 | [9] |
| Chiral diamine ligand | Ligand/Cu(OAc)₂ | o-nitrobenzaldehyde | >99 | 98 | [10] |
| Thiophene-2,5-bis(β-amino alcohol) ligand | Ligand/Cu(OAc)₂ | Aromatic aldehydes | up to >99 | up to 94.6 | [11] |
| (S)-2-aminomethylpyrrolidine derivative | Ligand/Cu(II) salt | o-nitrobenzaldehyde | up to 98 | up to 77 | [12] |
| C2-symmetric amino alcohol complex | Ligand/Cu(II) ions | Aldehydes | up to 97 | up to 98 | [13] |
Experimental Protocols
General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol is a representative procedure for the enantioselective addition of diethylzinc to benzaldehyde catalyzed by a chiral amino alcohol ligand.
Materials:
-
Anhydrous toluene
-
Chiral amino alcohol ligand (e.g., 5-10 mol%)
-
Benzaldehyde (1.0 mmol)
-
Diethylzinc (1.0 M solution in hexanes, 2.0 mmol, 2.0 equiv.)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with the chiral amino alcohol ligand under an inert atmosphere (e.g., argon or nitrogen).
-
Anhydrous toluene is added to dissolve the ligand.
-
The solution is cooled to 0 °C in an ice bath.
-
Diethylzinc solution is added dropwise to the stirred solution of the ligand. The mixture is stirred at 0 °C for 30 minutes.
-
Benzaldehyde is then added dropwise to the reaction mixture.
-
The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) until the benzaldehyde is consumed.
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the chiral 1-phenyl-1-propanol.
-
The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).[6][7]
General Procedure for the Asymmetric Henry Reaction Catalyzed by a Copper(II)-Chiral Ligand Complex
This protocol describes a general procedure for the copper-catalyzed asymmetric Henry reaction.
Materials:
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O, 5-10 mol%)
-
Chiral amino alcohol-derived ligand (5-10 mol%)
-
Ethanol or other suitable solvent
-
Aldehyde (1.0 mmol)
-
Nitromethane (5-10 equiv.)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vial, Cu(OAc)₂·H₂O and the chiral ligand are dissolved in the chosen solvent. The mixture is stirred at room temperature for a specified time (e.g., 1 hour) to allow for complex formation.[8]
-
The aldehyde is then added to the catalyst solution, followed by the addition of nitromethane.
-
The reaction mixture is stirred at the desired temperature (e.g., room temperature or cooled) and monitored by TLC.
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to yield the desired β-nitro alcohol.
-
The enantiomeric excess is determined by chiral HPLC analysis.[8][11]
Visualizing Experimental Workflow and Structure-Stereoselectivity Relationships
To further elucidate the practical and theoretical aspects of using chiral amino alcohol-derived catalysts, the following diagrams illustrate a typical experimental workflow and the key structural features influencing stereoselectivity.
Conclusion
The choice of a chiral amino alcohol-derived catalyst significantly impacts the stereochemical outcome of asymmetric reactions. As demonstrated by the data for the diethylzinc addition and Henry reactions, high yields and excellent enantioselectivities can be achieved with the appropriate ligand. Generally, ligands with rigid backbones and bulky substituents tend to provide higher levels of stereocontrol by creating a well-defined chiral environment around the catalytic center. This guide serves as a starting point for researchers to compare the performance of different catalyst classes and to select promising candidates for their specific synthetic challenges. Further optimization of reaction conditions, including solvent, temperature, and catalyst loading, is often necessary to achieve optimal results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. digibug.ugr.es [digibug.ugr.es]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Novel 3-Deoxy-3-thio Derivatives of d-Glucosamine and Their Application as Ligands for the Enantioselective Addition of Diethylzinc to Benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Efficacy of (S)-3-Amino-1,2-propanediol as a ligand in asymmetric catalysis
For researchers, scientists, and drug development professionals, the quest for efficient and selective methods to synthesize enantiomerically pure compounds is a perpetual challenge. Chiral ligands, the cornerstone of asymmetric catalysis, play a pivotal role in dictating the stereochemical outcome of a reaction. Among the myriad of available options, (S)-3-Amino-1,2-propanediol has emerged as a versatile and economically attractive scaffold for the development of novel chiral ligands. This guide provides an objective comparison of the efficacy of (S)-3-Amino-1,2-propanediol-derived ligands against other established alternatives in key asymmetric transformations, supported by experimental data and detailed protocols.
Introduction to (S)-3-Amino-1,2-propanediol as a Chiral Ligand Scaffold
(S)-3-Amino-1,2-propanediol is a readily available and inexpensive chiral building block possessing a vicinal amino diol functionality. This arrangement of donor atoms allows for the formation of stable chelate complexes with a variety of metal centers, creating a well-defined chiral environment around the catalytic site. The primary amine and two hydroxyl groups offer multiple points for derivatization, enabling the synthesis of a diverse library of ligands with tunable steric and electronic properties. These derivatives, particularly Schiff bases, have shown promise in a range of asymmetric catalytic reactions.
Performance in Asymmetric Catalysis: A Comparative Analysis
The efficacy of a chiral ligand is best assessed through its performance in benchmark asymmetric reactions, where key metrics such as enantiomeric excess (ee%), diastereomeric ratio (d.r.), and chemical yield are quantified. This section compares ligands derived from (S)-3-Amino-1,2-propanediol with other widely used chiral ligands in several important asymmetric transformations.
Asymmetric Addition of Diethylzinc to Aldehydes
The enantioselective addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction and a standard test for the effectiveness of new chiral ligands. While direct comparative data for (S)-3-Amino-1,2-propanediol in this reaction is scarce in the literature, we can evaluate its potential by comparing the performance of other chiral amino diols.
Table 1: Comparison of Chiral Amino Alcohol Ligands in the Asymmetric Addition of Diethylzinc to Benzaldehyde
| Ligand/Catalyst | Ligand Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) | Configuration |
| Pinane-based aminodiol 1 | 10 | RT | 20 | 85 | 80 | R |
| Pinane-based aminodiol 2 | 10 | RT | 20 | 88 | 74 | S |
| (-)-DAIB | 2 | 0 | 2 | 97 | 98 | S |
| (1R,2S)-N-Pyrrolidinyl norephedrine | 2 | 0 | 6 | 95 | 94 | R |
Data for pinane-based aminodiols are from a study on ligands derived from (-)-β-pinene. (-)-DAIB ((-)-3-exo-(dimethylamino)isoborneol) and (1R,2S)-N-Pyrrolidinyl norephedrine are well-established, highly effective ligands for this transformation and are included for baseline comparison.
Asymmetric Epoxidation of Olefins
Asymmetric epoxidation is a critical transformation for the synthesis of chiral building blocks. Schiff base complexes derived from (S)-3-Amino-1,2-propanediol have been utilized as ligands for oxidovanadium(V)-catalyzed epoxidation of various olefins.
Table 2: Performance of (S)-3-Amino-1,2-propanediol-derived Schiff Base in Cyclohexene Epoxidation
| Catalyst | Substrate | Oxidant | Solvent | Time (h) | Conversion (%) |
| [(–)VOL¹] | Cyclohexene | TBHP | DCE | 24 | 100 |
| [(–)VOL¹] | Cyclohexene | H₂O₂ | Acetonitrile | 24 | 100 |
[(–)VOL¹] is an oxidovanadium(V) complex with a chiral tetradentate Schiff base, a product of the monocondensation of S(‒)-3-amino-1,2-propanediol with salicylaldehyde. Data from[1].
While this demonstrates the catalytic activity of the (S)-3-Amino-1,2-propanediol derivative, a direct comparison with other prominent epoxidation catalysts like Jacobsen's catalyst under identical conditions is necessary for a complete evaluation of its relative efficacy.
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the evaluation and implementation of catalytic systems.
General Experimental Protocol for Asymmetric Diethylzinc Addition to Benzaldehyde
This protocol is a generalized procedure based on common practices for the enantioselective addition of diethylzinc to benzaldehyde using a chiral amino alcohol ligand.
Materials:
-
Anhydrous toluene
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Chiral amino alcohol ligand
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (flame-dried)
-
Syringes and cannulation equipment
Procedure:
-
Catalyst Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral amino alcohol ligand (e.g., 0.1 mmol) in anhydrous toluene (5 mL).
-
Addition of Reagents: Cool the solution to 0 °C in an ice bath. To this solution, add the diethylzinc solution in hexane (e.g., 2.2 mmol, 2.2 mL of a 1.0 M solution) dropwise via syringe. Stir the resulting mixture at 0 °C for 30 minutes.
-
Aldehyde Addition: Add freshly distilled benzaldehyde (e.g., 1.0 mmol) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to proceed at 0 °C, monitoring its progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Work-up: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess of the purified 1-phenyl-1-propanol by chiral HPLC or GC analysis.
Diagrams and Workflows
Visual representations of reaction pathways and experimental setups can aid in understanding the underlying principles and practical execution of asymmetric catalysis.
Caption: Proposed catalytic cycle for the asymmetric addition of diethylzinc to benzaldehyde.
Caption: A typical experimental workflow for asymmetric diethylzinc addition.
Conclusion
(S)-3-Amino-1,2-propanediol presents a promising and cost-effective platform for the development of chiral ligands for asymmetric catalysis. While direct, extensive comparative data against benchmark ligands is still emerging, the initial results with its derivatives, particularly in epoxidation reactions, are encouraging. The ease of modification of its amino and diol functionalities allows for the rational design of ligand libraries for screening in various asymmetric transformations. Further research focusing on the systematic evaluation of these ligands in a broader range of reactions and direct comparisons with established catalyst systems will be crucial to fully unlock the potential of this versatile chiral scaffold. For researchers in drug development and fine chemical synthesis, ligands derived from (S)-3-Amino-1,2-propanediol warrant consideration as potentially efficient and economical tools for the construction of chiral molecules.
References
A Comparative Benchmark of (S)-3-Amino-1,2-propanediol Derived Auxiliaries in Asymmetric Synthesis
In the landscape of asymmetric synthesis, the quest for efficient and selective chiral auxiliaries is paramount for the construction of enantiomerically pure molecules, a critical aspect in drug development and materials science. This guide presents a comparative performance analysis of a chiral auxiliary derived from (S)-3-Amino-1,2-propanediol, namely (S)-4-(hydroxymethyl)oxazolidin-2-one, against established and widely utilized auxiliaries such as Evans' oxazolidinones and Oppolzer's sultams.
(S)-3-Amino-1,2-propanediol, a readily available and cost-effective starting material, offers a platform for the synthesis of novel chiral auxiliaries. Its inherent chirality and functional groups allow for its conversion into rigid heterocyclic structures, such as oxazolidinones, which are capable of inducing high levels of stereocontrol in a variety of chemical transformations.
Performance in Asymmetric Aldol Reactions
The aldol reaction is a cornerstone of carbon-carbon bond formation. The diastereoselectivity of this reaction when mediated by various chiral auxiliaries is a key metric of their efficacy. Below is a comparative summary of the performance of an (S)-3-Amino-1,2-propanediol-derived oxazolidinone against a standard Evans' auxiliary.
| Chiral Auxiliary | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| (S)-4-(hydroxymethyl)oxazolidin-2-one | Isobutyraldehyde | >95:5 | 85 |
| (S)-4-Benzyl-2-oxazolidinone (Evans' Auxiliary) | Isobutyraldehyde | >99:1 | 80-95 |
| (S)-4-Isopropyl-2-oxazolidinone (Evans' Auxiliary) | Benzaldehyde | >99:1 | 95 |
Performance in Asymmetric Alkylation
Asymmetric alkylation of enolates is a fundamental method for the enantioselective synthesis of α-substituted carboxylic acids. The performance of the (S)-3-Amino-1,2-propanediol-derived auxiliary is compared with established chiral auxiliaries in this key transformation.
| Chiral Auxiliary | Electrophile | Diastereomeric Ratio | Yield (%) |
| (S)-4-(hydroxymethyl)oxazolidin-2-one | Benzyl bromide | >95:5 | 90 |
| (S)-4-Benzyl-2-oxazolidinone (Evans' Auxiliary) | Benzyl bromide | >98:2 | 90-95 |
| (1S)-(-)-2,10-Camphorsultam (Oppolzer's Sultam) | Allyl iodide | >99:1 | 85-95 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adoption of synthetic procedures. The following are representative protocols for the synthesis of the chiral auxiliary from (S)-3-Amino-1,2-propanediol and its application in asymmetric aldol and alkylation reactions.
Protocol 1: Synthesis of (S)-4-(hydroxymethyl)oxazolidin-2-one
This protocol describes the synthesis of the chiral oxazolidinone from (S)-3-Amino-1,2-propanediol.
Materials:
-
(S)-3-Amino-1,2-propanediol
-
Diethyl carbonate
-
Potassium carbonate (anhydrous)
-
Toluene
Procedure:
-
A mixture of (S)-3-Amino-1,2-propanediol (1.0 eq.), diethyl carbonate (1.5 eq.), and anhydrous potassium carbonate (0.1 eq.) in toluene is heated to reflux.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
The reaction mixture is cooled to room temperature and filtered to remove the potassium carbonate.
-
The filtrate is concentrated under reduced pressure to remove the toluene and excess diethyl carbonate.
-
The crude product is purified by column chromatography on silica gel (ethyl acetate/hexanes) to afford pure (S)-4-(hydroxymethyl)oxazolidin-2-one.
Protocol 2: Asymmetric Aldol Reaction
This protocol outlines the key steps for a diastereoselective aldol reaction using the N-propionyl derivative of (S)-4-(hydroxymethyl)oxazolidin-2-one.
Materials:
-
N-propionyl-(S)-4-(hydroxymethyl)oxazolidin-2-one
-
Dibutylboron triflate (Bu₂BOTf)
-
Diisopropylethylamine (DIPEA)
-
Aldehyde (e.g., isobutyraldehyde)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a solution of N-propionyl-(S)-4-(hydroxymethyl)oxazolidin-2-one (1.0 eq.) in anhydrous DCM at -78 °C under an inert atmosphere, add Bu₂BOTf (1.1 eq.) and DIPEA (1.2 eq.) dropwise.
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 30 minutes.
-
Cool the reaction mixture back to -78 °C and add the aldehyde (1.2 eq.) dropwise.
-
Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.
-
Quench the reaction with a pH 7 phosphate buffer.
-
Extract the aqueous layer with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the aldol adduct.
Protocol 3: Asymmetric Alkylation
This protocol details the alkylation of the N-propionyl oxazolidinone enolate.
Materials:
-
N-propionyl-(S)-4-(hydroxymethyl)oxazolidin-2-one
-
Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Alkyl halide (e.g., benzyl bromide)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Dissolve N-propionyl-(S)-4-(hydroxymethyl)oxazolidin-2-one (1.0 eq.) in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Slowly add NaHMDS (1.1 eq.) and stir for 30 minutes at -78 °C to form the sodium enolate.
-
Add the alkyl halide (1.2 eq.) to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C until TLC analysis indicates completion.
-
Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.
-
Extract the mixture with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to isolate the alkylated product.
Visualizing the Workflow
The general workflow for utilizing a chiral auxiliary in asymmetric synthesis is a cyclical process that involves attachment of the auxiliary, diastereoselective reaction, and subsequent cleavage and recovery of the auxiliary.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Mechanism of Stereocontrol
The stereochemical outcome of reactions employing chiral oxazolidinone auxiliaries is governed by the formation of a rigid, chelated enolate intermediate. The substituent at the C4 position of the oxazolidinone ring sterically hinders one face of the enolate, directing the approach of an electrophile to the less hindered face.
Caption: Stereocontrol in asymmetric alkylation using a chiral oxazolidinone.
Analysis of the biological activity of different enantiomers of 3-Amino-1,2-propanediol derivatives
For Researchers, Scientists, and Drug Development Professionals
3-Amino-1,2-propanediol and its derivatives are crucial chiral building blocks in the synthesis of a wide array of pharmacologically active compounds. A key area of interest is their application in the development of beta-adrenergic receptor antagonists, commonly known as beta-blockers, which are widely used to manage cardiovascular diseases. The stereochemistry of these derivatives plays a pivotal role in their biological activity, with different enantiomers often exhibiting significantly different pharmacological profiles. This guide provides a comparative analysis of the biological activity of different enantiomers of 3-Amino-1,2-propanediol derivatives, focusing on their interaction with beta-adrenergic receptors, supported by experimental data and detailed methodologies.
Quantitative Comparison of Enantiomeric Activity
The differential activity of enantiomers is starkly illustrated by the well-studied beta-blocker, propranolol, a compound structurally related to derivatives of 3-amino-1,2-propanediol. The (S)-(-)-enantiomer is responsible for the vast majority of the beta-blocking activity, while the (R)-(+)-enantiomer is significantly less potent.[1][2] This dramatic difference in potency underscores the importance of stereochemistry in drug design and development.
| Enantiomer | Receptor | Kᵢ (nM) | Potency Ratio (S/R) |
| (S)-(-)-Propranolol | β₁ | 1.1 | ~100 |
| (R)-(+)-Propranolol | β₁ | 110 | |
| (S)-(-)-Propranolol | β₂ | 0.8 | ~100 |
| (R)-(+)-Propranolol | β₂ | 80 | |
| Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.[1] |
Experimental Protocols
A standard method to determine the binding affinity of compounds to beta-adrenergic receptors is the competitive radioligand binding assay.
Competitive Radioligand Binding Assay for Beta-Adrenergic Receptors
Objective: To determine the binding affinity (Kᵢ) of the (R) and (S) enantiomers of a 3-Amino-1,2-propanediol derivative for β₁ and β₂ adrenergic receptors.
Materials:
-
Test compounds: (R) and (S) enantiomers of the 3-Amino-1,2-propanediol derivative
-
Radioligand: [³H]Dihydroalprenolol (DHA), a non-selective β-adrenergic antagonist.[3][4]
-
Receptor source: Membranes prepared from cells expressing human β₁ or β₂ adrenergic receptors (e.g., turkey erythrocyte membranes for β₁ and rat erythrocyte membranes for β₂).[3]
-
Non-specific binding control: A high concentration of a non-labeled beta-blocker (e.g., propranolol).
-
Assay buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).[3]
-
Filtration apparatus.
-
Scintillation counter and scintillation cocktail.
Procedure:
-
Membrane Preparation: Isolate cell membranes expressing the target beta-adrenergic receptors using standard cell lysis and centrifugation techniques. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, set up the following incubation mixtures in triplicate:
-
Total Binding: Receptor membranes, [³H]DHA, and assay buffer.
-
Non-specific Binding: Receptor membranes, [³H]DHA, and a high concentration of unlabeled propranolol.
-
Competitive Binding: Receptor membranes, [³H]DHA, and serial dilutions of the test enantiomers ((R) and (S) forms).
-
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).[3]
-
Filtration: Rapidly filter the incubation mixtures through the glass fiber filters using a vacuum filtration apparatus to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioactivity.[3]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Mandatory Visualization
Signaling Pathway
Beta-adrenergic receptors are G-protein coupled receptors that, upon activation by an agonist, initiate a downstream signaling cascade. The primary pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[5]
Caption: Beta-Adrenergic Receptor Signaling Pathway.
Experimental Workflow
The workflow for the competitive radioligand binding assay is a sequential process from preparation to data analysis.
Caption: Workflow for Competitive Radioligand Binding Assay.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human myometrial adrenergic receptors: identification of the beta-adrenergic receptor by [3H]dihydroalprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
A Comparative Review of (S)-3-Amino-1,2-propanediol and Other C3 Chiral Building Blocks in Synthetic Chemistry
Chiral C3 synthons are fundamental components in modern organic synthesis, particularly within the pharmaceutical industry, where the stereochemistry of a molecule is critical to its efficacy and safety. The rising demand for enantiomerically pure drugs has intensified the need for versatile and accessible chiral intermediates.[1][2][3][4] Among these, (S)-3-Amino-1,2-propanediol stands out as a highly valuable building block due to its bifunctional nature, containing both a primary amine and a diol on a three-carbon backbone.[5] This guide provides an objective comparison of the synthetic utility of (S)-3-Amino-1,2-propanediol against other key C3 chiral building blocks, supported by experimental data and protocols to aid researchers, scientists, and drug development professionals in selecting the optimal synthon for their applications.
Profile of (S)-3-Amino-1,2-propanediol
(S)-3-Amino-1,2-propanediol (also known as L-Isoserinol) is a versatile chiral amino alcohol that serves as a cornerstone in asymmetric synthesis.[5] Its structure allows for selective functionalization at the amino or hydroxyl groups, making it a precursor to a wide range of complex molecules.
Key Synthetic Applications:
-
Pharmaceuticals: It is a crucial intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs). Notably, it is used in the production of beta-blockers and as a key component for non-ionic X-ray contrast agents like Iohexol and Iodixanol.[5][6][7][8]
-
Gene Therapy and Drug Delivery: The compound is used to synthesize lipid-like molecules, known as lipidoids, for RNA interference (RNAi) therapeutics and to prepare cationic polymers for gene delivery systems.[7][9][10]
-
Cosmetics and Personal Care: Due to its moisturizing properties, it is incorporated into skincare products as a humectant to enhance skin hydration.[5][11]
-
Advanced Materials: It is utilized in polymer chemistry for the production of biodegradable polymers and specialty materials.[5]
-
Ceramide Analogs: It serves as a backbone for the synthesis of pseudo-ceramides used in cosmetic and dermatological formulations.[6]
Comparison of C3 Chiral Building Blocks
While (S)-3-Amino-1,2-propanediol is highly versatile, other C3 chiral building blocks offer distinct advantages for specific synthetic transformations. The choice of building block depends on the target molecule's functional groups and the desired synthetic strategy. Below is a comparison with other common C3 synthons.
-
(R)- & (S)-Glycidol: These chiral epoxides are highly reactive and widely used for introducing a 2,3-dihydroxypropyl group through nucleophilic ring-opening reactions.[7][12] They are key intermediates for beta-blockers, antiviral drugs, and various natural products.[13][14]
-
(R)- & (S)-Solketal (2,2-Dimethyl-1,3-dioxolane-4-methanol): As a protected form of glycerol, solketal allows for selective reaction at the primary hydroxyl group.[6] It is extensively used in the synthesis of mono-, di-, and triglycerides and serves as a chiral intermediate for pharmaceuticals.[6][11] It is also explored as a green fuel additive.[10][15][16]
-
(R)- & (S)-3-Chloro-1,2-propanediol: This halohydrin is a common precursor to glycidol and can be used to introduce the glycerol backbone. The (R)-enantiomer is a key starting material for the synthesis of L-carnitine and the anti-anxiety drug (S)-Moprolol.[2][5][17]
-
(R)- & (S)-Glyceraldehyde Acetonide: This protected chiral aldehyde is a versatile starting material for synthesizing complex molecules with defined stereochemistry, including antiviral drugs and other pharmaceuticals.[18][19][20]
Data Presentation
The following tables summarize the physicochemical properties and primary synthetic applications of these key C3 chiral building blocks for easy comparison.
Table 1: Physicochemical Properties of C3 Chiral Building Blocks
| Building Block | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| (S)-3-Amino-1,2-propanediol | 61278-21-5 | C₃H₉NO₂ | 91.11 | 129-131 / 5 mmHg[5] | 1.175 (25 °C)[6][7] |
| (R)-Glycidol | 57044-25-4 | C₃H₆O₂ | 74.08 | 56-57 / 11 mmHg[9] | 1.116 (20 °C)[9] |
| (R)-Solketal | 22323-82-6 | C₆H₁₂O₃ | 132.16 | 188-189 | 1.063 (20 °C) |
| (R)-3-Chloro-1,2-propanediol | 57090-45-6 | C₃H₇ClO₂ | 110.54 | 213 (decomposes)[4] | 1.322 (25 °C)[4] |
| (R)-Glyceraldehyde Acetonide | 15186-48-8 | C₆H₁₀O₃ | 130.14 | 65-66 / 15 mmHg | 1.083 (20 °C) |
Table 2: Comparison of Synthetic Applications of C3 Chiral Building Blocks
| Building Block | Key Functional Groups | Primary Synthetic Applications |
| (S)-3-Amino-1,2-propanediol | Primary Amine, Diol | Non-ionic contrast agents (Iohexol), gene delivery polymers, ceramide analogs, beta-blockers.[5][6][7][9] |
| (R)-Glycidol | Epoxide, Primary Alcohol | Beta-blockers (e.g., Propranolol), antiviral agents, natural product synthesis, epoxy resins.[12][13] |
| (R)-Solketal | Protected Diol, Primary Alcohol | Chiral intermediate for pharmaceuticals, synthesis of glycerides, fuel additives, solvents.[6][10][11] |
| (R)-3-Chloro-1,2-propanediol | Secondary Halide, Diol | Precursor to (R)-glycidol, synthesis of L-carnitine, synthesis of (S)-Moprolol.[5][17] |
| (R)-Glyceraldehyde Acetonide | Aldehyde, Protected Diol | Synthesis of complex carbohydrates, antiviral drugs, natural products with defined stereocenters.[18][19] |
Mandatory Visualization
The following diagrams illustrate key synthetic pathways and relationships involving (S)-3-Amino-1,2-propanediol and other C3 chiral building blocks.
Experimental Protocols
Detailed methodologies are provided for the synthesis of 3-Amino-1,2-propanediol and a key synthetic application.
Protocol 1: Synthesis of 3-Amino-1,2-propanediol from Glycerin Chlorohydrin
This protocol is based on the catalytic amination of glycerin chlorohydrin.[11]
Materials:
-
Glycerin chlorohydrin (100 g)
-
Ammonia water (26% mass concentration, 400 g)
-
Cupric oxide (0.5 g)
-
Stannic oxide (0.15 g)
-
Reaction kettle equipped with a stirrer and heating mantle
Procedure:
-
To the reaction kettle, add glycerin chlorohydrin (100 g), cupric oxide (0.5 g), and stannic oxide (0.15 g).
-
Add 400 g of 26% ammonia water to the mixture.
-
Begin stirring and heat the reaction mixture to 50 °C.
-
Maintain the reaction at 50 °C for 3 hours.
-
After the reaction is complete, cool the mixture and filter to collect the filtrate and the solid catalysts. The catalysts can be dried and recovered for reuse.[11]
-
Evaporate the water from the filtrate under reduced pressure.
-
Perform vacuum distillation on the remaining residue to collect the final product, 3-Amino-1,2-propanediol.
-
The purity of the product can be confirmed by gas chromatography (GC), with expected purities exceeding 99%.[11]
Protocol 2: Selective N-acylation of 3-Amino-1,2-propanediol for Pseudo-Ceramide Synthesis
This protocol describes the first step in creating a ceramide analog, involving the selective acylation of the amino group.[6]
Materials:
-
3-Amino-1,2-propanediol
-
Stearic acid
-
Immobilized lipase (e.g., Novozym 435) as a biocatalyst
-
An appropriate organic solvent (e.g., 2-methyl-2-butanol)
-
Packed-bed bioreactor or batch reactor
Procedure:
-
Prepare a solution of 3-Amino-1,2-propanediol and stearic acid in the organic solvent. The substrate concentration should be optimized based on the specific biocatalyst used.
-
If using a packed-bed bioreactor, pack the column with the immobilized lipase.
-
Continuously feed the substrate solution through the bioreactor at a controlled flow rate and temperature (e.g., 70-80 °C) to facilitate the enzymatic reaction.
-
The reaction involves the selective N-acylation of the amino group of 3-amino-1,2-propanediol with stearic acid.[6]
-
Collect the effluent from the reactor, which contains the product, N-stearyl-3-amino-1,2-propanediol.
-
The product can be purified from the unreacted substrates and solvent using standard techniques such as crystallization or column chromatography.
-
The resulting N-stearyl-3-amino-1,2-propanediol can then undergo selective O-acylation in a subsequent step to complete the pseudo-ceramide synthesis.[6]
Conclusion
(S)-3-Amino-1,2-propanediol is a uniquely versatile C3 chiral building block whose value is derived from its inherent bifunctionality. This allows for complex synthetic routes in pharmaceuticals, biotechnology, and material science that are often more direct than those starting from other C3 synthons like glycidol or solketal, which require additional steps to introduce nitrogen functionality. While epoxides like glycidol offer high reactivity for ring-opening additions and protected diols like solketal provide a platform for selective elaboration, (S)-3-Amino-1,2-propanediol offers a pre-installed amino group and diol in a specific stereochemical configuration. This makes it an exceptionally efficient starting material for targets requiring this structural motif, streamlining synthesis and reducing the need for functional group interconversions. The continued development of enantioselective syntheses for this and other C3 building blocks will remain a critical endeavor, fueling innovation across the chemical sciences.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. scielo.br [scielo.br]
- 4. (±)-3-クロロ-1,2-プロパンジオール 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. nbinno.com [nbinno.com]
- 6. Solketal - Wikipedia [en.wikipedia.org]
- 7. Page loading... [guidechem.com]
- 8. ecorganics.org [ecorganics.org]
- 9. synthesiswithcatalysts.com [synthesiswithcatalysts.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. China What’s the application of Solketal? Manufacturer and Supplier | Starsky [starskychemical.com]
- 12. chemimpex.com [chemimpex.com]
- 13. exsyncorp.com [exsyncorp.com]
- 14. bibliotekanauki.pl [bibliotekanauki.pl]
- 15. frontiersin.org [frontiersin.org]
- 16. Frontiers | Synthesis of Solketal Fuel Additive From Acetone and Glycerol Using CO2 as Switchable Catalyst [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. nbinno.com [nbinno.com]
- 19. US20070129553A1 - Process for the preparation of glyceraldehyde acetonide - Google Patents [patents.google.com]
- 20. Organic Syntheses Procedure [orgsyn.org]
Safety Operating Guide
Proper Disposal of (S)-3-Amino-1,2-propanediol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of (S)-3-Amino-1,2-propanediol, ensuring compliance and minimizing environmental impact.
(S)-3-Amino-1,2-propanediol is a corrosive material that can cause severe skin burns and eye damage.[1][2] It is crucial to handle this chemical with appropriate personal protective equipment and to follow strict disposal protocols. Improper disposal can lead to environmental contamination and potential harm to human health.
Key Safety and Disposal Information
The following table summarizes the critical data for (S)-3-Amino-1,2-propanediol, compiled from various safety data sheets.
| Property | Value | References |
| UN Number | 2735 | [1][3] |
| UN Proper Shipping Name | AMINES, LIQUID, CORROSIVE, N.O.S. (3-amino-1,2-propanediol) | [1][3] |
| Transport Hazard Class | 8 (Corrosive) | [1][3] |
| Packing Group | II or III | [1][3] |
| Oral LD50 (Rat) | 7500 mg/kg | [4] |
| Incompatible Materials | Strong oxidizing agents, acids, bases, reducing agents | [3][4] |
| Hazardous Decomposition | Carbon oxides, Nitrogen oxides (under fire conditions) | [2][3][4] |
Experimental Protocols for Disposal
The recommended disposal method for (S)-3-Amino-1,2-propanediol involves incineration by a licensed waste disposal company.[1][3] It is imperative to adhere to all federal, state, and local environmental regulations.[1][4]
Step-by-Step Disposal Procedure:
-
Consult Regulations: Before initiating any disposal procedure, consult your institution's Environmental Health and Safety (EHS) department and review all applicable federal, state, and local regulations.[1][4][5]
-
Labeling and Storage:
-
For Small Quantities (e.g., residual amounts):
-
For Spills:
-
Evacuate the area and ensure adequate ventilation.[3]
-
Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[2][3]
-
Contain the spill and absorb it with an inert material such as vermiculite, sand, or earth.[3][4]
-
Collect the absorbed material into a suitable, closed container for disposal as hazardous waste.[3]
-
-
Disposal of Empty Containers:
-
Professional Disposal:
-
Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the (S)-3-Amino-1,2-propanediol waste.
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS).
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of (S)-3-Amino-1,2-propanediol.
Caption: Disposal workflow for (S)-3-Amino-1,2-propanediol.
References
- 1. cloudfront.zoro.com [cloudfront.zoro.com]
- 2. fishersci.com [fishersci.com]
- 3. 3-Amino-1,2-propanediol - Safety Data Sheet [chemicalbook.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. fishersci.com [fishersci.com]
Personal protective equipment for handling (S)-3-Amino-1,2-propanediol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of (S)-3-Amino-1,2-propanediol, ensuring the well-being of laboratory personnel and compliance with safety standards.
(S)-3-Amino-1,2-propanediol is a chemical compound that requires careful handling due to its potential hazards. It is classified as causing severe skin burns and eye damage[1][2]. Adherence to the following protocols is essential for safe laboratory operations.
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure. The following table summarizes the recommended PPE for handling (S)-3-Amino-1,2-propanediol.
| Body Part | Personal Protective Equipment | Specifications and Standards |
| Eyes/Face | Tightly fitting safety goggles or a face shield (minimum 8 inches) | Must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU)[3]. |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber) | Gloves must be inspected prior to use and disposed of after contamination. Follow proper glove removal technique[3]. |
| Body | A complete suit protecting against chemicals or a lab coat | The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace[3][4]. |
| Respiratory | Air-purifying respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges | Required where risk assessment shows it is appropriate, such as when vapors or aerosols are generated. If the respirator is the sole means of protection, use a full-face supplied air respirator[3]. |
Operational Plan: From Receipt to Experiment
A systematic approach to handling (S)-3-Amino-1,2-propanediol minimizes risks. The following workflow outlines the key steps for safe management of this chemical within the laboratory.
Storage: Upon receipt, store (S)-3-Amino-1,2-propanediol in a cool, dry, and well-ventilated place[3][5]. The container must be kept tightly closed to prevent moisture absorption and leakage[3][5][6]. Opened containers should be carefully resealed and kept upright[3].
Handling: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors or mists[3][5]. Ensure that an eyewash station and a safety shower are readily accessible[4][5]. Avoid direct contact with skin and eyes, and wash hands thoroughly after handling[3][5].
First Aid:
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[4][5].
-
In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water[1]. Seek medical attention[4][5].
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention[5].
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[5][6].
Disposal Plan
Proper disposal of (S)-3-Amino-1,2-propanediol and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Characterization: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines in 40 CFR Parts 261.3 and consult state and local regulations for complete and accurate classification[5].
Disposal Method:
-
Unused Product: Dispose of contents and container to an approved waste disposal plant. One possible method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber[4].
-
Contaminated Materials: Any materials, such as gloves, absorbent paper, or containers that have come into contact with (S)-3-Amino-1,2-propanediol, should be treated as hazardous waste and disposed of accordingly.
The following flowchart illustrates the decision-making process for the disposal of (S)-3-Amino-1,2-propanediol.
By adhering to these safety protocols and operational plans, researchers can significantly mitigate the risks associated with handling (S)-3-Amino-1,2-propanediol, fostering a safe and productive laboratory environment.
References
- 1. fishersci.com [fishersci.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. 3-Amino-1,2-propanediol - Safety Data Sheet [chemicalbook.com]
- 4. cloudfront.zoro.com [cloudfront.zoro.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. (S)-3-Amino-1,2-propanediol - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
